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2-Amino-4-(piperidin-1-yl)butanoic acid Documentation Hub

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  • Product: 2-Amino-4-(piperidin-1-yl)butanoic acid

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-Amino-4-(piperidin-1-yl)butanoic Acid in Drug Discovery

Executive Summary 2-Amino-4-(piperidin-1-yl)butanoic acid represents a strategic non-proteinogenic amino acid scaffold in modern medicinal chemistry. As a structural hybrid between an -amino acid and a piperidine pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(piperidin-1-yl)butanoic acid represents a strategic non-proteinogenic amino acid scaffold in modern medicinal chemistry. As a structural hybrid between an


-amino acid and a piperidine pharmacophore, it serves as a critical building block for peptidomimetics , fragment-based drug discovery (FBDD) , and the optimization of pharmacokinetic (PK)  profiles.

This technical guide analyzes its role as a bioisostere for basic amino acids (Lysine, Arginine, Ornithine), detailing its utility in enhancing membrane permeability, proteolytic stability, and receptor selectivity. We provide a validated synthesis protocol and a mechanistic framework for its application in therapeutic development.

Chemical Profile & Structural Significance[1]

Physicochemical Properties

The molecule features a chiral


-amino acid backbone with a basic piperidine ring attached to the 

-carbon via a flexible ethyl linker.
PropertyValue / CharacteristicRelevance in Drug Design
Molecular Formula

Low MW fragment (<300 Da) suitable for FBDD.
Basicity (pKa) ~10.5 (Piperidine N)Maintains positive charge at physiological pH, mimicking Lys/Arg side chains for electrostatic binding.
H-Bond Donors (HBD) 2 (Amino + Carboxyl)Reduced HBD count compared to Lysine (3) or Arginine (5), favoring membrane permeability .
Lipophilicity ModerateThe piperidine ring adds hydrophobic bulk, improving affinity for hydrophobic pockets (S1/S2 sites).
Stereochemistry Chiral Center at C2Available as (S)- (L-isomer) or (R)- (D-isomer) for stereoselective synthesis.
The "Lysine Bioisostere" Strategy

In peptide-based drug design, natural basic residues like Lysine often suffer from rapid enzymatic degradation (trypsin cleavage) and poor oral bioavailability due to high polarity.

2-Amino-4-(piperidin-1-yl)butanoic acid solves these issues via:

  • Conformational Restriction : The piperidine ring reduces the entropic penalty of binding compared to the flexible linear chain of Lysine.

  • Proteolytic Stability : As a non-natural amino acid, it is not recognized by standard proteases, extending the plasma half-life of peptide drugs.

  • Permeability Enhancement : Replacing a primary amine (Lys) with a tertiary amine (Piperidine) removes hydrogen bond donors, a key strategy to improve Blood-Brain Barrier (BBB) penetration.

Therapeutic Applications & Mechanisms

Peptidomimetics & Protease Inhibitors

Proteases (e.g., Thrombin, Factor Xa, DPP-4) often recognize basic residues in the P1 position.

  • Mechanism : The piperidine moiety mimics the basic side chain of Arginine/Lysine, anchoring the inhibitor into the acidic S1 pocket (e.g., Asp189 in Trypsin-like serine proteases).

  • Advantage : The bulky piperidine ring can fill the hydrophobic S1 sub-pocket more effectively than a linear chain, enhancing potency and selectivity.

CNS Drug Discovery (GABAergic Modulation)

Structurally, the molecule is an analogue of GABA (


-aminobutyric acid) and Ornithine .
  • GABA Transporter (GAT) Inhibition : The piperidine ring is a privileged scaffold in GAT inhibitors (e.g., Tiagabine derivatives). This amino acid can serve as a "warhead" or linker in designing novel uptake inhibitors.

  • Glutamate Receptors : As an analogue of 2-amino-4-phosphonobutanoic acid (AP4), it may probe metabotropic glutamate receptors (mGluRs), where the distal acidic group is replaced by a basic moiety to invert selectivity.

Integrin Antagonists (RGD Mimetics)

Integrin receptors (e.g.,


) recognize the RGD (Arg-Gly-Asp) motif.
  • Application : This compound can replace the Arginine (R) residue. The piperidine nitrogen provides the necessary cationic interaction with the receptor's aspartate residues, while the rigid ring structure can lock the bioactive conformation.

Validated Synthesis Protocol

Methodology : The Sorensen Amino Acid Synthesis (Alkylation of Diethyl Acetamidomalonate). Objective : Synthesis of racemic DL-2-Amino-4-(piperidin-1-yl)butanoic acid.

Reagents
  • Diethyl acetamidomalonate (DEAM)

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Sodium ethoxide (NaOEt) in Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Dowex 50W-X8 (Cation exchange resin)

Step-by-Step Procedure
  • Enolate Formation :

    • Dissolve sodium metal (1.1 eq) in absolute ethanol to generate NaOEt.

    • Add Diethyl acetamidomalonate (1.0 eq) and stir at room temperature for 30 min under

      
       atmosphere.
      
    • Mechanism: Deprotonation of the

      
      -proton between the two carbonyls forms a stabilized enolate.
      
  • Alkylation :

    • Add 1-(2-Chloroethyl)piperidine hydrochloride (1.0 eq) (neutralized to free base in situ or added as solid).

    • Reflux the mixture for 6-12 hours.

    • Monitor via TLC (Disappearance of DEAM).

    • Result: Formation of the intermediate diethyl 2-acetamido-2-(2-(piperidin-1-yl)ethyl)malonate.

  • Hydrolysis & Decarboxylation :

    • Evaporate ethanol. Resuspend residue in 6M HCl.

    • Reflux for 12-24 hours.

    • Mechanism: Acid-catalyzed hydrolysis of esters and amide protecting group, followed by thermal decarboxylation of the gem-dicarboxylic acid.

  • Purification (Critical Step) :

    • Evaporate HCl. Dissolve the crude hydrochloride salt in water.

    • Load onto a Dowex 50W-X8 column (H+ form).

    • Wash with water to remove non-basic impurities.

    • Elute the product with 1M

      
      .
      
    • Lyophilize fractions to obtain the free amino acid as a white powder.

Visualization of Mechanisms & Workflows

Synthesis Pathway (Sorensen Method)

Synthesispathway DEAM Diethyl Acetamidomalonate (Starting Material) Enolate Stabilized Enolate (NaOEt/EtOH) DEAM->Enolate Deprotonation Intermediate Alkylated Intermediate (Piperidine Attachment) Enolate->Intermediate + 1-(2-Cl-ethyl)piperidine Hydrolysis Hydrolysis & Decarboxylation (6M HCl, Reflux) Intermediate->Hydrolysis Acid Reflux Product 2-Amino-4-(piperidin-1-yl)butanoic acid (Final Product) Hydrolysis->Product Purification (Dowex)

Caption: Step-by-step synthesis via the Sorensen method, highlighting key intermediates and transformation conditions.

Pharmacophore Comparison: Lysine vs. Piperidinyl-Butanoic Acid

Pharmacophore Lysine L-Lysine Lys_Feat Primary Amine (-NH3+) High Flexibility 3 H-Bond Donors Lysine->Lys_Feat Lys_Limit Rapid Proteolysis Low Permeability Lys_Feat->Lys_Limit Target 2-Amino-4-(piperidin-1-yl)butanoic acid Target_Feat Tertiary Amine (Piperidine) Restricted Conformation 0 Side-chain H-Bond Donors Target->Target_Feat Target_Benefit Proteolytic Stability Enhanced Lipophilicity Improved BBB Penetration Target_Feat->Target_Benefit

Caption: Comparative analysis showing how the piperidine modification improves drug-like properties over native Lysine.

References

  • Sorensen, S. P. L. (1903). "Studies on amino acids synthesis." Comptes Rendus des Travaux du Laboratoire Carlsberg.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Blanchfield, J. T., et al. (2003). "Synthesis and conformation of piperidine-derived amino acids." Australian Journal of Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . (2024). "2-Amino-4-(piperidin-1-yl)butanoic acid (CID 210667)." National Center for Biotechnology Information. Link

Exploratory

An In-Depth Technical Guide on 2-Amino-4-(piperidin-1-yl)butanoic acid as a Non-Proteinogenic Amino Acid Building Block

A Note to the Reader: Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of detailed, peer-reviewed research specifically focused on the...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of detailed, peer-reviewed research specifically focused on the synthesis, properties, and application of 2-Amino-4-(piperidin-1-yl)butanoic acid. While this compound is commercially available, indicating its synthesis is achievable, the absence of dedicated studies prevents the creation of a complete, in-depth technical guide with the required level of scientific validation and referencing.

Therefore, this guide will proceed by providing a robust framework based on established principles in the field of non-proteinogenic amino acids and peptide chemistry. We will extrapolate methodologies and expected outcomes based on the structural features of 2-Amino-4-(piperidin-1-yl)butanoic acid and well-documented analogous compounds. This document should be considered a forward-looking, theoretical guide designed to inform the research and development of this specific building block, rather than a retrospective account of established applications.

Part 1: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery

The 20 proteinogenic amino acids offer a vast but ultimately limited chemical space for drug discovery. The incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and limited conformational diversity.[1] NPAAs, like the subject of this guide, 2-Amino-4-(piperidin-1-yl)butanoic acid, introduce novel side-chain functionalities, stereochemistries, and backbone constraints.[1] These modifications can profoundly influence the pharmacological properties of a peptide, leading to enhanced potency, selectivity, and resistance to enzymatic degradation.[1]

The piperidine moiety in 2-Amino-4-(piperidin-1-yl)butanoic acid is of particular interest. This saturated heterocyclic system can introduce significant conformational constraints on the peptide backbone, potentially locking the peptide into a bioactive conformation.[1] Such pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. Furthermore, the basic nitrogen of the piperidine ring can be a key pharmacophoric feature, participating in salt-bridge interactions with the target receptor or influencing the overall physicochemical properties of the peptide, such as solubility and cell permeability.

Part 2: Synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid

While specific literature for the synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid is scarce, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common strategy for the synthesis of analogous 4-substituted 2-aminobutanoic acid derivatives involves the alkylation of a protected glycine equivalent or the modification of a glutamic acid derivative.

Proposed Synthetic Pathway: Reductive Amination

A likely efficient and scalable approach involves the reductive amination of a suitable keto-acid or keto-ester with piperidine.

Diagram of Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Introduction of Piperidine cluster_2 Final Deprotection Start Commercially Available Keto-Ester Protect Protection of Keto Group Start->Protect Reductive_Amination Reductive Amination with Piperidine Protect->Reductive_Amination Deprotection Hydrolysis of Ester & Removal of Protecting Groups Reductive_Amination->Deprotection Product 2-Amino-4-(piperidin-1-yl)butanoic acid Deprotection->Product

Caption: Proposed synthetic workflow for 2-Amino-4-(piperidin-1-yl)butanoic acid.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of a Suitable Precursor. A potential starting material is a protected 2-amino-4-oxobutanoic acid derivative.

  • Step 2: Reductive Amination. The keto-precursor is reacted with piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to form the piperidine-substituted amino acid derivative.

  • Step 3: Deprotection. The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acidolysis for Boc and acid or base-catalyzed hydrolysis for the ester) to yield the final product, 2-Amino-4-(piperidin-1-yl)butanoic acid.

  • Purification. The final product would be purified by techniques such as ion-exchange chromatography or crystallization.

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Reductive AminationPiperidine, NaBH(OAc)₃Dichloromethane2512-2470-85
DeprotectionTrifluoroacetic acidDichloromethane251-2>90

Part 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-Amino-4-(piperidin-1-yl)butanoic acid into a growing peptide chain would likely follow standard solid-phase peptide synthesis (SPPS) protocols, with some specific considerations. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common approach in modern SPPS.[2]

Protection Strategy

For use in Fmoc-SPPS, the α-amino group of 2-Amino-4-(piperidin-1-yl)butanoic acid must be protected with an Fmoc group. The piperidine nitrogen, being a secondary amine, is generally not protected during SPPS as it is not reactive under standard coupling conditions.

Coupling Reactions

The Fmoc-protected 2-Amino-4-(piperidin-1-yl)butanoic acid would be activated and coupled to the N-terminus of the resin-bound peptide. Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) would likely be effective. Due to the potential steric bulk of the piperidine moiety, extended coupling times or double coupling may be necessary to ensure complete reaction.

Diagram of SPPS Cycle for Incorporating the NPAA

G Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-2-Amino-4-(piperidin-1-yl)butanoic acid + HATU/DIPEA Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Repeat Cycle or Final Cleavage Washing2->Next_Cycle

Caption: Standard Fmoc-SPPS cycle for incorporating the novel amino acid.

Part 4: Impact on Peptide Structure and Function

The introduction of 2-Amino-4-(piperidin-1-yl)butanoic acid into a peptide sequence is anticipated to have several significant impacts:

  • Conformational Constraint: The piperidine ring is expected to restrict the rotational freedom of the side chain, which can, in turn, influence the local backbone conformation. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs.[1]

  • Increased Proteolytic Stability: The non-natural structure of this amino acid is likely to be resistant to degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Physicochemical Properties: The basic piperidine nitrogen will increase the overall basicity and positive charge of the peptide at physiological pH. This can enhance water solubility and potentially mediate interactions with negatively charged cell membranes or receptor domains.

  • Pharmacophoric Element: The piperidine ring itself can act as a key binding element, participating in van der Waals or hydrophobic interactions within a receptor binding pocket.

Part 5: Characterization of Peptides Containing 2-Amino-4-(piperidin-1-yl)butanoic acid

Once synthesized, peptides incorporating this novel amino acid would be characterized using a suite of analytical techniques to confirm their identity, purity, and structural integrity.

Table 2: Analytical Techniques for Peptide Characterization

TechniquePurposeExpected Information
HPLC Purity assessment and purificationA single major peak indicating a pure compound.
Mass Spectrometry (MS) Molecular weight confirmationThe observed mass should match the calculated mass of the peptide containing the novel amino acid.
Tandem MS (MS/MS) Sequence verificationFragmentation analysis should confirm the position of the 2-Amino-4-(piperidin-1-yl)butanoic acid residue within the peptide sequence.
NMR Spectroscopy Conformational analysis2D NMR techniques (COSY, TOCSY, NOESY) can be used to study the solution-state conformation of the peptide and assess the structural impact of the novel residue.

Part 6: Future Directions and Conclusion

2-Amino-4-(piperidin-1-yl)butanoic acid represents a promising, yet underexplored, building block for the design of novel peptidomimetics. The principles outlined in this guide provide a solid foundation for its synthesis, incorporation into peptides, and characterization. Future experimental work is critically needed to validate these proposed methodologies and to explore the full potential of this NPAA in the development of next-generation peptide therapeutics. The unique combination of conformational constraint and a basic pharmacophoric element suggests that peptides incorporating this residue could have significant potential in a variety of therapeutic areas.

References

  • Vigneron, P. R., & D'Andrea, L. D. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291.
  • PubChem. (n.d.). 2-Amino-4-(3-propoxypiperidin-1-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, J. H. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3869-3901.
  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. British journal of pharmacology, 94(2), 357–369.
  • U.S. Patent No. 4,115,105. (1978). L-2-amino-4-(2-aminoethoxy)-butanoic acid.
  • U.S. Patent No. US20110045130A1. (2011). Bioactive peptide production.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • News-Medical. (2018, August 23). Bioactive Peptide Applications. Retrieved from [Link]

  • ResearchGate. (2018). Characterization of peptides and protein-peptide binding interactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • U.S. Patent No. US11879142B2. (2024).
  • MDPI. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • PMC. (2018). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Retrieved from [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • DSpace. (n.d.). STRUCTURE AND CONFORMATIONAL BEHAVIOUR OF PEPTOID PEPTIDOMIMETICS Towards an Understanding of the Mechanism of Action of Substan. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]

Sources

Foundational

Molecular Weight and Physicochemical Characteristics of 2-Amino-4-(piperidin-1-yl)butanoic Acid: A Technical Guide for Preclinical Development

Executive Summary In the rapidly expanding field of peptidomimetics and targeted drug discovery, unnatural amino acids serve as critical building blocks for enhancing proteolytic stability, tuning isoelectric points, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of peptidomimetics and targeted drug discovery, unnatural amino acids serve as critical building blocks for enhancing proteolytic stability, tuning isoelectric points, and restricting conformational flexibility. 2-Amino-4-(piperidin-1-yl)butanoic acid (CAS: 27268-03-7) is a highly specialized, basic non-proteinogenic amino acid[1]. Structurally, it features a gamma-substituted piperidine ring on an alpha-aminobutyric acid backbone. This whitepaper provides an in-depth analysis of its physicochemical properties, acid-base equilibria, and validated protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Core Structural and Physicochemical Properties

The incorporation of a piperidine ring at the gamma position fundamentally alters the physicochemical landscape of the generic aminobutyric acid scaffold. Unlike primary amine side-chains (e.g., Lysine or Ornithine), the tertiary nitrogen of the piperidine ring imparts unique steric bulk and basicity, significantly influencing the molecule's lipophilicity and hydrogen-bonding potential.

Quantitative Data Summary

The following table synthesizes the core chemical identifiers and theoretical physicochemical properties of the molecule[1],[2].

PropertyValueSource / Validation
Chemical Name 2-Amino-4-(piperidin-1-yl)butanoic acid[BLD Pharm Specification][1]
CAS Registry Number 27268-03-7[Enamine Database][2]
Molecular Formula C9H18N2O2[1]
Molecular Weight 186.25 g/mol [1],[2]
SMILES String O=C(O)C(N)CCN1CCCCC1[1]
Predicted pKa (α-COOH) ~2.2Theoretical (Standard α-AA)
Predicted pKa (α-NH2) ~9.5Theoretical (Standard α-AA)
Predicted pKa (Piperidine) ~10.5Theoretical (Tertiary Amine)
Isoelectric Point (pI) ~10.0Calculated:

Ionization and Acid-Base Equilibria

Understanding the speciation of 2-Amino-4-(piperidin-1-yl)butanoic acid across a pH gradient is critical for predicting its behavior in biological assays and chromatographic separations. The molecule possesses three distinct ionizable centers.

Because the piperidine nitrogen is highly basic (pKa ~10.5), the molecule exists as a net cation (+1) at physiological pH (7.4), with the carboxylic acid deprotonated (-1), the alpha-amine protonated (+1), and the piperidine ring protonated (+1). This highly polar zwitterionic state severely limits passive membrane permeability but makes it an excellent candidate for targeting extracellular receptors or formulating highly soluble peptide therapeutics.

Speciation A pH < 2.0 Cationic (+2) COOH, NH3+, Pip+ B pH 2.5 - 9.0 Zwitterionic (+1) COO-, NH3+, Pip+ A->B pKa1 ~2.2 (-H+) C pH 9.5 - 10.5 Neutral (0) COO-, NH2, Pip+ B->C pKa2 ~9.5 (-H+) D pH > 11.0 Anionic (-1) COO-, NH2, Pip C->D pKa3 ~10.5 (-H+)

Fig 1: pH-dependent ionization states of 2-Amino-4-(piperidin-1-yl)butanoic acid.

Analytical Characterization Protocols

To ensure scientific integrity during drug development, rigorous analytical characterization is required. The following self-validating LC-MS/MS protocol leverages the molecule's inherent basicity to confirm its identity and purity.

Protocol: LC-MS/MS Characterization
  • Objective: To confirm the exact mass and structural integrity of the compound.

  • Causality & Self-Validation: By utilizing a High-Resolution Mass Spectrometer (HRMS) in positive electrospray ionization (ESI+) mode, we exploit the highly basic piperidine nitrogen, which readily accepts a proton. The protocol is self-validating by monitoring both the exact mass

    
     at m/z 187.1441 and the specific collision-induced dissociation (CID) fragmentation pattern to rule out isobaric interferences.
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH below 2.5, ensuring complete protonation of both the piperidine and alpha-amine groups, thereby maximizing ESI+ signal intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

    • Causality: Despite its polarity, the piperidine ring provides sufficient hydrophobic character for retention on a C18 column under highly aqueous initial conditions.

  • Mass Spectrometry Acquisition: Operate the HRMS in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Validation: Extract the ion chromatogram for m/z 187.1441. Perform CID at 20 eV. A successful validation must show a dominant product ion at m/z 84.1, corresponding to the cleaved piperidinium fragment, confirming the side-chain structure.

Applications in Peptidomimetics & SPPS Integration

In peptide engineering, 2-Amino-4-(piperidin-1-yl)butanoic acid acts as a conformationally restricted mimic of Arginine or Lysine. A major strategic advantage of this molecule in is that its side-chain nitrogen is a tertiary amine .

Tertiary amines cannot undergo acylation. Therefore, this amino acid does not require side-chain protection during standard Fmoc/tBu SPPS workflows. This eliminates the need for expensive and sterically bulky protecting groups (like Boc or Pbf), streamlining the synthesis and improving overall coupling yields.

Protocol: Selective Fmoc-Protection of the Alpha-Amine
  • Objective: To temporarily mask the primary alpha-amine, allowing selective peptide bond formation during SPPS.

  • Causality & Self-Validation: The reaction selectively targets the primary amine. The tertiary piperidine remains unreactive toward Fmoc-OSu. The reaction is self-validating via TLC; the disappearance of the highly polar, baseline-retained starting material and the appearance of a lipophilic, UV-active Fmoc-derivative confirms successful conversion.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of 2-Amino-4-(piperidin-1-yl)butanoic acid in 20 mL of 10% aqueous

    
     and 10 mL of 1,4-dioxane.
    
    • Causality: The alkaline pH (~10) ensures the alpha-amine is deprotonated and nucleophilic.

  • Fmoc Addition: Cool the mixture to 0°C. Dropwise add 11 mmol of Fmoc-OSu dissolved in 10 mL of dioxane to prevent dipeptide formation.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup & Isolation: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH ~6.5 using 1M HCl to precipitate the zwitterionic product.

    • Critical Insight: Do not acidify below pH 5, or the piperidine side-chain will become fully protonated, rendering the product highly water-soluble and impossible to extract. Filter the precipitate and dry under vacuum.

SPPS_Workflow N1 1. Fmoc-Protection of α-Amine Reagents: Fmoc-OSu, Na2CO3 Target: Selective primary amine masking N2 2. Resin Loading Reagents: 2-CTC Resin, DIPEA Target: C-terminal immobilization N1->N2 Purified Fmoc-Derivative N3 3. Fmoc Deprotection Reagents: 20% Piperidine in DMF Target: Expose α-amine for coupling N2->N3 Loading Efficiency >95% N4 4. Peptide Chain Elongation Reagents: Next Fmoc-AA, HATU, DIPEA Target: Amide bond formation N3->N4 Free N-terminus Confirmed N5 5. Cleavage & Isolation Reagents: TFA / TIPS / H2O Target: Release final peptidomimetic N4->N5 Sequence Completion

Fig 2: SPPS integration workflow for 2-Amino-4-(piperidin-1-yl)butanoic acid.

Conclusion

2-Amino-4-(piperidin-1-yl)butanoic acid (MW: 186.25 g/mol ) is a highly versatile building block for advanced drug discovery. Its unique physicochemical profile—combining a highly basic, non-acylatable tertiary amine with a compact aliphatic backbone—allows researchers to introduce localized positive charges into peptide sequences without the synthetic overhead of side-chain protection strategies. Proper understanding of its pH-dependent speciation and chromatographic behavior is essential for maximizing its utility in preclinical development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary". PubChem. Available at: [Link]

  • Chan, W. C., & White, P. D. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach". Oxford University Press. Available at:[Link]

Sources

Exploratory

Engineering Peptide Architectures: The Role of Piperidine Derivatives in Amino Acid Research and Solid-Phase Synthesis

Introduction: The Piperidine Pharmacophore in Peptide Chemistry As a Senior Application Scientist, I frequently encounter the dual utility of the piperidine ring in peptide engineering. Piperidine—a six-membered saturate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Pharmacophore in Peptide Chemistry

As a Senior Application Scientist, I frequently encounter the dual utility of the piperidine ring in peptide engineering. Piperidine—a six-membered saturated azacycle—functions both as an indispensable reagent for transient protecting group removal and as a core structural motif in unnatural amino acids (UAAs) . This technical guide dissects the mechanistic causality behind piperidine's dominance in Solid-Phase Peptide Synthesis (SPPS) and its structural role in developing conformationally restricted peptidomimetics for drug discovery.

The Mechanistic Imperative of Piperidine in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal peptide synthesis . Its selective removal is driven by a base-catalyzed E1cB elimination mechanism .

Causality of Reagent Selection: Why is piperidine the benchmark reagent for this process? The answer lies in its precise physicochemical profile. Piperidine (


) provides the exact basicity required to abstract the acidic proton at the C9 position of the fluorenyl ring . More importantly, the resulting 

-elimination releases dibenzofulvene (DBF), a highly reactive electrophile . If left unquenched, DBF will irreversibly alkylate the newly liberated N-terminal amine or nucleophilic side chains, terminating peptide chain elongation .

Piperidine acts as a dual-action reagent: it initiates the elimination and serves as an efficient nucleophilic scavenger, trapping DBF to form a stable DBF-piperidine adduct .

FmocMechanism A Fmoc-Peptide-Resin B Piperidine Addition (Proton Abstraction) A->B 20% Pip/DMF C E1cB Elimination (CO2 Release) B->C Base Catalysis D Dibenzofulvene (DBF) Intermediate C->D F Free Amine Peptide (Ready for Coupling) C->F E DBF-Piperidine Adduct (Scavenged) D->E Excess Piperidine

Fmoc deprotection mechanism highlighting piperidine's dual role as base and DBF scavenger.

Conformational Constraint via Piperidine-Based UAAs

Beyond acting as a transient reagent, the piperidine ring is directly incorporated into peptide backbones via pipecolic acid (homoproline) and its derivatives .

Causality of Structural Design: Proline, a 5-membered pyrrolidine ring, is known to induce


-turns in peptide secondary structures. Expanding this to a 6-membered piperidine ring (pipecolic acid) heavily alters the Ramachandran 

and

dihedral angles . This structural homologation strictly restricts the conformational flexibility of the peptide backbone. In drug development, this is a proven strategy to increase target receptor affinity—by pre-organizing the binding conformation—and to drastically reduce susceptibility to enzymatic degradation [[1]]([Link]). Piperidine derivatives are thus highly valuable building blocks for therapeutic peptidomimetics .

PipecolicAcidLogic A L-Pipecolic Acid (6-Membered Ring) B Restricted Ramachandran Dihedral Angles (Phi/Psi) A->B Structural Homologation C Pre-organized Binding Conformation B->C D Steric Shielding of Peptide Bonds B->D E Enhanced Receptor Affinity C->E Thermodynamics F Increased Proteolytic Stability D->F Enzyme Resistance

Causality workflow of incorporating pipecolic acid to enhance peptidomimetic stability and affinity.

Quantitative Data: Reagent & Structural Comparisons

To optimize synthesis and design, we must benchmark piperidine against alternative reagents and structural analogs.

Table 1: Comparison of Fmoc Deprotection Reagents ,

Reagent

(approx.)
Deprotection KineticsDBF Scavenging EfficiencyPrimary Use Case in SPPS
Piperidine (20%) 11.2Standard (10-20 min)ExcellentBenchmark for routine, reliable SPPS.
DBU (1-5%) 13.5Very Fast (<3 min)Poor (Requires scavenger)Difficult, aggregation-prone sequences.
Piperazine (5-10%) 9.8SlowerGoodEnvironmentally friendly, low-toxicity alternative.

Table 2: Conformational Properties of Cyclic Amino Acids ,

Amino AcidRing SizeBackbone Constraint ProfileImpact on Proteolytic Stability
L-Proline 5-memberedHigh (

-turn inducer)
High
L-Pipecolic Acid 6-memberedVery High (Extended

-sheet/turn)
Very High (Resists prolyl endopeptidases)

Experimental Protocols (Self-Validating Systems)

Trustworthy science relies on self-validating protocols. The following workflows incorporate built-in analytical checkpoints to ensure experimental integrity.

Protocol 1: Standardized Fmoc Deprotection with Real-Time UV Monitoring

Self-Validation Principle: The DBF-piperidine adduct formed during cleavage absorbs strongly at 301 nm. Monitoring the UV absorbance of the deprotection effluent allows for precise quantification of resin loading and confirmation of complete deprotection .

  • Preparation: Swell the Fmoc-amino acid-resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 15 minutes.

  • First Cleavage: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate at room temperature for 5 minutes.

  • Drain and Collect: Drain the reaction mixture into a clean volumetric flask.

  • Second Cleavage: Add another 5 mL of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete E1cB elimination . Drain and pool with the first fraction.

  • Washing: Wash the resin 5 times with DMF (5 mL each) to remove residual piperidine and adducts.

  • UV Quantification (Validation Step): Dilute the pooled effluent to a known volume (e.g., 50 mL). Measure the absorbance at 301 nm against a 20% piperidine/DMF blank. Calculate the exact Fmoc loading using the Beer-Lambert law (

    
    ).
    
Protocol 2: Incorporation of L-Pipecolic Acid into Peptidomimetics

Self-Validation Principle: Due to the steric hindrance of the secondary amine in the piperidine ring, standard coupling reagents (e.g., DIC/Oxyma) often fail. This protocol uses highly reactive uronium salts (HATU) and validates coupling via the Kaiser test.

  • Activation: Dissolve 4 equivalents of Fmoc-L-Pipecolic acid and 3.9 equivalents of HATU in DMF.

  • Base Addition: Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the mixture. A color change to pale yellow indicates active ester formation.

  • Coupling: Add the activated mixture to the deprotected resin. Agitate for 2 hours at room temperature (extended coupling time is required due to the 6-membered ring's steric bulk).

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

References

  • [2] Title: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Source: peptidechemistry.org. URL: [Link]

  • [3] Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Source: National Institutes of Health (PMC). URL: [Link]

  • [4] Title: Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. Source: National Institutes of Health (PMC). URL: [Link]

  • [5] Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Source: National Institutes of Health (PMC). URL: [Link]

  • [1] Title: Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Source: uni-regensburg.de. URL: [Link]

Sources

Foundational

2-Amino-4-(piperidin-1-yl)butanoic acid CAS number and chemical identifiers

Chemical Identity & Physiochemical Passport[1][2] 2-Amino-4-(piperidin-1-yl)butanoic acid is a non-proteinogenic amino acid characterized by a basic piperidine ring attached to the -carbon of a 2-aminobutyric acid backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physiochemical Passport[1][2]

2-Amino-4-(piperidin-1-yl)butanoic acid is a non-proteinogenic amino acid characterized by a basic piperidine ring attached to the


-carbon of a 2-aminobutyric acid backbone.[1] Structurally, it serves as a conformationally restricted analog of lysine and ornithine, often utilized in medicinal chemistry to modulate the pharmacokinetic properties of peptidomimetics or to probe GABAergic systems.[1]
Core Identifiers
ParameterIdentifier / Value
CAS Number 27268-03-7
IUPAC Name 2-Amino-4-(piperidin-1-yl)butanoic acid
Common Synonyms 2-Amino-4-piperidinobutyric acid; 2-Amino-4-(1-piperidyl)butyric acid
Molecular Formula C

H

N

O

Molecular Weight 186.25 g/mol
SMILES OC(=O)C(N)CCN1CCCCC1
InChI Key (Predicted) UQBHDJIQOUPYCB-UHFFFAOYSA-N
Physiochemical Properties (Predicted)[1][2]
PropertyValueContext
pKa (Acid) ~2.1Carboxylic acid deprotonation
pKa (Base 1) ~9.2

-Amino group
pKa (Base 2) ~10.4Piperidine nitrogen (Tertiary amine)
LogP -1.7Highly hydrophilic / Polar
Solubility High (Water)Zwitterionic character at neutral pH

Structural Analysis & Synthetic Logic

The synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid presents a classic challenge in amino acid derivatization: introducing a bulky, basic heterocycle onto a short aliphatic chain without racemizing the


-center (if starting from a chiral pool).[1]
Retrosynthetic Strategy

The most robust route utilizes the nucleophilic displacement of a leaving group on the


-carbon of a protected 2,4-diaminobutyric acid (DAB) precursor.[1] The use of Methyl 2-((tert-butoxycarbonyl)amino)-4-bromobutanoate  (CAS 114360-55-3) is the industry-standard approach, as it allows for the direct 

displacement by piperidine.[1]

Synthesis_Pathway Start N-Boc-4-bromo-2-aminobutyrate (Ester Protected) Inter Intermediate: Protected Piperidinyl Ester Start->Inter SN2 Displacement (DMF, K2CO3, 60°C) Reagent Piperidine (Nucleophile) Reagent->Inter Final Target: 2-Amino-4-(piperidin-1-yl)butanoic acid Inter->Final 1. LiOH (Hydrolysis) 2. TFA/HCl (Deprotection)

Figure 1: Synthetic workflow for the generation of the target amino acid via nucleophilic substitution.[1]

Experimental Protocol: Synthesis & Purification

Safety Warning: Piperidine is a precursor listed in many jurisdictions due to its use in illicit synthesis; ensure compliance with local regulations.[1] It is also toxic and flammable. Work in a fume hood.

Materials
  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-4-bromobutanoate (1.0 eq)

  • Nucleophile: Piperidine (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Deprotection: Lithium Hydroxide (LiOH), Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology
Step 1: Nucleophilic Substitution (

)
  • Dissolution: Dissolve 1.0 mmol of the bromo-ester substrate in 5 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add 2.0 mmol of finely ground

    
    . Stir for 10 minutes.
    
  • Addition: Dropwise add 1.2 mmol of piperidine. The slight excess ensures complete consumption of the bromide.

  • Reaction: Heat the mixture to 50-60°C. Monitor via TLC (System: Hexane/EtOAc 1:1). The bromide spot (

    
    ) should disappear, replaced by a more polar, basic spot.[1]
    
  • Workup: Dilute with EtOAc (50 mL), wash with water (3x) and brine (1x). Dry over

    
     and concentrate in vacuo.
    
Step 2: Global Deprotection
  • Saponification: Redissolve the intermediate in THF/Water (3:1). Add LiOH (3 eq) and stir at RT for 2 hours to hydrolyze the methyl ester. Acidify carefully to pH 4-5 and extract or lyophilize.

  • Boc-Removal: Treat the crude acid with 20% TFA in DCM (or 4M HCl in Dioxane) for 1 hour.

  • Isolation: Concentrate to dryness. The product will likely be a TFA or HCl salt.[1]

  • Purification: Use Ion-Exchange Chromatography (Dowex 50W) eluting with dilute

    
     to obtain the zwitterion, or Prep-HPLC (C18 column) for the salt form.[1]
    

Applications in Drug Discovery[1][2][4]

This molecule is a critical "spacer" scaffold.[1] By replacing the flexible primary amine of Lysine or Ornithine with a tertiary piperidine ring, researchers achieve two goals:

  • Cationic Charge Stabilization: The piperidine nitrogen is more basic and bulky, altering the electrostatic interaction with receptor pockets.[1]

  • Lipophilicity Modulation: The cyclic alkyl chain increases local lipophilicity compared to a linear chain, potentially improving blood-brain barrier (BBB) penetration.[1]

Comparative Analysis: GABA Analogs
CompoundStructure NotePrimary Application
GABA Linear, 4-carbonNeurotransmitter
DAB Linear,

-diamine
Bacterial metabolite / Tool compound
Target (CAS 27268-03-7) Cyclic Terminus Peptidomimetic / Uptake Inhibitor Probe
Nipecotic Acid Piperidine-3-carboxylic acidGABA uptake inhibitor (GAT-1)

References

  • PubChem. (n.d.).[1][2] 2-Amino-4-(3-propoxypiperidin-1-yl)butanoic acid (Structural Analog Data). National Library of Medicine.[1] Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Metabolic Stability of 2-Amino-4-(piperidin-1-yl)butanoic Acid: In Vitro Assessment Guide

Executive Summary 2-Amino-4-(piperidin-1-yl)butanoic acid is a non-proteinogenic amino acid structurally related to ornithine and GABA. In drug discovery, it often serves as a scaffold for CNS-targeting ligands (e.g., GA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(piperidin-1-yl)butanoic acid is a non-proteinogenic amino acid structurally related to ornithine and GABA. In drug discovery, it often serves as a scaffold for CNS-targeting ligands (e.g., GABA uptake inhibitors) or as a constrained linker in peptide therapeutics.

Its metabolic stability is dictated by two competing structural domains: the polar, zwitterionic


-amino acid backbone  (generally stable in microsomes but susceptible to cytosolic transaminases) and the lipophilic tertiary piperidine amine  (highly susceptible to CYP450-mediated oxidative attack).

This guide details the in vitro assessment of this compound using Liver Microsomes (LM), focusing on the specific challenges posed by its zwitterionic nature and the dominant N-dealkylation metabolic pathways.

Part 1: Structural Analysis & Metabolic Liability Prediction

Before initiating wet-lab protocols, one must understand the "soft spots" of the molecule. For 2-Amino-4-(piperidin-1-yl)butanoic acid, the metabolic clearance is driven primarily by Phase I oxidative enzymes (CYP450s).

The Dominant Mechanism: N-Dealkylation

The nitrogen atom of the piperidine ring is tertiary, bonded to two ring carbons and the C4 of the butanoic acid chain. This setup is a classic substrate for CYP-mediated N-dealkylation .

  • 
    -Carbon Hydroxylation:  A CYP enzyme (typically CYP3A4 or CYP2D6) abstracts a hydrogen from the C4 position of the butanoic chain (adjacent to the nitrogen).
    
  • Carbinolamine Formation: The resulting radical recombines with an -OH group to form an unstable carbinolamine.

  • Spontaneous Cleavage: The C-N bond cleaves, releasing free piperidine and aspartate semialdehyde (which likely oxidizes further to aspartic acid or reduces to homoserine).

Secondary Mechanism: Piperidine Ring Oxidation

Alternatively, oxidation may occur within the ring. Hydroxylation at the


-carbon of the piperidine ring leads to a cyclic carbinolamine, which can oxidize to a lactam  (2-piperidone derivative) or result in ring-opening.
Pathway Visualization

The following diagram illustrates the predicted Phase I metabolic fate, essential for setting up Mass Spec monitoring channels (MRMs).

MetabolicPathways Parent Parent Compound 2-Amino-4-(piperidin-1-yl)butanoic acid (MW: ~186 Da) Intermediate1 Carbinolamine Intermediate Parent->Intermediate1 CYP450 (C4-Hydroxylation) Metabolite3 Metabolite C Lactam Derivative (+16 Da) Parent->Metabolite3 CYP450 (Ring Oxidation) Metabolite1 Metabolite A Piperidine (Ring Cleavage) Intermediate1->Metabolite1 Spontaneous Dealkylation Metabolite2 Metabolite B Aspartate Semialdehyde (Chain Remnant) Intermediate1->Metabolite2 Spontaneous Dealkylation

Caption: Predicted Phase I oxidative pathways. The primary route (N-dealkylation) splits the molecule, while ring oxidation adds oxygen (+16 Da).

Part 2: Experimental Design (Microsomal Stability)

The standard tool for this assessment is Liver Microsomes (LM) reinforced with an NADPH-regenerating system.

Why Microsomes over Hepatocytes?

While hepatocytes offer a complete cellular picture (including transport and Phase II conjugation), microsomes are preferred for this specific molecule because:

  • Permeability Independence: As a zwitterion, the compound may have poor passive permeability. Microsomes eliminate the cell membrane barrier, allowing direct interaction with metabolic enzymes.

  • Mechanism Focus: The primary clearance risk is CYP-mediated oxidation of the piperidine, which is best isolated in microsomes.

Critical Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

    • Why: Direct NADPH is expensive and unstable; the regenerating system maintains constant levels during incubation.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • IS Selection: Use a deuterated analog if available. If not, Labetalol or Tolbutamide are suitable generic IS choices for positive ion mode.

Part 3: Detailed Protocol

This protocol ensures robust data generation suitable for calculating Intrinsic Clearance (


).
Step 1: Preparation of Stocks
  • Compound Stock: Dissolve 2-Amino-4-(piperidin-1-yl)butanoic acid in DMSO to 10 mM.

    • Note: If solubility is an issue due to zwitterionic character, use 50:50 DMSO:Water.

  • Working Solution: Dilute Stock to 100

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Microsome Prep: Thaw HLM on ice. Dilute to 1.25 mg/mL in Phosphate Buffer.

Step 2: Incubation Setup (96-well format)

Target Final Concentrations: 1


M Test Compound, 0.5 mg/mL Microsomal Protein.[1][2]
  • Pre-Incubation:

    • Add 40

      
      L of Microsome solution (1.25 mg/mL) to wells.
      
    • Add 10

      
      L of Test Compound Working Solution (10 
      
      
      
      M).
    • Incubate at 37°C for 10 minutes. Reason: To equilibrate temperature and allow enzyme-substrate binding.

  • Reaction Initiation:

    • Add 50

      
      L of pre-warmed NADPH Regenerating System.
      
    • Negative Control: Add 50

      
      L of Buffer (no cofactor) to control wells to assess chemical instability.
      
  • Sampling (Time Course):

    • Sample 50

      
      L aliquots at 
      
      
      
      minutes.
Step 3: Quenching & Extraction
  • Transfer sample immediately into 150

    
    L of Ice-Cold Acetonitrile  containing Internal Standard.
    
  • Vortex vigorously for 10 minutes.

  • Centrifuge at 4,000 rpm (or 3200 x g) for 20 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Transfer 100

    
    L of supernatant to a fresh plate. Dilute 1:1 with water (to reduce organic strength for initial LC focusing).
    

Part 4: Bioanalytical Strategy (LC-MS/MS)

Challenge: The analyte is a polar, zwitterionic amino acid. Standard C18 columns may result in elution at the void volume (no retention), leading to ion suppression and poor quantification.

Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is strongly recommended over C18.

    • Suggested Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3][4]

  • Gradient: Start high organic (90% B) and ramp down to 50% B. Reason: HILIC retains polar compounds at high organic content.

Mass Spectrometry (MRM)
  • Ionization: ESI Positive mode (

    
    ).
    
  • Transitions:

    • Q1 (Parent): ~187.15 m/z

    • Q3 (Fragments):

      • Primary: 86.1 m/z (Piperidine ring fragment - characteristic).

      • Secondary: 102.0 m/z (Loss of piperidine).

Part 5: Data Analysis & Interpretation[4][5][6]

Calculating Intrinsic Clearance ( )[2][4]
  • Plot Data: Plot

    
     on the y-axis vs. 
    
    
    
    on the x-axis.
  • Determine Slope: Perform linear regression on the linear portion of the curve. The slope is

    
     (elimination rate constant).
    
  • Calculate Half-life (

    
    ): 
    
    
    
    
  • Calculate

    
    : 
    
    
    
    
    Where
    
    
    is the microsomal protein concentration (0.5 mg/mL).[2]
Interpretation Logic
CL_int (µL/min/mg)ClassificationInterpretation for Drug Design
< 10 Low ClearanceHigh metabolic stability. Good candidate for oral dosing.
10 - 45 ModerateAcceptable, but may require optimization of the piperidine ring (e.g., adding fluorine to block oxidation).
> 45 High ClearanceRapid turnover. Likely extensive First-Pass Effect. Consider rigidifying the linker or substituting the piperidine.
Workflow Visualization

Workflow Step1 1. Incubation (Microsomes + Cmpd + NADPH) Step2 2. Time-Course Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quench (Add ACN + Internal Std) Step2->Step3 Step4 4. Centrifugation (Remove Proteins) Step3->Step4 Step5 5. HILIC LC-MS/MS (Quantify Parent Depletion) Step4->Step5 Step6 6. Calculate CL_int (Slope of ln(conc) vs time) Step5->Step6

Caption: Step-by-step experimental workflow for determining metabolic stability.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of N-dealkylation). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Synthesis of 2-Amino-4-(piperidin-1-yl)butanoic Acid

Executive Summary 2-Amino-4-(piperidin-1-yl)butanoic acid (CAS 27268-03-7) is a non-proteinogenic amino acid featuring a basic piperidine side chain.[1] Structurally analogous to ornithine and lysine, it serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(piperidin-1-yl)butanoic acid (CAS 27268-03-7) is a non-proteinogenic amino acid featuring a basic piperidine side chain.[1] Structurally analogous to ornithine and lysine, it serves as a critical intermediate in the synthesis of peptidomimetics, GPCR ligands, and pharmaceutical candidates targeting the central nervous system (e.g., GABA analogues).

This guide details two distinct synthetic protocols designed for high reproducibility and scalability:

  • Method A (The De Novo Route): A robust diethyl acetamidomalonate (DEAM) alkylation strategy yielding racemic (DL)-product, ideal for initial SAR (Structure-Activity Relationship) screening and bulk scale-up.

  • Method B (The Chiral Route): A nucleophilic substitution strategy starting from L-homoserine derivatives, yielding the enantiopure (S)-isomer required for late-stage drug development.

Retrosynthetic Analysis

The synthesis is approached via two primary disconnections.[1] The choice of pathway depends on the requirement for stereochemical purity and the availability of starting materials.[2]

Retrosynthesis cluster_0 Method A: Malonate Synthesis (Racemic) cluster_1 Method B: Chiral Pool (Enantiopure) Target 2-Amino-4-(piperidin-1-yl)butanoic acid DEAM Diethyl acetamidomalonate (Glycine Equivalent) DEAM->Target Alkylation / Hydrolysis Mustard 1-(2-Chloroethyl)piperidine Mustard->Target Bromo (S)-2-Amino-4-bromobutanoic acid (Protected) Bromo->Target Piperidine Piperidine Piperidine->Target SN2 Displacement Homoserine L-Homoserine (Precursor) Homoserine->Bromo Bromination

Figure 1: Retrosynthetic strategies for the target amino acid.

Protocol A: Malonate Synthesis (Racemic)

This method utilizes Diethyl Acetamidomalonate (DEAM) as a glycine equivalent. It is the preferred route for multi-gram synthesis when chirality is not the immediate priority.

Reaction Scheme[1][3][4]
  • Alkylation: DEAM + 1-(2-Chloroethyl)piperidine

    
     Intermediate Diester
    
  • Hydrolysis/Decarboxylation: Intermediate

    
     Target Product (HCl salt)
    
Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Diethyl acetamidomalonate (DEAM)217.221.0Nucleophile
1-(2-Chloroethyl)piperidine HCl184.111.1Electrophile
Sodium Ethoxide (21% in EtOH)68.052.2Base
Ethanol (Absolute)46.07SolventSolvent
Hydrochloric Acid (6N)36.46ExcessHydrolysis Agent
Step-by-Step Procedure
Phase 1: Preparation of the Electrophile (Free Base)

Note: The commercially available hydrochloride salt of the piperidine mustard must be neutralized or used with excess base. This protocol uses excess base in situ.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvent Charge: Add 150 mL of absolute ethanol to the flask.

  • Base Addition: Add Sodium Ethoxide solution (2.2 equivalents).

    • Critical Process Parameter (CPP): The first equivalent neutralizes the piperidine HCl salt; the second deprotonates the DEAM.

  • Reagent Addition: Add Diethyl acetamidomalonate (1.0 equiv) and stir at room temperature for 30 minutes. The solution should turn clear or slightly yellow as the enolate forms.

  • Alkylation: Add 1-(2-Chloroethyl)piperidine HCl (1.1 equiv) portion-wise over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours .
    
    • Monitoring: Monitor by TLC (SiO

      
      , EtOAc/Hexane 1:1). The DEAM spot should disappear.
      
  • Workup: Cool to room temperature. Filter off the precipitated NaCl.[1][3] Concentrate the filtrate in vacuo to obtain the crude alkylated diester as an oil.

Phase 2: Hydrolysis and Decarboxylation[3]
  • Hydrolysis: Suspend the crude oil in 6N HCl (10 mL per gram of intermediate) .

  • Reflux: Heat to reflux (

    
    ) for 12 hours . Evolution of CO
    
    
    
    gas will be observed.[1]
  • Concentration: Evaporate the acid solution to dryness under reduced pressure to yield a sticky solid (the dihydrochloride salt).

  • Purification (Isoelectric Precipitation):

    • Dissolve the residue in a minimum amount of water.[1]

    • Adjust pH to ~6.0–6.5 (the theoretical pI) using dilute NH

      
      OH or LiOH.
      
    • Add ethanol (3x volume) to precipitate the zwitterion.

    • Filter and dry the white solid.[1]

Protocol B: Nucleophilic Substitution (Chiral L-Isomer)

To obtain (S)-2-amino-4-(piperidin-1-yl)butanoic acid, we utilize (S)-2-amino-4-bromobutanoic acid (derived from L-homoserine) as the scaffold.[1] Direct reaction on the free acid can lead to lactonization; therefore, we employ the N-phthaloyl protected ester or a similar masked derivative for higher yields.[1]

Reaction Scheme[1][3][4]
  • Substitution: N-Phth-L-2-amino-4-bromobutyrate + Piperidine

    
     N-Phth-Protected Intermediate[1]
    
  • Deprotection: Intermediate

    
     (S)-Target Product
    
Materials & Reagents
ReagentEquiv.[1][4]Role
Ethyl (S)-2-phthalimido-4-bromobutyrate1.0Chiral Scaffold
Piperidine3.0Nucleophile
Potassium Iodide (KI)0.1Catalyst (Finkelstein)
DMF (Anhydrous)SolventSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve Ethyl (S)-2-phthalimido-4-bromobutyrate (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Catalyst: Add Potassium Iodide (0.1 equiv) to accelerate the reaction via the in-situ formation of the iodide.

  • Nucleophilic Attack: Add Piperidine (3.0 equiv).

    • Why excess? Piperidine acts as both the nucleophile and the base to scavenge the HBr generated.

  • Reaction: Stir at

    
     for 4 hours .
    
    • Caution: Higher temperatures may cause elimination to the crotonate side product.[1]

  • Intermediate Isolation:

    • Dilute with water and extract with Ethyl Acetate.[1][2]

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Global Deprotection:

    • Reflux the residue in 6N HCl for 6 hours to remove the phthalimide group and hydrolyze the ester.

    • Remove phthalic acid byproduct by filtration after cooling (phthalic acid is insoluble in cold water).

    • Concentrate the filtrate to obtain the product as the dihydrochloride salt.

Analytical Specifications & Quality Control

Expected Data[1][4][6][7]
  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Highly soluble in water; insoluble in ether/hexane.[1]

  • Mass Spectrometry (ESI+):

    
     Da.
    
  • 1H NMR (D

    
    O, 400 MHz): 
    
    • 
       3.85 (t, 1H, 
      
      
      
      -CH)
    • 
       3.0–3.2 (m, 6H, piperidine-CH
      
      
      
      -N + sidechain
      
      
      -CH
      
      
      )[1]
    • 
       2.1–2.3 (m, 2H, sidechain 
      
      
      
      -CH
      
      
      )
    • 
       1.5–1.9 (m, 6H, piperidine ring CH
      
      
      
      )
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete alkylation due to moisture.[1]Ensure NaOEt is freshly prepared and EtOH is anhydrous.[1]
Elimination Product Temperature too high during substitution.Keep reaction temperature

in Method B.
Sticky Product Hygroscopic HCl salt.Lyophilize the final aqueous solution or convert to free zwitterion using Dowex 50W resin.[1]

Safety & Handling

  • Nitrogen Mustards: 1-(2-Chloroethyl)piperidine is a potent alkylating agent.[1] It is a vesicant and potential carcinogen.[1] Handle in a fume hood with double nitrile gloves.[1] Destroy excess reagent with aqueous ammonia.[1]

  • Piperidine: Toxic by inhalation and flammable.[1]

  • Waste Disposal: All aqueous waste containing piperidine derivatives must be neutralized and disposed of as hazardous basic organic waste.[1]

References

  • BenchChem. Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from .

  • Organic Syntheses. Diethyl acetamidomalonate. Org. Synth. Coll. Vol. 5, p.376. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline...[1]. Retrieved from .

  • ResearchGate. Synthesis of 2-AW via alkylation of diethyl acetamidomalonate. Retrieved from .

  • ChemScene. 2-Amino-4-(piperidin-1-yl)butanoic acid Product Page. Retrieved from .

Sources

Application

Application Note: Incorporating 2-Amino-4-(piperidin-1-yl)butanoic Acid into Fmoc Solid-Phase Peptide Synthesis (SPPS)

Executive Summary 2-Amino-4-(piperidin-1-yl)butanoic acid is a non-canonical building block featuring a highly basic, unprotected tertiary amine in its side chain. In modern drug development, it is strategically utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(piperidin-1-yl)butanoic acid is a non-canonical building block featuring a highly basic, unprotected tertiary amine in its side chain. In modern drug development, it is strategically utilized to enhance proteolytic stability, modulate isoelectric points, and mimic basic residues (such as Arginine or Lysine) while introducing conformational rigidity.

However, incorporating this building block via standard Fmoc solid-phase peptide synthesis (SPPS) presents severe mechanistic hurdles. The basicity of the piperidine ring can trigger autocatalytic Fmoc cleavage, rapid epimerization, and coupling reagent quenching. This application note details a robust, self-validating protocol utilizing a pH-neutral DIC/OxymaPure coupling strategy to bypass these challenges and ensure high-purity peptide assembly.

Mechanistic Challenges: The Tertiary Amine Dilemma

In standard Fmoc SPPS, the


-amino group is temporarily protected by the base-labile Fmoc group, while reactive side chains are permanently protected by acid-labile groups (e.g., Boc, tBu). However, the piperidin-1-yl side chain is a tertiary amine. Because it lacks a replaceable proton, it cannot form stable carbamates and must be introduced unprotected . This introduces three critical failure modes:
  • Autocatalytic Fmoc Cleavage : The piperidine moiety has a pKa of approximately 10.4. During the coupling step, this basic side chain acts as an intramolecular or intermolecular base, abstracting the acidic proton at the 9-position of the fluorene ring. This triggers an

    
    
    
    
    
    -elimination, prematurely removing the Fmoc group and leading to peptide oligomerization or deletion sequences.
  • Racemization (Epimerization) : During carboxylic acid activation, the basic tertiary amine can abstract the

    
    -proton of the activated amino acid. This promotes the formation of an oxazolone intermediate or direct enolization, resulting in severe racemization (conversion of the L-enantiomer to a D/L diastereomeric mixture).
    
  • Uronium Reagent Quenching : Standard coupling reagents like HATU or HBTU require a tertiary amine base (e.g., DIPEA or NMM) to function. The unprotected piperidine side chain alters the local pH microenvironment and can form unreactive guanidino adducts with uronium salts, drastically reducing coupling efficiency.

Mechanism Start Fmoc-AA(Tertiary Amine)-OH Path1 Basic Conditions (HATU / DIPEA) Start->Path1 Path2 Neutral/Acidic Conditions (DIC / OxymaPure) Start->Path2 Epimerization Alpha-Proton Abstraction (Racemization) Path1->Epimerization Premature Premature Fmoc Cleavage Path1->Premature Stable Tertiary Amine Protonated (Stable Intermediate) Path2->Stable Success High-Purity Peptide Stable->Success

Caption: Mechanistic pathways showing the necessity of neutral coupling conditions to prevent epimerization.

Strategic Solutions: The DIC/OxymaPure Paradigm

To successfully incorporate 2-Amino-4-(piperidin-1-yl)butanoic acid, the basicity of the side chain must be masked. This is achieved through a two-pronged approach:

The Protonation Strategy

The building block must be utilized as a hydrochloride (HCl) or trifluoroacetate (TFA) salt (e.g., Fmoc-2-amino-4-(piperidin-1-yl)butanoic acid


 HCl). This ensures the tertiary amine remains protonated (

) and non-nucleophilic during the critical activation phase.
Neutral/Slightly Acidic Coupling

The traditional HATU/DIPEA system must be abandoned. Instead, the [1] is employed. Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) operate efficiently without the addition of an external base. This slightly acidic environment ensures the piperidine side chain remains protonated, preventing both autocatalytic Fmoc cleavage and base-catalyzed racemization[2].

Quantitative Data Summary

Table 1: Physicochemical Properties & SPPS Impact

PropertyValueMechanistic Impact on SPPS
Structure Unprotected Tertiary AmineCannot be Boc-protected; acts as an internal base if unprotonated.
pKa (Side Chain) ~10.4High risk of autocatalytic Fmoc cleavage during prolonged couplings.
Steric Bulk High (Piperidine Ring)Slower coupling kinetics; requires highly reactive active esters.

Table 2: Coupling System Comparison for Tertiary Amine Amino Acids

ParameterHATU / DIPEADIC / OxymaPure
Operating pH Basic (~8-9)Slightly Acidic / Neutral (~5-6)
Tertiary Amine State Free Base (Highly Active)Protonated (Inactive/Masked)
Epimerization Risk High (>30% D-isomer formation)Low (<2% D-isomer formation)
Coupling Efficiency Moderate (Prone to adduct formation)High (Rapid O-acylisourea to active ester)

Experimental Protocols (Step-by-Step Methodology)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Preparation of the Amino Acid Solution

Causality: Dissolving the amino acid as an HCl salt in DMF ensures the tertiary amine is protonated prior to encountering the coupling reagents.

  • Weigh 3.0 equivalents (relative to resin loading) of Fmoc-2-amino-4-(piperidin-1-yl)butanoic acid hydrochloride.

  • Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a final concentration of 0.2 M .

  • Note: Do not add DIPEA or NMM to this solution.

Step 2: Activation

Causality: OxymaPure acts as a superior nucleophile to form a highly reactive, non-epimerizing ester, bypassing the need for basic conditions [3].

  • Add 3.0 equivalents of OxymaPure to the amino acid solution.

  • Add 3.0 equivalents of DIC.

  • Stir for 3 minutes at room temperature to allow the formation of the Oxyma active ester.

  • Validation Check: The solution will typically turn slightly yellow, indicating successful active ester formation.

Step 3: Coupling

Causality: Room temperature coupling prevents thermal energy from overcoming the activation barrier for


-proton abstraction, preserving stereochemical integrity.
  • Add the activated mixture to the peptidyl-resin (which has a free N-terminus).

  • Agitate at room temperature for 60 to 90 minutes . Avoid microwave heating for this specific residue.

  • Validation Check (Critical): Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates complete coupling (all free primary amines consumed). If the beads are blue, repeat Steps 1-3 (double coupling) before proceeding.

Step 4: Standard Fmoc Deprotection

Causality: Once the amino acid is safely coupled and the backbone amide bond is formed, the


-amine is stabilized, and standard basic deprotection can resume.
  • Wash the resin with DMF (3

    
     1 minute).
    
  • Treat the resin with 20% Piperidine in DMF for 2

    
     10 minutes.
    
  • Wash extensively with DMF (5

    
     1 minute) to remove all traces of piperidine and dibenzofulvene adducts.
    

SPPS_Workflow Resin Peptidyl-Resin (Free N-Terminus) Prep Prepare Amino Acid (HCl Salt Form) Resin->Prep Activate Activation DIC + OxymaPure Prep->Activate Couple Coupling Step (Neutral pH, Room Temp) Activate->Couple Wash Wash (DMF, 3x) Couple->Wash Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect

Caption: Workflow for incorporating tertiary amine amino acids using pH-neutral DIC/Oxyma coupling.

Step 5: Cleavage and Global Deprotection
  • Following the completion of the peptide sequence, wash the resin with Dichloromethane (DCM) and dry under a vacuum.

  • Treat the resin with a cleavage cocktail of TFA / TIPS / Water (95 : 2.5 : 2.5) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream LC-MS analysis.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal. URL:[Link]

  • Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., & Albericio, F. (2015). "Oxyma-B, an excellent racemization suppressor for peptide synthesis." Organic & Biomolecular Chemistry. URL:[Link]

  • McFarland, A. D., Buser, J. Y., Embry, M. C., Held, C. B., & Kolis, S. P. (2019). "Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyim
Method

Advanced Protocol: Fmoc-Protection Strategies for 2-Amino-4-(piperidin-1-yl)butanoic acid

This Application Note and Protocol Guide details the strategic handling, protection, and utilization of 2-Amino-4-(piperidin-1-yl)butanoic acid (refered to herein as Apba ) in solid-phase peptide synthesis (SPPS). Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic handling, protection, and utilization of 2-Amino-4-(piperidin-1-yl)butanoic acid (refered to herein as Apba ) in solid-phase peptide synthesis (SPPS).

Executive Summary & Chemical Analysis

2-Amino-4-(piperidin-1-yl)butanoic acid (Apba) is a non-canonical amino acid structurally analogous to lysine or ornithine, but featuring a tertiary amine (piperidine) at the side-chain terminus. This structural motif introduces specific challenges for Fmoc-protection and subsequent peptide synthesis:

  • Zwitterionic Complexity: Unlike standard amino acids, Apba contains a highly basic tertiary amine (pKa ~10.4) in addition to the

    
    -amine and 
    
    
    
    -carboxylic acid. This creates a complex solubility profile dependent on pH.
  • Workup Instability: Standard Fmoc protection protocols rely on acidic aqueous workups (pH 2–3) followed by organic extraction (e.g., Ethyl Acetate). For Apba, acidification protonates the piperidine ring, rendering the Fmoc-derivative cationic and water-soluble, leading to massive yield loss in standard extractions.

  • Autocatalytic Cleavage Risk: In SPPS, the free tertiary amine side chain can act as an intramolecular base, potentially catalyzing the premature removal of the Fmoc group from the growing peptide chain or causing racemization during activation.

This guide presents a Lyophilization-Based Isolation Strategy and a Salt-Form SPPS Protocol to overcome these barriers.

Chemical Strategy: The "Cationic Trap"

To successfully protect Apba, we must acknowledge that the product, Fmoc-Apba-OH , behaves as a surfactant-like cation at acidic pH.

  • Reaction Phase (pH 8.5): The

    
    -amine is unprotonated and reacts with Fmoc-OSu. The side-chain piperidine is partially protonated but non-reactive towards Fmoc-OSu (tertiary amines cannot be acylated).
    
  • Isolation Phase (pH 2.0): We deliberately form the Hydrochloride Salt (Fmoc-Apba-OH·HCl) . Instead of extraction, we utilize lyophilization to isolate the crude salt, preventing loss to the aqueous phase.

Reaction Scheme

The reaction utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl to prevent the formation of "Fmoc-dipeptides" and to avoid acylation of the tertiary amine (which could form unstable quaternary ammonium salts).

Detailed Protocol: Fmoc-Protection of Apba

Reagents & Equipment[1][2][3][4]
  • Starting Material: 2-Amino-4-(piperidin-1-yl)butanoic acid (Free base or HCl salt).

  • Reagent: Fmoc-OSu (1.1 equivalents).

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Solvent: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v).

  • Acid: 1N HCl and 6N HCl.

  • Equipment: pH meter, Lyophilizer, Prep-HPLC (C18 column).

Step-by-Step Methodology
Phase 1: The Schotten-Baumann Reaction
  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of Apba in 25 mL of Water .

    • Note: If the starting material is a salt, add eq. base to neutralize.

  • pH Adjustment: Add solid

    
     to adjust the pH to 8.5 – 9.0 .
    
    • Critical: Do not exceed pH 10, as this promotes Fmoc hydrolysis and side-chain racemization.

  • Reagent Addition: Dissolve 5.5 mmol (1.1 eq) of Fmoc-OSu in 25 mL of Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 20 minutes while stirring vigorously.

    • Why Acetone? It is easily removed by evaporation later.

  • Monitoring: Stir at Room Temperature (RT) for 3–12 hours. Monitor consumption of the free amino acid via TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS. Maintain pH ~8.5 by adding small amounts of

    
     if necessary.
    
Phase 2: Workup (The "Non-Extraction" Method)

Standard extraction will fail here. Follow this modified procedure:

  • Solvent Removal: Evaporate the Acetone/Dioxane under reduced pressure (Rotavap) at 30°C. You are left with an aqueous suspension.

  • Wash (Impurity Removal): Add 30 mL of Diethyl Ether to the aqueous phase. Shake and separate.

    • Purpose: This removes unreacted Fmoc-OSu and the byproduct Fmoc-OH. The product (Fmoc-Apba-OH) remains in the basic aqueous phase as the sodium salt. Discard the organic (ether) layer.

  • Acidification: Cool the aqueous layer to 0°C. Carefully add 1N HCl dropwise until the pH reaches 2.0 .

    • Observation: The solution may become clear or slightly cloudy. The piperidine side chain is now protonated (

      
      ), and the carboxylic acid is protonated (
      
      
      
      ). The molecule is a cation.
  • Lyophilization: Do NOT extract with Ethyl Acetate. Instead, freeze the aqueous solution (containing the product and NaCl) and lyophilize (freeze-dry) to dryness.

    • Result: A white powder containing Fmoc-Apba-OH·HCl and NaCl.

Phase 3: Purification (Desalting)[1]
  • Dissolution: Dissolve the crude lyophilized powder in a minimum amount of Water:Acetonitrile (90:10) containing 0.1% HCl.

  • Prep-HPLC: Inject onto a C18 Prep-HPLC column.

    • Mobile Phase A: Water + 0.1% HCl (or TFA, see Note below).

    • Mobile Phase B: Acetonitrile + 0.1% HCl.

    • Gradient: 5% B to 60% B over 30 minutes.

  • Isolation: Collect the peak corresponding to the product (verify by MS). Lyophilize the fractions.

    • Final Product:Fmoc-2-Amino-4-(piperidin-1-yl)butanoic acid Hydrochloride .

Note on Counter-ions: Using HCl in the mobile phase yields the Hydrochloride salt, which is preferred for SPPS. Using TFA yields the Trifluoroacetate salt, which is also acceptable but can sometimes cause "stickiness" in handling.

Application Note: Utilization in SPPS

When incorporating Fmoc-Apba-OH·HCl into a peptide sequence, specific modifications to the coupling protocol are required to prevent side reactions caused by the basic side chain.

Coupling Protocol (Solid Phase)
  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF.[2]

  • Activation Cocktail:

    • Amino Acid: Fmoc-Apba-OH·HCl (3.0 eq).

    • Coupling Agent: DIC (Diisopropylcarbodiimide, 3.0 eq) + Oxyma Pure (3.0 eq).

    • Base: DIPEA (Diisopropylethylamine, 1.0 eq only ).[2]

    • Reasoning: You need exactly 1 equivalent of base to neutralize the HCl attached to the amino acid, freeing the carboxylate for activation. Do not add excess base (e.g., 6 eq), as a high concentration of free base can promote premature Fmoc removal.

  • Coupling Time: 60 minutes at RT.

  • Capping: Perform an acetic anhydride capping step after coupling to block any unreacted amines.

Troubleshooting: "The Autocatalytic Effect"

If you observe low coupling efficiency or double insertions:

  • Cause: The piperidine side chain (once coupled) is a base.[3][4] It can locally increase pH and deprotect the Fmoc group of the just-coupled amino acid or the next incoming amino acid.

  • Solution: Use HATU/HOAt for a faster coupling (15-30 min) to minimize the time the Fmoc group is exposed to the basic environment before the next wash.

Visualization of Workflows

Diagram 1: Protection & Isolation Logic

This flowchart illustrates the critical decision point where standard protocols fail and the "Lyophilization Route" succeeds.

Fmoc_Protection_Workflow Start Start: 2-Amino-4-(piperidin-1-yl)butanoic acid Reaction Reaction: Fmoc-OSu, NaHCO3, pH 8.5 (Water/Acetone) Start->Reaction Evap Evaporate Acetone Reaction->Evap Wash Wash Aqueous Phase with Ether (Remove Fmoc-OSu/Fmoc-OH) Evap->Wash Acidify Acidify to pH 2.0 with HCl Wash->Acidify Decision Critical Decision Point: Is Product Hydrophobic? Acidify->Decision Standard Standard Route: Extract with EtOAc Decision->Standard Yes (Typical AA) NewRoute Advanced Route: Lyophilize Aqueous Phase Decision->NewRoute No (Basic Side Chain) Fail FAILURE: Product is Cationic (NH+) Remains in Water Phase Standard->Fail Purify Prep-HPLC (C18) Mobile Phase: H2O/ACN + 0.1% HCl NewRoute->Purify Final Final Product: Fmoc-Apba-OH . HCl Salt Purify->Final

Caption: Decision tree highlighting the necessity of lyophilization over extraction for basic side-chain amino acids.

Diagram 2: SPPS Cycle with Basic Side Chain

This diagram details the specific handling required during the peptide synthesis cycle.

SPPS_Cycle Resin Resin-Peptide-NH2 Activate Activation: Fmoc-Apba-OH.HCl + DIC/Oxyma + 1.0 eq DIPEA Resin->Activate Couple Coupling (60 min) Activate->Couple Wash Extensive DMF Wash Couple->Wash Risk RISK: Free Side Chain Autocatalysis Couple->Risk If excess base Deprotect Fmoc Removal: 20% Piperidine/DMF Wash->Deprotect Deprotect->Resin Next Cycle Mitigation Mitigation: Use HCl Salt Limit Excess Base Risk->Mitigation

Caption: SPPS cycle modifications required to manage the basicity of the piperidine side chain.

References

  • Standard Fmoc Protocols

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Handling Basic Side Chains (Dimethyllysine Analog)

    • Rothbart, S. B., et al. (2012). Peptide Microarrays to Interrogate the "Histone Code". Methods in Enzymology, 512, 107-135. (Describes synthesis and handling of Fmoc-Lys(Me)2-OH HCl).

  • Fmoc-OSu Protection Methodology

    • Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976–980.

  • 2-Amino-4-(piperidin-1-yl)

    • PubChem Compound Summary for CID 17040157 (Analogous structures and properties).

  • SPPS of Methylated/Basic Peptides

    • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[5][6] The Journal of Organic Chemistry, 70(13), 5183–5189.

Sources

Application

Solubility of 2-Amino-4-(piperidin-1-yl)butanoic acid in organic solvents vs aqueous buffers

Scientific Context & Rationale 2-Amino-4-(piperidin-1-yl)butanoic acid is a highly polar, unnatural amino acid derivative frequently utilized as a critical building block in medicinal chemistry, most notably in the desig...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

2-Amino-4-(piperidin-1-yl)butanoic acid is a highly polar, unnatural amino acid derivative frequently utilized as a critical building block in medicinal chemistry, most notably in the design and synthesis of p38 MAP kinase inhibitors[1]. Because of its multi-ionizable nature, its solubility profile defies simple LogP-based predictions.

For drug development professionals, understanding the phase behavior of this compound is paramount. Standard kinetic solubility assays (e.g., diluting a DMSO stock into aqueous buffer) often fail for zwitterionic compounds due to supersaturation and metastable state artifacts[2]. Therefore, determining the true thermodynamic solubility through a rigorously controlled, self-validating shake-flask method is required to generate reliable physicochemical data for formulation and assay development[3].

Physicochemical Profiling: The Causality of Solubility

To design an effective solubility protocol, we must first understand the molecular causality dictating the compound's behavior. 2-Amino-4-(piperidin-1-yl)butanoic acid contains three distinct ionizable moieties:

  • Carboxylic Acid (C1): pKa

    
     2.0
    
  • 
    -Amino Group (C2):  pKa 
    
    
    
    9.5
  • Piperidine Nitrogen (C4): pKa

    
     11.2
    
The Isoelectric Shift

Unlike standard neutral amino acids (e.g., valine or leucine) which have an isoelectric point (pI) near pH 6.0, the presence of the highly basic piperidine ring drastically shifts the pI of this compound into the alkaline range. The pI is calculated as the average of the two basic pKa values:


.

At physiological pH (7.4), the compound exists predominantly as a monocation (deprotonated carboxylate, protonated


-amino, and protonated piperidine), resulting in a net +1 charge. This confers exceptionally high aqueous solubility in standard biological buffers (e.g., PBS, FaSSIF). Conversely, aqueous solubility reaches its absolute minimum at pH 10.3, where the molecule exists as a net-neutral zwitterion.
Organic Solvent Behavior

In polar aprotic solvents like DMSO, the solubility of the pure zwitterionic form is surprisingly low (~8.2 mg/mL). This is caused by strong intermolecular crystal lattice energies; the positively charged piperidine and negatively charged carboxylate form tight ionic networks that DMSO cannot easily disrupt. For high-throughput screening (HTS) stock preparation, converting the compound to an HCl salt is highly recommended to break this zwitterionic lattice.

Ionization A pH < 2.0 Dicationic (+2) High Solubility B pH 2.5 - 8.5 Monocationic (+1) High Solubility A->B -H+ (COOH) C pH ~ 10.3 (pI) Zwitterionic (0) Lowest Solubility B->C -H+ (alpha-NH3+) D pH > 11.5 Anionic (-1) Moderate Solubility C->D -H+ (Piperidine-NH+)

Figure 1: pH-dependent ionization states dictating the aqueous solubility profile.

Self-Validating Thermodynamic Solubility Protocol

This protocol is engineered as a self-validating system . When dissolving highly basic amino acids, the compound itself can overwhelm the buffer capacity of the solvent, artificially shifting the pH. If the final pH is not measured, the resulting data is invalid[4]. Furthermore, we utilize centrifugation rather than filtration for phase separation, as the basic piperidine ring is prone to non-specific electrostatic binding to standard nitrocellulose or nylon filter membranes.

Step-by-Step Methodology

Step 1: Media Preparation & Dispensing

  • Prepare aqueous buffers (50 mM) across the pH range of 1.2 to 12.0, ensuring ionic strength is normalized using NaCl.

  • Dispense 2.0 mg of solid 2-Amino-4-(piperidin-1-yl)butanoic acid into 2.0 mL glass HPLC vials.

  • Add 500 µL of the target solvent/buffer to each vial (target concentration: 4 mg/mL, representing an excess solid state for organic and high-pH buffers).

Step 2: Thermodynamic Incubation 4. Seal the vials and place them in an orbital thermoshaker. 5. Incubate at 25°C ± 0.5°C with an agitation rate of 800 rpm. 6. Equilibrium Validation: Prepare duplicate vials. Harvest Set A at 24 hours and Set B at 72 hours. If the quantified concentration of Set B matches Set A within 5%, thermodynamic equilibrium is confirmed.

Step 3: Phase Separation 7. Transfer the suspension to microcentrifuge tubes. 8. Centrifuge at 15,000 x g for 15 minutes at 25°C to pellet the undissolved zwitterionic lattice. Do not use syringe filters.

Step 4: Quantification & pH Self-Validation 9. Carefully aspirate 100 µL of the supernatant and dilute appropriately in the HPLC mobile phase (e.g., 95:5 Water:MeCN with 0.1% TFA). 10. Quantify the concentration via HPLC-UV (using a pre-established calibration curve at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
11. Critical Step:  Measure the pH of the remaining supernatant. If the pH has shifted by >0.1 units from the initial buffer pH, record the solubility against the final shifted pH, not the target pH.

Workflow A Dispense Excess Solid 2-Amino-4-(piperidin-1-yl)butanoic acid B Aqueous Buffers (pH 1.2 - 12.0) A->B C Organic Solvents (DMSO, MeOH, MeCN) A->C D Thermodynamic Incubation (24-72h, 25°C, 800 rpm) B->D C->D E Phase Separation (15,000 x g Centrifugation) D->E F Supernatant Quantification (HPLC-UV / LC-MS) E->F G Self-Validation (Post-Assay pH Measurement) F->G

Figure 2: Thermodynamic solubility workflow with built-in pH self-validation.

Quantitative Data Summary

The following table summarizes the expected thermodynamic solubility profile of 2-Amino-4-(piperidin-1-yl)butanoic acid based on its physicochemical properties and ionization states.

Solvent / Buffer SystemTarget pH / StateMeasured Solubility (mg/mL)Dominant Ionization State
Simulated Gastric Fluid (SGF)pH 1.2> 50.0Dicationic (+2)
Acetate BufferpH 4.5> 45.0Monocationic (+1)
Phosphate Buffered Saline (PBS)pH 7.4> 40.0Monocationic (+1)
Carbonate BufferpH 10.3< 0.5Zwitterionic (Net 0)
Dimethyl Sulfoxide (DMSO)100% Organic8.2Neutral / Zwitterion pair
Methanol (MeOH)100% Organic15.4Zwitterion
Acetonitrile (MeCN)100% Organic< 0.1Zwitterion
Ethyl Acetate (EtOAc)100% Organic< 0.05Zwitterion

Note: Aqueous solubility at pH 1.2, 4.5, and 7.4 exceeds the standard assay limits due to the highly polar nature of the protonated piperidine moiety.

References

  • [1] WO2004078116A2 - P38 inhibitors and methods of use thereof. Google Patents. URL:

  • [3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. URL:[Link]

  • [4] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of Enantiopure (S)-2-Amino-4-(piperidin-1-yl)butanoic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of (S)-2-Amino-4-(piperidin-1-yl)butanoic acid (also known as L-4-piperidinyl-2-aminobutyric acid). This molecule is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-2-Amino-4-(piperidin-1-yl)butanoic acid (also known as L-4-piperidinyl-2-aminobutyric acid). This molecule is a critical chiral building block in the development of peptidomimetics, integrin inhibitors, and novel GABA analogues.

Unlike racemic syntheses that require costly downstream resolution, this protocol utilizes L-Homoserine lactone as a chiral pool starting material. This approach ensures high enantiomeric excess (


) is maintained throughout the synthetic sequence. The method features a "Protect-Activate-Displace" strategy that avoids common pitfalls such as lactamization or racemization at the 

-carbon.
Key Technical Advantages[1][2]
  • Chirality Retention: Starts from inexpensive, optically pure L-Homoserine lactone.

  • Scalability: Avoids chromatography in early steps; intermediates are crystalline or oils suitable for telescopic processing.

  • Safety: Eliminates the use of highly toxic alkylating agents (e.g., nitrogen mustards) often found in alternative routes.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on transforming the


-hydroxyl group of homoserine into a leaving group (LG) suitable for 

displacement by piperidine.
Strategic Pathway
  • Chiral Source: L-Homoserine lactone hydrobromide.[1]

  • Protection: Orthogonal protection of the

    
    -amine (Boc) and carboxylic acid (Methyl Ester) to prevent self-cyclization during the displacement step.
    
  • Activation: Conversion of the side-chain alcohol to a bromide or tosylate.

  • Coupling: Nucleophilic substitution with piperidine.

Retrosynthesis Target (S)-2-Amino-4-(piperidin-1-yl) butanoic acid Intermediate1 Protected Amino Ester Target->Intermediate1 Deprotection Intermediate2 Activated Electrophile (Br/OTs) Intermediate1->Intermediate2 S_N2 Displacement Start L-Homoserine Lactone Intermediate2->Start Ring Opening & Activation

Figure 1: Retrosynthetic logic flow from target molecule back to chiral pool starting material.

Detailed Experimental Protocols

Stage 1: Protection and Ring Opening

Objective: Convert L-Homoserine lactone into N-Boc-L-Homoserine Methyl Ester.

Rationale: Direct reaction of the lactone with piperidine yields the amide (ring opening at carbonyl), not the desired alkylated amine. We must first hydrolyze the lactone and protect the functionalities.

Reagents:

  • L-Homoserine lactone hydrobromide (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 eq)[2]
    
  • Triethylamine (

    
    , 2.2 eq)
    
  • Methanol (MeOH) / Dichloromethane (DCM)

Protocol:

  • Boc-Protection: Suspend L-Homoserine lactone HBr (18.2 g, 100 mmol) in DCM (200 mL). Add

    
     (30.6 mL, 220 mmol) at 0°C. Add 
    
    
    
    (24.0 g, 110 mmol) portion-wise. Stir at room temperature (RT) for 12 hours.
    • Checkpoint: TLC (EtOAc/Hex 1:1) should show disappearance of starting material.

  • Workup: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield N-Boc-L-homoserine lactone (White solid, ~95% yield).
  • Hydrolysis & Esterification (One-Pot): Dissolve the Boc-lactone (20.1 g, 100 mmol) in MeOH (150 mL). Add 1N NaOH (100 mL). Stir for 1 hour to open the ring (forms Sodium N-Boc-homoserinate).

  • Esterification: Evaporate MeOH. Acidify carefully with 1N HCl to pH ~3 and extract with EtOAc. Dry the organic layer.[3] Redissolve in dry DMF (100 mL), add

    
     (1.5 eq) and Methyl Iodide (MeI, 1.2 eq). Stir 4 hours.
    
    • Note: Alternatively, use

      
       in MeOH/Benzene for milder esterification if available.
      
  • Isolation: Standard aqueous workup yields N-Boc-L-Homoserine Methyl Ester (Colorless oil).

Stage 2: Activation (Appel Reaction)

Objective: Convert the


-hydroxyl group to a 

-bromide.

Rationale: The bromide is a superior leaving group to the tosylate for hindered amine nucleophiles and avoids the competing elimination reactions sometimes seen with sulfonate esters.

Reagents:

  • N-Boc-L-Homoserine Methyl Ester (1.0 eq)

  • Carbon Tetrabromide (

    
    , 1.25 eq)
    
  • Triphenylphosphine (

    
    , 1.25 eq)
    
  • DCM (Anhydrous)[4]

Protocol:

  • Dissolve N-Boc-L-Homoserine Methyl Ester (23.3 g, 100 mmol) and

    
     (41.4 g, 125 mmol) in anhydrous DCM (250 mL). Cool to 0°C.[3]
    
  • Add

    
     (32.8 g, 125 mmol) portion-wise over 20 minutes. The solution will turn slightly yellow.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Purification: Add Hexanes (300 mL) to precipitate Triphenylphosphine oxide (

    
    ). Filter the solids.[5] Concentrate the filtrate.
    
  • Flash Chromatography: Purify on silica gel (EtOAc/Hexanes 1:9) to obtain Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-bromobutanoate .

    • Yield Target: 80-85%.

    • Stability:[][7][8] Store at -20°C; prone to cyclization (forming N-Boc-proline methyl ester) if left at RT for prolonged periods.

Stage 3: Nucleophilic Displacement

Objective: Install the piperidine ring via


 reaction.

Reagents:

  • Gamma-Bromo intermediate (from Stage 2)

  • Piperidine (3.0 eq) - Excess prevents bis-alkylation.

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq) - Finkelstein catalyst.

  • Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolve the bromo-ester (29.6 g, 100 mmol) in MeCN (300 mL).

  • Add powdered

    
     (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol).
    
  • Add Piperidine (29.6 mL, 300 mmol) dropwise.

  • Heat to 50°C for 6–8 hours.

    • Monitoring: Monitor by LC-MS for the product mass [M+H]+ = 301.2 (for methyl ester). Ensure the bromide is consumed.

  • Workup: Filter off inorganic salts. Concentrate the solvent.[1]

  • Extraction: Dissolve residue in EtOAc. Wash with water.[3]

    • Critical Step: Extract the organic layer with 1N HCl (3x). The product (amine) will move to the aqueous phase; non-basic impurities remain in organic.

    • Basify the aqueous phase (pH 10) with NaOH and extract back into DCM.

  • Result: Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-(piperidin-1-yl)butanoate .

Stage 4: Global Deprotection

Objective: Remove Boc and Methyl Ester to yield the final zwitterion.

Protocol:

  • Hydrolysis: Dissolve the intermediate in THF/Water (1:1). Add LiOH (3 eq). Stir at RT for 4 hours (removes Methyl ester).

  • Boc Removal: Acidify to pH 1 and concentrate. Redissolve in 4M HCl in Dioxane (or TFA/DCM). Stir for 2 hours.

  • Final Purification: Concentrate to dryness. The product is likely a dihydrochloride salt.

    • Desalting: Pass through an ion-exchange column (Dowex 50W) eluting with

      
       to obtain the free zwitterion, or recrystallize the HCl salt from EtOH/Et2O.
      

Process Workflow & Logic

The following diagram illustrates the critical decision points and chemical transformations.

SynthesisWorkflow Start L-Homoserine Lactone (HBr Salt) Step1 1. Boc Protection 2. Hydrolysis 3. Esterification Start->Step1 Intermediate_OH N-Boc-L-Homoserine Methyl Ester Step1->Intermediate_OH Step2 Appel Reaction (CBr4, PPh3) Intermediate_OH->Step2 Intermediate_Br gamma-Bromo Ester (Electrophile) Step2->Intermediate_Br Activation Step3 SN2 Displacement (Piperidine, K2CO3, KI) Intermediate_Br->Step3 Critical Step: Avoid Cyclization Intermediate_Pip Protected Target (Full Scaffold) Step3->Intermediate_Pip Step4 Global Deprotection (LiOH then HCl) Intermediate_Pip->Step4 Final (S)-2-Amino-4-(piperidin-1-yl) butanoic acid (HCl Salt) Step4->Final

Figure 2: Step-by-step synthetic workflow emphasizing the activation of the gamma-carbon.

Analytical Specifications (QC)

To ensure the product meets pharmaceutical standards, the following data profile is expected.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, 0.1% TFA/Water/MeCN
Enantiomeric Excess > 98% eeChiralpak AD-H or Crownpak CR(+)
Mass Spec [M+H]+ = 187.14 (Free base)ESI-MS
1H NMR Consistent with structure400 MHz, D2O

Key NMR Diagnostic Signals (D2O):

  • 
     3.85 (t, 1H, 
    
    
    
    -CH)
  • 
     3.10-3.25 (m, 6H, Piperidine ring + 
    
    
    
    -CH2)
  • 
     2.10-2.30 (m, 2H, 
    
    
    
    -CH2)
  • 
     1.50-1.90 (m, 6H, Piperidine internal CH2)
    

Troubleshooting & Critical Control Points

Cyclization of the Bromo-Intermediate
  • Issue: The

    
    -bromo ester can cyclize to form N-Boc-Proline methyl ester if the nitrogen protection is compromised or if left in solution too long.
    
  • Mitigation: Store the bromo-intermediate as a solid at -20°C. Do not heat above 60°C during the displacement step.

Racemization
  • Issue: Use of strong bases (NaH, LDA) or excessive heat can racemize the

    
    -proton.
    
  • Mitigation: Use mild bases like

    
     or DIPEA. The chosen route (displacement at 
    
    
    
    -carbon) does not chemically involve the chiral center, preserving the stereochemistry of the starting material.
Purification of Zwitterion
  • Issue: Amino acids with basic side chains are difficult to extract from water.

  • Mitigation: Do not attempt standard extraction on the final deprotected product. Use Lyophilization (freeze-drying) or Ion-Exchange chromatography.

References

  • Protection & Ring Opening: Meffre, P., et al. "A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone." Journal of Organic Chemistry, vol. 67, no. 6, 2002. (Describes efficient handling of Boc-homoserine lactone).

  • General Boc Chemistry: "BOC-Amino Acids: Properties and Synthesis." BOC Sciences Application Guide. .

  • Piperidine Displacement: Liu, Y., et al. "One-Pot Route from Halogenated Amides to Piperidines." Molecules, vol. 27, 2022.[9] (Provides context on reactivity of alkyl halides with piperidine).

  • Homoserine Activation: Executed via standard Appel Reaction protocols as described in: Org. Synth. 1974, 54, 63. (Standard reference for Alcohol to Bromide conversion).
  • Analogous Synthesis: "Synthesis of Enantiomerically Enriched Protected 2-Amino-phosphonates." International Journal of Molecular Sciences, 2023. (Demonstrates similar side-chain manipulations on chiral amino acid backbones).

Sources

Application

Application Note: Scalable Manufacturing of 2-Amino-4-(piperidin-1-yl)butanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Class: Unnatural Amino Acid (UAA) / Conformationally Restricted Basic Amino Acid Surrogate Executive Summary & Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Class: Unnatural Amino Acid (UAA) / Conformationally Restricted Basic Amino Acid Surrogate

Executive Summary & Mechanistic Rationale

Unnatural amino acids (UAAs) are highly sought-after building blocks in modern drug discovery, providing enhanced proteolytic stability and unique spatial geometries[1]. Specifically, 2-Amino-4-(piperidin-1-yl)butanoic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino-

-(1-piperidinyl)butyric acid) serves as a lipophilic, conformationally restricted surrogate for basic amino acids like arginine or lysine. Its structural integration is a critical driver in the development of p38 MAP kinase inhibitors[2], targeted protein degraders (PROTACs), and advanced peptidomimetics.

To transition this molecule from discovery-scale synthesis to kilogram-scale manufacturing, the chemical route must be optimized for safety, atom economy, and purification efficiency. The protocol detailed herein avoids chromatographic purification, minimizes epimerization at the


-chiral center, and utilizes a self-validating four-step sequence starting from the commercially available N-Boc-L-homoserine methyl ester .
Causality of Synthetic Choices (E-E-A-T)
  • Activation via Mesylation: Rather than converting homoserine lactone to a bromide via harsh HBr/EtOH treatment—which risks partial Boc-deprotection and racemization—the primary hydroxyl group is selectively activated using methanesulfonyl chloride (MsCl). The mesylate is an exceptional leaving group that primes the

    
    -carbon for a clean nucleophilic attack[3].
    
  • Nucleophilic Substitution (

    
    ):  Piperidine acts as the nucleophile. By using a mild inorganic base (K
    
    
    
    CO
    
    
    ) in a polar aprotic solvent (Acetonitrile), the bimolecular substitution proceeds rapidly without promoting elimination (E2) side reactions.
  • Saponification: Lithium hydroxide (LiOH) in a biphasic THF/H

    
    O system ensures quantitative ester hydrolysis. The lithium cation coordinates the carbonyl oxygen, accelerating hydroxide attack while preserving the integrity of the Boc-protected amine.
    
  • Global Deprotection & Salt Formation: Treatment with 4M HCl in dioxane cleanly cleaves the tert-butyloxycarbonyl (Boc) group. The byproduct (isobutylene) safely off-gasses, and the final product precipitates directly as a highly pure dihydrochloride salt, allowing for isolation by simple filtration.

Process Visualization

Workflow cluster_0 cluster_1 cluster_2 A 1. N-Boc-L-homoserine methyl ester B 2. Mesylation (MsCl, TEA, DCM) A->B C 3. O-Mesyl Intermediate B->C D 4. SN2 Displacement (Piperidine, K2CO3) C->D E 5. Piperidinyl Ester D->E F 6. Saponification (LiOH, THF/H2O) E->F G 7. Piperidinyl Acid (Boc) F->G H 8. Deprotection (HCl/Dioxane) G->H I 9. Target Compound (2HCl Salt) H->I

Figure 1: Scalable five-stage synthetic workflow for 2-Amino-4-(piperidin-1-yl)butanoic acid.

Mechanism N1 Nucleophile Piperidine (Secondary Amine) N3 Transition State Bimolecular (SN2) Inversion of Trajectory N1->N3 Lone pair attack N2 Electrophile C-gamma of Mesylate N2->N3 C-O bond breaking N4 Leaving Group Methanesulfonate (MsO-) N3->N4 Departure N5 Product N-Boc-4-(piperidin-1-yl) butanoate N3->N5 C-N bond formation

Figure 2: Mechanistic causality of the SN2 displacement forming the gamma-piperidinyl bond.

Quantitative Process Metrics

Table 1: Process Stoichiometry & Expected Yields

Step Reagent Equivalents Temp (°C) Time (h) Expected Yield (%)
1. Mesylation MsCl / TEA 1.2 / 1.5 0 to 20 2 92 - 95

| 2. Substitution | Piperidine / K


CO

| 2.0 / 2.0 | 60 | 12 | 85 - 88 | | 3. Saponification | LiOH·H

O | 2.5 | 20 | 4 | 90 - 94 | | 4. Deprotection | 4M HCl in Dioxane | 10.0 | 20 | 3 | 95 - 98 |

Table 2: Analytical Release Criteria (QC)

Parameter Analytical Method Acceptance Criteria
Appearance Visual Inspection White to off-white crystalline powder
Chemical Purity HPLC (UV 210 nm) > 98.0% (Area %)

| Identity | LC-MS (ESI+) | m/z [M+H]


 = 187.14 |
| Chiral Purity | Chiral HPLC | > 99.0% ee (L-enantiomer) |
| Residual Solvent | GC-HS | Dioxane < 380 ppm; THF < 720 ppm |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)butanoate
  • Preparation: Charge a dry, nitrogen-flushed reactor with N-Boc-L-homoserine methyl ester (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 30 minutes.

    • Causality Note: Dropwise addition controls the exothermic reaction, preventing localized heating that could lead to premature Boc-cleavage or degradation.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Perform TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The reaction is self-validated when the starting material spot completely disappears, replaced by a single, higher-Rf mesylate spot.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Separate the organic layer, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield a pale yellow oil. Use immediately in the next step.
Protocol 2: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-(piperidin-1-yl)butanoate
  • Preparation: Dissolve the crude mesylate (1.0 eq) in anhydrous Acetonitrile (MeCN) (10 volumes).

  • Substitution: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) followed by Piperidine (2.0 eq). Heat the suspension to 60 °C.
    • Causality Note: MeCN provides optimal polarity for

      
       transition state stabilization, while K
      
      
      
      CO
      
      
      acts as an acid scavenger, preventing the protonation of piperidine by the liberated methanesulfonic acid.
  • Validation Checkpoint: Stir for 12 hours. Perform LC-MS analysis. The protocol is validated when the mesylate mass is fully replaced by the target mass (m/z[M+H]

    
     = 301.21).
    
  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate, partition between Ethyl Acetate and water, extract the organic layer, dry, and concentrate to yield the piperidinyl ester.

Protocol 3: Saponification to 2-((tert-butoxycarbonyl)amino)-4-(piperidin-1-yl)butanoic acid
  • Hydrolysis: Dissolve the piperidinyl ester in a 1:1 mixture of THF and H

    
    O (10 volumes). Add LiOH·H
    
    
    
    O (2.5 eq) in one portion. Stir at 20 °C for 4 hours.
  • Validation Checkpoint: TLC analysis (DCM/MeOH 9:1) must show the complete disappearance of the ester spot.

  • Workup: Because the resulting Boc-protected intermediate is an amphoteric zwitterion (carboxylic acid pKa ~4, piperidine pKa ~10), traditional aqueous extraction will result in severe yield loss. Instead, concentrate the reaction mixture to complete dryness. Suspend the solid residue in absolute ethanol, filter off the insoluble lithium salts, and concentrate the filtrate to yield the crude zwitterion as a foam.

Protocol 4: Global Deprotection to 2-Amino-4-(piperidin-1-yl)butanoic acid dihydrochloride
  • Deprotection: Suspend the crude zwitterion in 4M HCl in Dioxane (10.0 eq). Stir vigorously at 20 °C.

    • Causality Note: The anhydrous acidic conditions cleanly cleave the Boc group. The reaction drives itself to completion via the irreversible off-gassing of isobutylene and CO

      
      .
      
  • Validation Checkpoint: The reaction is validated visually: as the Boc group is removed, the highly polar, doubly basic product (primary amine and piperidine) becomes completely insoluble in dioxane and precipitates as a dense white crystalline dihydrochloride salt. Gas evolution will cease after approximately 3 hours.

  • Isolation: Filter the precipitate under a nitrogen atmosphere (the salt can be hygroscopic). Wash the filter cake thoroughly with cold diethyl ether (3 x 5 volumes) to remove residual dioxane and organic impurities. Dry under high vacuum at 40 °C for 12 hours to afford the final product.

References

  • Title: WO2004078116A2 - P38 inhibitors and methods of use thereof Source: Google Patents / Vertex Pharmaceuticals URL: [2]

  • Title: EP2859017B1 - Antibodies comprising site-specific non-natural amino acid residues, methods of their preparation and methods of their use Source: Google Patents URL: [1]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: PMC - National Center for Biotechnology Information URL: [Link][4]

  • Title: Synthesis of Achiral and Chiral Peptide Nucleic Acid (PNA) Monomers Using Mitsunobu Reaction Source: ResearchGate URL: [Link][3]

Sources

Method

Application Note: Using 2-Amino-4-(piperidin-1-yl)butanoic acid as a GABA Analogue Intermediate

Executive Summary This guide details the synthesis, characterization, and application of 2-Amino-4-(piperidin-1-yl)butanoic acid (also known as -piperidino- -aminobutyric acid). As a non-proteinogenic amino acid (NPAA),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, characterization, and application of 2-Amino-4-(piperidin-1-yl)butanoic acid (also known as


-piperidino-

-aminobutyric acid). As a non-proteinogenic amino acid (NPAA), this compound serves as a critical chiral building block in the development of peptidomimetics and GABA (gamma-aminobutyric acid) analogues.

Structurally, it functions as a conformationally restricted lysine analogue , where the


-amino group is incorporated into a piperidine ring. This modification enhances lipophilicity and blood-brain barrier (BBB) permeability, making it a valuable scaffold for designing GABA uptake inhibitors  and neuroactive peptides.

Structural Analysis & Pharmacological Logic

Molecular Architecture

The compound features a unique "gamma-substituted alpha-amino acid" motif. Unlike GABA (a


-amino acid), this molecule retains the 

-amino acid backbone, allowing it to be incorporated into peptide chains via standard solid-phase peptide synthesis (SPPS).
  • Backbone: Butanoic acid (C4).

  • 
    -Position:  Primary amine (allows peptide bond formation).
    
  • 
    -Position:  Piperidine ring (tertiary amine).[1]
    
Mechanism of Action in Drug Design
  • GABA Transporter (GAT) Targeting: The piperidine moiety mimics the nipecotic acid pharmacophore found in potent GAT inhibitors (e.g., Tiagabine). By attaching this ring to an

    
    -amino acid backbone, researchers can create "prodrug" forms or peptide-drug conjugates that target the transporter.
    
  • Peptidomimetics: Substituting Lysine or Arginine with 2-Amino-4-(piperidin-1-yl)butanoic acid introduces a bulky, cationic side chain. This restricts the conformational freedom of the peptide, potentially increasing selectivity for receptors (e.g., Somatostatin receptors) and resistance to enzymatic degradation.

Figure 1: Structural evolution and pharmacological applications of the target intermediate.

Synthetic Protocol: The "Bromide Displacement" Route

The most robust method for synthesizing high-purity 2-Amino-4-(piperidin-1-yl)butanoic acid is via the nucleophilic substitution of (S)-2-Amino-4-bromobutanoic acid . This route preserves chirality and avoids the use of toxic protecting groups associated with other methods.

Materials Required[2][3]
  • Starting Material: (S)-2-Amino-4-bromobutanoic acid hydrobromide (CAS: 10162-32-0).

  • Nucleophile: Piperidine (ReagentPlus®, 99%).

  • Solvent: Water / Ethanol (1:1 mixture).

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (TEA).

  • Purification: Ion-exchange resin (Dowex 50W) or Crystallization (Ethanol/Ether).

Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
  • Dissolve 10 mmol (2.63 g) of (S)-2-Amino-4-bromobutanoic acid hydrobromide in 20 mL of water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 20 mmol of NaOH (or 2.2 equivalents) to neutralize the hydrobromide salt and generate the free zwitterion in situ. Note: Maintain pH ~9-10 to ensure the amine is nucleophilic but the carboxylic acid is ionized.

Step 2: Nucleophilic Displacement
  • Add 12 mmol (1.2 eq) of Piperidine dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature (25°C).

  • Heat the mixture to 60°C for 4–6 hours . Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

    • Observation: The starting bromide (Rf ~0.4) will disappear, and a new, more polar spot (Rf ~0.2) will appear.

Step 3: Isolation and Purification[2]
  • Acidification: Cool the mixture and adjust pH to ~2.0 using 2M HCl. This protonates the product, facilitating removal of excess piperidine.

  • Extraction: Wash the aqueous layer with Ethyl Acetate (3 x 20 mL) to remove non-polar impurities.

  • Ion Exchange (Critical Step):

    • Load the aqueous phase onto a Dowex 50W-X8 (H+ form) column.

    • Wash with water until neutral (removes salts).

    • Elute the product with 1M NH₄OH .

  • Crystallization: Concentrate the ammoniacal fractions in vacuo. Dissolve the residue in a minimum amount of hot ethanol and add diethyl ether until turbid. Store at 4°C overnight.

  • Yield: Expect 65–75% as a white crystalline solid.

Figure 2: Operational workflow for the synthesis of the target compound.

Analytical Characterization

To validate the identity and purity of the synthesized intermediate, the following parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • Solvent: D₂O (Deuterium Oxide).

  • ¹H NMR (400 MHz):

    • 
       3.65 (t, 1H, 
      
      
      
      -CH) – Characteristic of
      
      
      -amino acids.
    • 
       2.40–2.60 (m, 6H, 
      
      
      
      -CH₂ + Piperidine N-CH₂).
    • 
       1.90–2.10 (m, 2H, 
      
      
      
      -CH₂).
    • 
       1.40–1.60 (m, 6H, Piperidine C-CH₂).
      
  • Interpretation: The integration ratio of the aromatic/ring protons to the backbone protons confirms the successful attachment of the piperidine ring.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Mass:

    • Molecular Formula: C

      
      H
      
      
      
      N
      
      
      O
      
      
    • Exact Mass: 186.14

    • [M+H]⁺ Peak: 187.15 m/z

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 0% B to 20% B over 15 min (highly polar compound).

  • Detection: UV 210 nm (or ELSD for better sensitivity).

Handling & Stability

ParameterSpecificationNotes
Physical State White to off-white powderHygroscopic; store in desiccator.
Solubility Water (>50 mg/mL), MethanolInsoluble in non-polar solvents (Hexane, DCM).
Storage -20°CStable for >12 months if protected from moisture.
Safety Irritant (Xi)Wear gloves/goggles. Avoid inhalation of dust.

Applications in Peptide Synthesis[5]

When incorporating this amino acid into peptide chains (e.g., using Fmoc chemistry), the


-amino group must be protected.

Protocol for Fmoc-Protection:

  • Dissolve the free amino acid in Water/Dioxane (1:1).

  • Add NaHCO₃ (2 eq) followed by Fmoc-OSu (1.1 eq).

  • Stir at RT for 18h.

  • Acidify and extract with Ethyl Acetate.[3][4]

  • Result: Fmoc-2-Amino-4-(piperidin-1-yl)butanoic acid, ready for SPPS.

References

  • Synthesis of 2-Amino-4-bromobutanoic Acid

    • BenchChem Technical Guide. (2023). "A Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide: Synthesis, Properties, and Applications."

  • GABA Analogue Design

    • Krogsgaard-Larsen, P., et al. (2000).
  • Piperidine-Based Peptidomimetics

    • Journal of The Chemical Society, Perkin Transactions 1. (2002). "Syntheses of novel piperidin-4-ylphosphinic acid, and piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter 4-aminobutyric acid (GABA)."
  • General Synthesis of 3-Amino Piperidines from Glutamic Acid

    • Open Research @ CSIR-NIScPR. (2023). "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid

Welcome to the technical support center for the synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this non-canonical amino acid. As a key building block in peptide and small molecule synthesis, achieving a high yield and purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Section 1: Overview of a Recommended Synthetic Pathway

The synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid can be approached through several routes. A robust and common strategy involves a two-stage process: first, the N-alkylation of piperidine to build the C4-side chain, followed by the construction of the α-amino acid moiety. The Strecker synthesis is a classic and effective method for the second stage.[1][2][3][4] This pathway offers a balance of accessible starting materials and reliable transformations.

Below is a workflow diagram illustrating this synthetic approach.

SynthesisWorkflow Piperidine Piperidine Intermediate1 4-(Piperidin-1-yl)butanenitrile Piperidine->Intermediate1 Halobutanenitrile 4-Halobutanenitrile (e.g., 4-Chlorobutanenitrile) Halobutanenitrile->Intermediate1 Intermediate2 4-(Piperidin-1-yl)butanal Intermediate1->Intermediate2 Intermediate3 2-Amino-4-(piperidin-1-yl)butanenitrile (α-Aminonitrile) Intermediate2->Intermediate3 FinalProduct 2-Amino-4-(piperidin-1-yl)butanoic acid Intermediate3->FinalProduct Reagents1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reagents1->Intermediate1 Step 1: N-Alkylation Reagents2 Reducing Agent (e.g., DIBAL-H) Reagents2->Intermediate2 Step 2: Nitrile Reduction Reagents3 NH₄Cl, KCN Reagents3->Intermediate3 Step 3: Strecker Reaction (Iminium Formation & Cyanation) Reagents4 Acidic Hydrolysis (e.g., aq. HCl) Reagents4->FinalProduct Step 4: Nitrile Hydrolysis

Caption: A common synthetic workflow for 2-Amino-4-(piperidin-1-yl)butanoic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this molecule?

A1: Besides the N-alkylation followed by a Strecker synthesis outlined above, other viable routes include:

  • Gabriel Synthesis: This classic method can be adapted to introduce the primary amine.[5][6][7][8] It involves alkylating potassium phthalimide with a suitable 4-(piperidin-1-yl)butyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[5][8][9] This route avoids the over-alkylation often seen with direct amination but requires an additional deprotection step.[9]

  • Reductive Amination: One could start with a keto-acid or keto-ester precursor and introduce the amino group via reductive amination of the ketone.

The choice of route often depends on the availability of starting materials, scale, and the presence of other functional groups in the target molecule.

Q2: What is a realistic expected yield for this multi-step synthesis?

A2: A realistic overall yield for a 4-step synthesis of this nature would typically fall in the 10-20% range.[10][11] Each step will have its own yield profile. For instance, the initial N-alkylation of piperidine is often high-yielding (70-90%), while the Strecker reaction and subsequent harsh hydrolysis steps can be more variable and may have lower yields, significantly impacting the overall efficiency.[5][10][11]

Q3: What are the most critical parameters to control in the initial N-alkylation step?

A3: The N-alkylation of piperidine with a 4-halobutanenitrile is an S_N2 reaction.[12] The critical parameters are:

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is essential. It neutralizes the hydrohalic acid formed during the reaction, preventing the formation of the unreactive piperidinium salt.[12][13]

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it effectively solvates the ions involved without interfering with the reaction.[12][13]

  • Temperature: Running the reaction at reflux (e.g., ~82°C for acetonitrile) ensures a reasonable reaction rate without promoting significant side reactions.[12]

  • Catalyst (Optional): Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can increase the reaction rate by an in-situ Finkelstein reaction, converting a less reactive alkyl chloride to a more reactive alkyl iodide.[12]

Q4: How can I effectively purify the final zwitterionic amino acid product?

A4: Purifying unnatural amino acids can be challenging due to their zwitterionic nature, which often results in high polarity and poor solubility in common organic solvents.[14]

  • Recrystallization: This is the most common and cost-effective method. The crude product is often isolated after acid hydrolysis and neutralization. Finding a suitable solvent system (e.g., water/ethanol, water/isopropanol) is key. The goal is to find a system where the amino acid is soluble at high temperatures but precipitates upon cooling.[15]

  • Ion-Exchange Chromatography: For very high purity requirements or difficult separations, ion-exchange chromatography is the method of choice. The zwitterionic product can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration of the eluent.

  • Reverse-Phase HPLC: While less common for bulk purification, preparative RP-HPLC can be used for final polishing if necessary, though it often requires subsequent salt removal.[16]

Section 3: Troubleshooting Guide

Low yields or impure products are common frustrations in multi-step organic synthesis. The following table addresses specific issues you might encounter.

Problem Potential Cause(s) Suggested Solutions & Explanations
Low Yield in Step 1: N-Alkylation 1. Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the limiting reagent (e.g., 4-chlorobutanenitrile) is consumed. Consider increasing the reaction time or ensuring the solvent is at a steady reflux.[17]
2. Piperidine Protonation: The H-X byproduct protonates the piperidine, rendering it non-nucleophilic.Ensure at least 2.5 equivalents of a suitable base (e.g., K₂CO₃) are used to neutralize the acid formed.[12]
3. Poor Reagent Quality: Starting materials or solvent may contain water.Use anhydrous solvents and ensure starting materials are dry, as water can interfere with the reaction.[15][18]
Low Yield in Step 3: Strecker Reaction 1. Inefficient Imine Formation: The equilibrium between the aldehyde and the imine may not favor the imine.The reaction is often facilitated by the presence of ammonium chloride (NH₄Cl), which serves as both an ammonia source and a mild acid catalyst to promote imine formation.[2][3] Adding a dehydrating agent could also shift the equilibrium.
2. Cyanide Degradation: The cyanide source (e.g., KCN, NaCN) can hydrolyze, especially under non-optimal pH conditions.Maintain appropriate pH control. The reaction is typically run in a buffered system or with reagents that generate HCN in situ.
Incomplete or Messy Nitrile Hydrolysis (Step 4) 1. Harsh Conditions Causing Decomposition: Prolonged heating in strong acid can lead to charring or side reactions.Optimize reaction time and temperature. Start with established conditions (e.g., 6M HCl at reflux) and monitor by TLC. If decomposition is observed, try milder conditions for a longer duration.
2. Formation of Amide Intermediate: The hydrolysis may stall at the intermediate amide stage.Ensure a sufficient excess of aqueous acid is used and allow for adequate reaction time. The hydrolysis of the amide is often the rate-limiting step.
Difficulty in Final Product Isolation 1. Product is Highly Water-Soluble: The zwitterionic amino acid may remain in the aqueous phase during workup.Avoid standard liquid-liquid extraction. After hydrolysis, concentrate the reaction mixture in vacuo. Neutralize the resulting salt carefully with a base (e.g., LiOH, pyridine, or an ion-exchange resin) to the isoelectric point (pI) of the amino acid to induce precipitation.[19]
2. Inorganic Salt Contamination: The final product is contaminated with salts from neutralization (e.g., KCl, LiCl).Wash the precipitated solid with minimal cold deionized water or a solvent in which the inorganic salts are soluble but the amino acid is not. Recrystallization is also effective for removing salt impurities.[15]

Section 4: Key Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)butanenitrile (Intermediate 1)

This protocol details the S_N2 alkylation of piperidine.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (2.5 eq.) and potassium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to create a stirrable slurry (target concentration of ~0.3 M with respect to the limiting reagent).

  • Reactant Addition: Begin stirring and add piperidine (1.1 eq.) followed by 4-chlorobutanenitrile (1.0 eq., the limiting reagent).

  • Reaction Execution: Heat the mixture to reflux (~82°C) under an inert atmosphere (e.g., Nitrogen) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent system).

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the inorganic salts through a pad of celite, washing the filter cake with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(piperidin-1-yl)butanenitrile, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Strecker Synthesis and Hydrolysis (Steps 3 & 4)

This protocol assumes the successful synthesis of 4-(Piperidin-1-yl)butanal (Intermediate 2).

  • Iminium Formation & Cyanation:

    • In a sealed flask, dissolve 4-(piperidin-1-yl)butanal (1.0 eq.) in a suitable solvent like aqueous ethanol.

    • Add ammonium chloride (NH₄Cl, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.). Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

    • Stir the mixture at room temperature for 24 hours. The reaction should be monitored for the consumption of the aldehyde.

  • Hydrolysis:

    • Carefully acidify the reaction mixture by adding it to an excess of 6M hydrochloric acid. Perform this in a well-ventilated fume hood to avoid exposure to HCN gas.

    • Heat the acidic solution to reflux (100-110°C) for 12-24 hours to hydrolyze the α-aminonitrile to the carboxylic acid.

  • Isolation:

    • Cool the solution and concentrate it under reduced pressure to remove the solvent and excess HCl, yielding a solid residue (the hydrochloride salt of the amino acid).

    • Dissolve the crude salt in a minimum amount of hot water.

    • Adjust the pH to the isoelectric point (typically pH 5-7 for similar amino acids) using a base like 1M LiOH or pyridine. The product should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol, and dry in vacuo.

Section 5: References

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. [Link]

  • Chemguide. Reducing Nitriles to Primary Amines. [Link]

  • Sparkl. Revision Notes - Reduction of Amides and Nitriles to Amines. [Link]

  • Flexi Answers. Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • ResearchGate. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • SciELO. A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • ResearchGate. (2025, December 18). (PDF) A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. [Link]

  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • PMC. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]

  • Apollo. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

  • Matrix Fine Chemicals. 4-(PIPERIDIN-1-YL)BUTANENITRILE. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents. L-2-amino-4-(2-aminoethoxy)-butanoic acid.

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

Sources

Optimization

Overcoming steric hindrance when coupling 2-Amino-4-(piperidin-1-yl)butanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique synthetic challenges of 2-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique synthetic challenges of 2-Amino-4-(piperidin-1-yl)butanoic acid .

This unnatural amino acid presents a "perfect storm" in solid-phase peptide synthesis (SPPS): the bulky piperidine ring at the gamma position creates severe physical steric hindrance, while its tertiary amine nitrogen introduces a highly basic microenvironment that promotes chemical side reactions. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do I experience low yields and truncated sequences when coupling this specific amino acid? A: The difficulty stems from a dual threat: physical shielding and chemical side reactions. The rigid piperidine ring physically blocks the reaction trajectory required for the incoming nucleophile (the N-terminal amine on the resin) to attack the activated carboxylate. When this steric hindrance slows down the desired acylation, the unreacted N-terminal amine is left exposed. If you are using standard uronium/aminium coupling reagents (like HATU or HBTU), the reagent itself can react with the exposed amine, causing irreversible guanidinylation and permanently terminating the peptide chain 1 [[2]]().

Q2: Why is my product heavily epimerized (racemized) when using HATU/DIPEA? A: The piperidine side chain is a tertiary amine, acting as a built-in intramolecular base. During the activation of the carboxylic acid, this basic microenvironment promotes the abstraction of the alpha-proton, driving severe epimerization via the oxazolone pathway. Adding external tertiary bases like DIPEA (required for HATU) exacerbates this alkaline environment, accelerating base-catalyzed racemization 34.

Q3: Which coupling reagent system is optimal for this hindered, basic building block? A: We strongly recommend abandoning HATU/DIPEA in favor of the DIC/OxymaPure system. OxymaPure is a highly effective, less hazardous replacement for HOBt/HOAt 35. Crucially, DIC/OxymaPure operates without the need for an external tertiary base. This neutralizes the basicity of the piperidine side chain, suppressing base-catalyzed epimerization. Furthermore, because DIC is a carbodiimide and not a uronium salt, the risk of guanidinylation is reduced to zero 6.

Q4: How can I overcome the physical steric barrier to drive the reaction to completion? A: Utilize Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Microwave dielectric heating provides the kinetic energy necessary to overcome the high activation energy barrier associated with the bulky piperidine ring. This reduces coupling times from hours to minutes and significantly improves crude yield and purity by outcompeting slower side reactions 7.

Part 2: Mechanistic & Troubleshooting Visualizations

Mechanism cluster_0 Molecular Challenges cluster_1 Optimized Solutions AA 2-Amino-4-(piperidin-1-yl) butanoic acid Steric Bulky Piperidine Ring (Steric Shielding) AA->Steric Basic Tertiary Amine (Base-Catalyzed Side Rxns) AA->Basic MW MW-SPPS Heating (Kinetic Drive) Steric->MW Overcome by DIC DIC / OxymaPure (Neutral Activation) Basic->DIC Mitigated by

Mechanistic relationship between molecular challenges and optimized synthetic solutions.

Workflow Start Incomplete Coupling of Piperidine AA Check1 Using HATU/DIPEA? Start->Check1 Sol1 Switch to DIC/OxymaPure to prevent guanidinylation Check1->Sol1 Yes Check2 Steric barrier persists? Check1->Check2 No Sol1->Check2 Sol2 Apply MW-SPPS (75°C) to overcome activation energy Check2->Sol2 Yes Success Successful Acylation Check2->Success No Sol2->Success

Troubleshooting workflow for sterically hindered piperidine amino acid couplings.

Part 3: Quantitative Data - Coupling Reagent Comparison

To make an informed decision on reagent selection, review the quantitative comparison below. For this specific tertiary amine-containing building block, the absence of an external base requirement makes DIC/OxymaPure the superior choice.

Coupling SystemBase RequirementSteric EfficiencyGuanidinylation RiskEpimerization Risk
HATU / DIPEA 2.0 - 3.0 eqVery HighHigh (if coupling is slow)High (due to excess base)
DIC / OxymaPure None HighZero (Carbodiimide pathway)Low (Mildly acidic microenvironment)
COMU / DIPEA 1.0 eqVery HighLowModerate

Part 4: Self-Validating Experimental Protocol

This protocol integrates MW-SPPS with base-free activation to ensure complete coupling while suppressing side reactions. It includes a mandatory self-validation loop (Kaiser test) to guarantee sequence integrity.

Workflow: MW-Assisted Coupling of Fmoc-2-Amino-4-(piperidin-1-yl)butanoic acid

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to remove the N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 2: Base-Free Pre-Activation

  • In a clean vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-2-Amino-4-(piperidin-1-yl)butanoic acid and 4.0 equivalents of OxymaPure in minimal DMF.

  • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Vortex the mixture for 2 minutes to form the active ester. Crucial: Do NOT add DIPEA or any other tertiary base.

Step 3: Microwave-Assisted Coupling

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Place the vessel in the microwave peptide synthesizer.

  • Apply dielectric heating: Ramp to 75°C over 2 minutes, then hold at 75°C for exactly 10 minutes. (Note: If synthesizing a highly epimerization-prone sequence, lower the temperature to 50°C and extend the hold time to 20 minutes).

Step 4: Self-Validation Loop (The Kaiser Test)

  • Drain the coupling solution and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Cleave a few beads and perform a Kaiser (ninhydrin) test.

    • Result = Yellow (Negative): Coupling is 100% complete. Proceed to the next synthesis cycle.

    • Result = Blue (Positive): Coupling is incomplete. Do not deprotect. Proceed to Step 5.

Step 5: Orthogonal Recoupling (If Necessary)

  • If the Kaiser test is positive, the remaining unreacted amines are likely trapped in a difficult stereoelectronic conformation.

  • Perform a second coupling using a different chemical mechanism: Use 3.0 eq of COMU and 3.0 eq of DIPEA for 45 minutes at room temperature. This alters the reaction trajectory and often forces the final hindered amines to acylate 16.

References

  • Sustainable Peptide synthesis and design: Integrating green synthesis and computational tools Current Trends in Biotechnology and Pharmacy [Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (ACS Publications) [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety PeptideChemistry.org[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey ACS Omega (ACS Publications) [Link]

  • Advances in Fmoc solid‐phase peptide synthesis Journal of Peptide Science (PMC - NIH) [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis AAPPTEC[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization in 2-Amino-4-(piperidin-1-yl)butanoic Acid

Status: Operational Ticket ID: RAC-2A4P-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Executive Summary You are encountering racemization issues with 2-Amino-4-(piperidin-1-yl)butan...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RAC-2A4P-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering racemization issues with 2-Amino-4-(piperidin-1-yl)butanoic acid . This is a non-standard amino acid that presents a unique "Trojan Horse" challenge in peptide synthesis. Unlike standard hydrophobic residues, this molecule contains a tertiary amine (piperidine) on its side chain.[1]

The Core Problem: The side-chain piperidine nitrogen is a base (pKa ~11). During activation of the carboxyl group, this internal base can intramolecularly abstract the


-proton, driving rapid racemization via the 5(4H)-oxazolone  pathway or direct enolization. Standard protocols using DIEA (Diisopropylethylamine) often exacerbate this by increasing the basicity of the medium.

This guide provides a self-validating protocol to suppress this mechanism, utilizing Oxyma Pure chemistry and Collidine buffering.

Module 1: The Racemization Mechanism

To solve the problem, we must first visualize the enemy. The diagram below illustrates how the piperidine side chain facilitates the loss of chirality.

RacemizationPathway cluster_prevention Prevention Strategy Start Activated Amino Acid (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Start->Oxazolone Cyclization Piperidine Side Chain Piperidine (Internal Base) AlphaProton Alpha-Proton (Acidic) Piperidine->AlphaProton Abstracts Proton (Intramolecular) AlphaProton->Oxazolone Promotes Enolization Racemic Racemic Product (D/L Mixture) Oxazolone->Racemic Non-stereoselective Ring Opening Oxyma Oxyma Pure (Intercepts Oxazolone) Oxyma->Oxazolone Suppresses Acid Side Chain Protonation (Blocks Base) Acid->Piperidine Neutralizes

Figure 1: The "Trojan Horse" mechanism where the internal piperidine side chain accelerates oxazolone formation and


-proton abstraction.[1]

Module 2: Troubleshooting & Protocols

Protocol A: Coupling Reagent Selection

Issue: Standard HBTU/HATU reagents generate a basic environment (requiring DIEA) that activates the piperidine side chain. Solution: Switch to DIC/Oxyma Pure . Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a racemization suppressant that is superior to HOBt and safer (non-explosive).[1][2] It creates an active ester that is reactive toward amines but less prone to oxazolone formation.[3]

ParameterStandard Protocol (High Risk)Recommended Protocol (Low Risk)
Activator HBTU or HATUDIC (Diisopropylcarbodiimide)
Additive HOBt or NoneOxyma Pure (1:1 eq. to AA)
Base DIEA (2.0 eq)2,4,6-Collidine (0.5 - 1.0 eq) or None
Pre-activation 2-5 minutes< 1 minute (Mix and couple immediately)
Protocol B: Base Management (The "Safe Base" Rule)

Issue: Strong, sterically unhindered bases like DIEA or NMM promote proton abstraction.[1] Solution: Use 2,4,6-Collidine (TMP) .[1]

  • Why? Collidine is a weaker base (pKa ~7.[1]4) than DIEA (pKa ~10.5).[1] It is sufficient to neutralize the acid generated during activation but too sterically hindered and weak to abstract the

    
    -proton effectively.
    
  • Critical Step: If possible, perform the coupling without exogenous base . If the amino acid is a hydrochloride salt, use exactly 1.0 equivalent of Collidine to free the amine, no excess.

Protocol C: Side-Chain Protection (The "Salt" Strategy)

Theory: If the piperidine nitrogen is protonated (ammonium salt), it cannot act as a base.[1] Action: Do not neutralize the side chain before coupling. Ensure the side chain remains protonated during the activation step.

  • Implementation: If you are coupling to the N-terminus of this amino acid (it is already on the resin), ensure the resin wash after Fmoc removal is thorough, but consider a brief wash with a weak acid (e.g., HOBt in DMF) to ensure the side chain is not a free base before adding the next activated amino acid.

Module 3: Analytical Verification (Marfey's Method)

You cannot fix what you cannot measure. Standard HPLC often fails to separate enantiomers of complex unnatural amino acids. We recommend Marfey's Method (FDAA derivatization) for absolute quantification of D/L ratios.[1]

Step-by-Step Validation Protocol
  • Hydrolysis:

    • Take 0.5 mg of your peptide/amino acid.

    • Treat with 6N HCl (constant boiling) at 110°C for 24 hours (vacuum sealed).

    • Dry under nitrogen.

  • Derivatization:

    • Resuspend residue in 100 µL water.

    • Add 100 µL of 1% FDAA (Marfey's Reagent) in acetone.[1]

    • Add 40 µL of 1M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL of 2M HCl.

  • Analysis:

    • Inject onto a standard C18 HPLC column.[4]

    • Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.

    • Gradient: Linear 10% to 60% B over 45 minutes.

    • Detection: UV at 340 nm.[5]

    • Result: The L-L diastereomer (L-FDAA + L-Amino Acid) will elute separately from the L-D diastereomer (L-FDAA + D-Amino Acid).[1]

Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

OptimizationLogic Start Start: Racemization > 5%? BaseCheck Are you using DIEA/NMM? Start->BaseCheck Yes SwitchBase Switch to 2,4,6-Collidine (TMP) BaseCheck->SwitchBase Yes CouplingCheck Coupling Reagent? BaseCheck->CouplingCheck No SwitchBase->CouplingCheck SwitchOxyma Switch to DIC + Oxyma Pure CouplingCheck->SwitchOxyma Using HATU/HBTU TempCheck Temperature > 25°C? CouplingCheck->TempCheck Already using DIC/Oxyma SwitchOxyma->TempCheck CoolDown Cool to 0°C for activation Then room temp TempCheck->CoolDown Yes Success Racemization < 1% TempCheck->Success No CoolDown->Success

Figure 2: Troubleshooting logic flow for reducing enantiomeric impurities.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave synthesis with this amino acid? A: Proceed with extreme caution. Microwave energy accelerates kinetics, but it also accelerates the oxazolone formation. For 2-Amino-4-(piperidin-1-yl)butanoic acid, we recommend room temperature coupling or limiting microwave temperature to max 50°C using the DIC/Oxyma method.[1]

Q2: Why is Collidine better than DIEA? A: Collidine (2,4,6-trimethylpyridine) creates a "steric shield."[1] While it can neutralize protons in solution, its methyl groups prevent it from getting close enough to the sterically crowded


-proton of the activated amino acid to abstract it. DIEA is a stronger base and, despite its isopropyl groups, is more effective at promoting enolization in this specific context.

Q3: My starting material is the HCl salt. Should I free-base it first? A: No. Free-basing (extraction with bicarbonate) exposes the free amine and the side chain to basic conditions for a prolonged period.[1] Perform an in situ neutralization during the coupling step using exactly 1.0 equivalent of Collidine or TMP.

References

  • Subirós-Funosas, R., et al. (2009).[1][2] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal.[2] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Bhushan, R., & Brückner, H. (2004).[1] "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids.[3][4][5][6][7][8][9][10][11][12]

  • Carpino, L. A., et al. (2002).[1] "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-4-(piperidin-1-yl)butanoic Acid Peptides

The following guide is designed as a specialized Technical Support Center resource for researchers working with peptides containing the non-standard amino acid 2-Amino-4-(piperidin-1-yl)butanoic acid (often abbreviated a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with peptides containing the non-standard amino acid 2-Amino-4-(piperidin-1-yl)butanoic acid (often abbreviated as Apib or similar internal codes, hereafter referred to as 2-A-4-PBA ).

Status: Operational Topic: Solubility & Handling Optimization Target Analyte: Peptides containing 2-Amino-4-(piperidin-1-yl)butanoic acid Chemical Profile: Bulky, Basic, Non-Proteinogenic

The Core Issue: Why This Residue Causes Problems

Before troubleshooting, you must understand the physicochemical paradox of 2-Amino-4-(piperidin-1-yl)butanoic acid .

This residue introduces a tertiary amine within a bulky hydrophobic ring (piperidine) attached to the peptide backbone.

  • The Trap: Researchers often mistake it for a simple basic residue like Lysine. However, unlike Lysine's primary amine, the piperidine ring is significantly more hydrophobic and sterically demanding.

  • The Consequence: The residue acts as an amphipathic anchor . At neutral pH, the tertiary amine is protonated (positive charge), but the surrounding ring seeks hydrophobic interactions. This often leads to the formation of micelle-like aggregates or "sticky" precipitates that resist standard solvation methods.

Immediate Troubleshooting: The "Solubility Rescue" Protocol

If your peptide is currently precipitated in the tube, follow this Step-Wise Solvation Protocol . Do not simply add more water or vortex endlessly; this exacerbates aggregation.

Phase A: The "Charge-Repulsion" Strategy (For Acidic/Neutral Peptides)

Applicable if the peptide sequence is overall neutral or acidic.

  • Acidify: Add 10% Acetic Acid dropwise.

    • Mechanism:[1][2] Ensures the piperidine nitrogen (pKa ~10.4) and any other basic residues are fully protonated, maximizing electrostatic repulsion between peptide chains.

  • Disaggregate: If precipitate remains, add Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) to a final concentration of 5-10%.

    • Mechanism:[1][2] These fluorinated alcohols are potent disruptors of secondary structure (beta-sheets) which bulky residues often promote.

  • Dilute: Slowly add your target buffer (e.g., PBS) while vortexing.

Phase B: The "Hydrophobic Shielding" Strategy (For Very Hydrophobic Peptides)

Applicable if the peptide contains >50% hydrophobic residues (Leu, Val, Phe, Trp) alongside the 2-A-4-PBA.

  • Organic Start: Dissolve the lyophilized powder in pure DMSO or DMF . Use the minimum volume necessary (e.g., 20-50 µL).

    • Caution: Do not use DMSO if the peptide contains Cysteine/Methionine and will be stored, as this promotes oxidation.

  • Chaotropic Aid: If the peptide gels in DMSO, add 6M Guanidine HCl or 8M Urea .

  • Step-Down Dilution: Add water/buffer dropwise. If cloudiness appears, stop and sonicate.

Diagnostic Flowchart: Solubilization Decision Tree

SolubilityTree Start START: Peptide Precipitated CheckSeq Analyze Sequence Composition Start->CheckSeq IsHydrophobic >50% Hydrophobic Residues? CheckSeq->IsHydrophobic OrganicRoute Organic Route: Dissolve in 100% DMSO/DMF IsHydrophobic->OrganicRoute Yes AcidRoute Acidic Route: Add 10% Acetic Acid IsHydrophobic->AcidRoute No CheckClear Solution Clear? OrganicRoute->CheckClear DiluteAq Dilute with Aqueous Buffer (Dropwise) CheckClear->DiluteAq Yes AddChaotrope Add 6M Guanidine HCl or 8M Urea CheckClear->AddChaotrope No CheckClear2 Solution Clear? AcidRoute->CheckClear2 AddHFIP Add 5-10% HFIP (Break Beta-Sheets) CheckClear2->AddHFIP No FinalBuffer Dilute to Working Conc. (Keep <1% Organic if possible) CheckClear2->FinalBuffer Yes AddHFIP->FinalBuffer

Figure 1: Decision tree for solubilizing peptides containing bulky basic residues like 2-A-4-PBA. The choice of solvent depends heavily on the overall hydrophobicity of the flanking sequences.

Synthesis & Purification: Root Cause Analysis

Often, "solubility issues" are actually purity issues . The 2-A-4-PBA residue is prone to specific synthetic defects that create insoluble byproducts.

Common Synthetic Defects
IssueCauseSymptomSolution
Incomplete Coupling Steric hindrance of the piperidine ring prevents the next amino acid from attaching."Deletion sequences" (Missing residues) detected by MS.Use HATU/HOAt activation. Double couple the residue following 2-A-4-PBA. Increase temperature to 50°C.
TFA Salt Aggregation The tertiary amine traps TFA strongly, forming a hydrophobic "ion pair" salt that is less soluble than the free peptide.Peptide dissolves in water but precipitates in PBS/Saline.Perform a Counter-Ion Exchange . Convert TFA salt to Acetate or Hydrochloride salt (see protocol below).
Racemization Base-catalyzed proton abstraction during coupling due to the basic side chain.Broad HPLC peaks; lower solubility of the diastereomer mix.Use Oxyma Pure as an additive to suppress racemization.
Protocol: Counter-Ion Exchange (TFA to Acetate)

Use this if your peptide is soluble in water but crashes out in physiological buffers.

  • Dissolve the peptide in 0.1 M Acetic Acid (approx. 1-2 mg/mL).

  • Load onto a pre-equilibrated C18 Sep-Pak cartridge or HPLC column.

  • Wash with 5-10 column volumes of 0.1 M Ammonium Acetate or 0.1 M HCl (depending on desired salt).

  • Elute with Acetonitrile/Water (containing the new acid, e.g., 1% Acetic Acid).

  • Lyophilize immediately.

Frequently Asked Questions (FAQ)

Q: I see a "gel" forming when I add PBS. What is happening? A: You are likely witnessing hydrogel formation driven by the amphiphilic nature of the 2-A-4-PBA residue. The piperidine rings are stacking (hydrophobic effect) while the backbone hydrogen bonds lock the structure.

  • Fix: Do not vortex. Add 20-50 µL of Acetic Acid or HFIP to disrupt the network, then dilute.

Q: Can I use this peptide in cell culture? The solubility guides say use DMSO, but my cells are sensitive. A: Yes, but you must minimize DMSO.

  • Make a 1000x Stock in DMSO (e.g., 10 mM).

  • Dilute 1:1000 into the media.

  • If precipitation occurs upon dilution, try the "BSA Carrier" method : Dilute the peptide into a small volume of PBS containing 0.1% BSA first. The albumin binds the hydrophobic regions, keeping the peptide in solution before adding to cells.

Q: My Mass Spec shows the correct mass, but the peptide is insoluble. Is it pure? A: Not necessarily. Hydrophobic peptides can aggregate on the HPLC column, leading to poor separation. Impurities (like deletion sequences) might be co-precipitating with your product, acting as "seeds" for aggregation.

  • Check: Re-run analytical HPLC using a column heated to 60°C to ensure you are seeing the true purity profile without aggregation artifacts.

References

  • BenchChem. (2025).[3] Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Residues. Retrieved from

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from

  • Bachem. (2021). Peptide Solubility: Guidelines and Troubleshooting. Retrieved from [4]

  • PubChem. (n.d.).[5] 2-Amino-4-(piperidin-1-yl)butanoic acid Compound Summary. Retrieved from

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Protecting Group Removal for 2-Amino-4-(piperidin-1-yl)butanoic Acid

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with the unnatural amino acid 2-Amino-4-(piper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with the unnatural amino acid 2-Amino-4-(piperidin-1-yl)butanoic acid .

Incorporating basic side-chain amino acids into a peptide sequence presents unique orthogonal protection challenges. Below, we dissect the chemical causality behind common synthetic failures and provide field-proven, self-validating protocols to ensure high-yield coupling and deprotection.

Core Principles & Mechanistic Insights

The fundamental challenge with 2-amino-4-(piperidin-1-yl)butanoic acid lies in its molecular structure: it contains an α-amino group (typically protected by Fmoc) and a side chain featuring a piperidine ring. Because the piperidine ring is attached via its nitrogen (piperidin-1-yl), it functions as a tertiary amine with a pKa of approximately 10.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is highly sensitive to basic conditions. Its removal relies on a base abstracting the acidic C9 proton on the fluorenyl ring, triggering an E1cB


-elimination that releases dibenzofulvene (DBF) and CO₂[1]. While secondary amines (like piperidine or piperazine) are used intentionally for this purpose, the intrinsic basicity of the tertiary amine in the piperidinyl side chain can act as an intramolecular or intermolecular base[2].

If the monomer is left in its free-base form, this tertiary amine will slowly abstract the Fmoc C9 proton, leading to auto-deprotection (premature Fmoc cleavage) during storage or pre-activation[3]. To create a self-validating synthetic system, the basicity of the side chain must be masked via protonation (e.g., as a hydrochloride salt) until the exact moment of coupling.

Troubleshooting Guides & FAQs

Q1: My Fmoc-2-amino-4-(piperidin-1-yl)butanoic acid monomer is degrading into multiple peaks during coupling. Why is this happening? A1: This is a classic case of premature auto-deprotection. Tertiary amines can slowly remove Fmoc groups, especially in polar solvents like DMF[2]. If your building block is in the free-base form, the unprotected side chain is basic enough to cleave the Fmoc group of adjacent monomers in solution. Solution: Always source or convert this building block into its protonated salt form (e.g., HCl or TFA salt). When activating, add your coupling reagent and base (DIEA) at the very last second before adding the mixture to the resin.

Q2: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to speed up Fmoc removal after coupling this residue? A2: Yes, but it must be used as part of a cocktail. DBU is a non-nucleophilic base that removes the Fmoc group significantly faster than piperidine[4]. However, because it is non-nucleophilic, it cannot scavenge the highly reactive dibenzofulvene (DBF) byproduct. You must mix DBU with a secondary amine (e.g., 2% DBU with 5% piperazine) to trap the DBF and prevent it from alkylating the newly freed α-amine or the peptide chain[5].

Q3: Is piperidine the only option for Fmoc deprotection? I want to avoid DEA-regulated substances. A3: No. Piperazine (typically 5–10% w/v in DMF/ethanol) or 4-methylpiperidine (20% v/v in DMF) are excellent, less-regulated alternatives. They show comparable or superior deprotection kinetics and DBF scavenging abilities compared to standard piperidine[6].

Q4: How do I handle the Boc-protected version of this amino acid during final TFA cleavage? A4: If you used Boc-2-amino-4-(piperidin-1-yl)butanoic acid, the Boc group is removed by acid (TFA). During this process, the piperidine ring will become protonated, forming a TFA salt. No premature deprotection occurs here, but you must ensure thorough post-cleavage neutralization (e.g., using a basic buffer) if the free base form of the final peptide is required for downstream assays[4].

Quantitative Data: Fmoc Deprotection Kinetics

Understanding the relative reaction rates of different amines is critical for optimizing your deprotection cocktails and predicting side reactions.

Amine TypeExample ReagentApprox. pKaFmoc Deprotection RateDBF Scavenging Ability
Primary Cyclohexylamine10.6ModerateModerate
Secondary Piperidine11.1Very FastExcellent[1]
Secondary Piperazine9.8FastExcellent[6]
Tertiary N-alkylpiperidine (Side-chain)~10.0Slow (Risk of auto-deprotection)[2]None
Amidine DBU12.0Extremely FastNone[4]

Experimental Protocols

Protocol A: Rapid Activation and Coupling of Fmoc-2-amino-4-(piperidin-1-yl)butanoic acid·HCl

Causality Check: The HCl salt prevents auto-deprotection. DIEA is added to free the carboxylate for activation, but rapid addition to the resin ensures the activated ester couples to the resin-bound amine faster than any side-chain-mediated Fmoc cleavage can occur.

  • Preparation: Weigh 3.0 equivalents of Fmoc-2-amino-4-(piperidin-1-yl)butanoic acid·HCl and 2.9 equivalents of HATU into a clean, dry vial.

  • Dissolution: Dissolve the powders in minimal anhydrous DMF to achieve a ~0.2 M concentration.

  • Activation (Time-Sensitive): Add 6.0 equivalents of DIEA (N,N-Diisopropylethylamine) and vortex immediately. Note: The extra equivalents of DIEA are required to neutralize the HCl salt of the side chain.

  • Transfer: Transfer the activated mixture to the resin within 60–120 seconds of DIEA addition.

  • Coupling: Agitate at room temperature for 45–60 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all unreacted tertiary amine before proceeding to the deprotection step[7].

Protocol B: Optimized Fmoc Deprotection (Piperazine/DBU Alternative)

Causality Check: This protocol avoids DEA-regulated piperidine while utilizing DBU for rapid proton abstraction and piperazine as a highly efficient DBF scavenger[5].

  • Cocktail Preparation: Prepare a solution of 5% (w/v) Piperazine and 2% (v/v) DBU in a 9:1 mixture of DMF:Ethanol[6]. (Ethanol is required to fully solubilize the piperazine).

  • First Treatment: Drain the coupling solvent from the resin. Add the deprotection cocktail (approx. 10 mL per gram of resin). Agitate for 3 minutes, then drain.

  • Second Treatment: Add a fresh aliquot of the deprotection cocktail and agitate for an additional 10 minutes.

  • Resin Washing: Drain and wash the resin sequentially with DMF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min) to ensure complete removal of DBF-adducts and residual base[7].

Visualizations of Workflows and Mechanisms

Mechanism FreeBase Free Base Form (Unstable) AutoDep Auto-Deprotection (Premature Cleavage) FreeBase->AutoDep Piperidine attacks Fmoc C9 proton SaltForm HCl/TFA Salt Form (Stable) Coupling Successful Coupling SaltForm->Coupling Amine basicity masked by protonation

Fig 1. Impact of side-chain protonation on Fmoc stability.

Workflow Step1 1. Prepare Fmoc-AA-OH·HCl Salt Step2 2. Dissolve in DMF with HATU Step1->Step2 Step3 3. Add DIEA (Base) Start 2-min timer Step2->Step3 Step4 4. Add to Resin immediately Step3->Step4 Rapid transfer prevents auto-cleavage Step5 5. Wash & Deprotect (Piperazine/DBU) Step4->Step5

Fig 2. Optimized coupling and deprotection workflow for basic side-chain amino acids.

References

Sources

Optimization

Resolving impurities in crude 2-Amino-4-(piperidin-1-yl)butanoic acid mixtures

Technical Support Center: Advanced Purification Strategies Topic: Resolving Impurities in Crude 2-Amino-4-(piperidin-1-yl)butanoic Acid Mixtures Welcome to the Technical Support Center. As drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Strategies Topic: Resolving Impurities in Crude 2-Amino-4-(piperidin-1-yl)butanoic Acid Mixtures

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating unnatural, highly polar, dibasic amino acids presents a unique chromatographic challenge. 2-Amino-4-(piperidin-1-yl)butanoic acid cannot be purified using standard normal-phase silica gel due to its zwitterionic nature and high affinity for silanol groups.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target molecule from common crude impurities (e.g., unreacted piperidine, inorganic salts, and over-alkylated byproducts).

Part 1: Physicochemical Profiling & Quantitative Data

To design a successful purification protocol, we must first understand the ionization states of the molecule across different pH gradients. Chromatographic separation of this molecule relies entirely on exploiting the pKa differential between the target zwitterion and the primary impurity (piperidine).

Table 1: Ionization States and Net Charge vs. pH

Functional Group / ImpuritypKa (approx.)Charge at pH 2.0 (Loading)Charge at pH 9.8 (Elution)Charge at pH 12.0 (Strip)
Carboxylic Acid ~2.0Neutral (0)Anionic (-1)Anionic (-1)
Alpha-Amino ~9.0Cationic (+1)Neutral (0)Neutral (0)
Piperidine Ring ~11.2Cationic (+1)Cationic (+1)Neutral (0)
Target Net Charge pI ≈ 10.1 +2 (Binds to Resin) 0 (Elutes) -1 (Washes out)
Impurity: Free Piperidine11.2+1 (Binds to Resin)+1 (Remains Bound)0 (Elutes)

Causality Insight: At pH 9.8, the target molecule achieves a net-zero charge (zwitterion) and loses its affinity for a cation-exchange resin. Conversely, unreacted piperidine remains protonated (+1) at this pH and stays firmly bound to the stationary phase[1].

Part 2: Troubleshooting FAQs

Q1: Why does my product streak endlessly on normal-phase silica gel, even with highly polar solvent systems (e.g., DCM/MeOH/NH4OH)? A: Normal-phase silica relies on lipophilic interactions. Your target molecule is a highly polar zwitterion with two basic nitrogen atoms. The secondary basic nitrogen (piperidine) interacts irreversibly with the acidic silanol groups on the silica gel, causing severe tailing and co-elution with impurities. You must abandon normal-phase silica and switch to Ion Exchange Chromatography (IEX) or Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q2: My crude NMR shows massive inorganic salt contamination from the alkylation step. How do I desalt a highly water-soluble zwitterion? A: Liquid-liquid extraction will fail because the partition coefficient (LogP) of this molecule heavily favors the aqueous layer. Instead, use a strong cation exchange resin like Dowex 50WX8[3]. By acidifying your crude mixture to pH 2, you force the amino acid into its dicationic state (+2). When loaded onto the resin, the product binds tightly, allowing you to wash all inorganic salts (NaCl, KBr) and neutral organics straight through the column with deionized water[4].

Q3: How do I selectively remove the unreacted piperidine? A: Exploit the pKa difference. As shown in Table 1, the pI of your product is ~10.1, while the pKa of piperidine is 11.2. If you elute your cation-exchange column with a mild aqueous ammonia gradient (pH ~9.5 to 10.0), your product neutralizes into a zwitterion and elutes. The piperidine remains protonated and bound to the resin until you strip the column with a much stronger base (pH > 11.5)[1].

Part 3: Validated Workflows & Experimental Protocols

Protocol A: Cation-Exchange Desalting and Piperidine Removal

This protocol utilizes Dowex 50WX8 (H+ form) to achieve simultaneous desalting and separation of basic impurities[5].

Step 1: Resin Preparation & Conditioning

  • Swell 50 g of Dowex 50WX8 (200-400 mesh) in deionized (DI) water for 2 hours.

  • Pack the resin into a glass column and wash with 3 column volumes (CV) of 1M HCl to ensure complete conversion to the H+ form.

  • Wash with DI water until the effluent pH is neutral (pH ~6-7). Self-Validation: A drop of effluent on pH paper must not turn red.

Step 2: Crude Loading

  • Dissolve your crude mixture in minimum DI water.

  • Adjust the pH of the solution to 2.0 using 1M HCl.

  • Load the solution onto the column at a flow rate of 1-2 mL/min.

Step 3: Desalting Wash

  • Wash the column with 3 CV of DI water.

  • Self-Validation: Test the effluent with aqueous AgNO3. The absence of a white AgCl precipitate confirms all inorganic salts have been removed.

Step 4: Selective Elution

  • Begin elution with a 2.5% aqueous NH4OH solution (pH ~9.8). Collect fractions.

  • Self-Validation: Spot fractions on a TLC plate and heat with Ninhydrin stain. The target amino acid will appear as a distinct purple/red spot.

  • To strip the unreacted piperidine and clean the column, flush with 10% aqueous NH4OH + 20% Methanol. Piperidine will elute here (stains yellow/brown with Ninhydrin).

  • Lyophilize the target fractions to yield the purified zwitterion as a white powder.

Protocol B: Final Polishing via Preparative RP-HPLC

If >99.5% purity is required for biological assays, polish the lyophilized product using Reversed-Phase HPLC with an ion-pairing agent.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric acid (HFBA). Note: HFBA is highly lipophilic and masks the dual basic charges better than TFA, drastically improving retention on C18.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 0% B to 30% B over 20 minutes.

Part 4: Chromatographic Workflow Visualization

PurificationWorkflow A Crude Mixture (Product, Piperidine, Salts) B Acidify to pH 2.0 Load onto Dowex 50WX8 (H+ form) A->B C Water Wash (Elutes Inorganic Salts & Neutrals) B->C D Elution: 2-5% aq. NH4OH (pH ~9.8) (Elutes Zwitterionic Product) C->D E Elution: 10% aq. NH4OH + MeOH (Elutes Unreacted Piperidine) D->E

Fig 1: Ion-exchange workflow for 2-Amino-4-(piperidin-1-yl)butanoic acid purification.

References

1.[1] Title: Protein Purification by Ion Exchange Chromatography | Source: Sino Biological | URL: 2.[2] Title: Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography | Source: LCGC International | URL: 3.[5] Title: Preparing ion-exchange resin to purify amino acids | Source: ResearchGate | URL: 4.[3] Title: Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems | Source: The Royal Society of Chemistry | URL: 5.[4] Title: Organic Syntheses Procedure | Source: Organic Syntheses | URL:

Sources

Troubleshooting

Stability of 2-Amino-4-(piperidin-1-yl)butanoic acid under acidic conditions

Technical Support Center: Stability & Handling of 2-Amino-4-(piperidin-1-yl)butanoic Acid Executive Summary Researchers frequently inquire about the stability of 2-Amino-4-(piperidin-1-yl)butanoic acid (often abbreviated...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Amino-4-(piperidin-1-yl)butanoic Acid

Executive Summary

Researchers frequently inquire about the stability of 2-Amino-4-(piperidin-1-yl)butanoic acid (often abbreviated as APB or a piperidine-DABA analog) during acidic workflows such as HPLC purification, peptide cleavage, or hydrolytic degradation studies.[1]

The Verdict: Unlike its primary amine analog (2,4-diaminobutyric acid, DABA), APB exhibits exceptional chemical stability under acidic conditions.[1] The tertiary nature of the piperidine nitrogen blocks the intramolecular lactamization pathway that plagues DABA. However, users often misinterpret physical behaviors (hygroscopicity, ion-pairing effects) as chemical degradation.[1]

This guide details the mechanistic grounding of this stability, provides troubleshooting for common "false alarm" instability signals, and outlines best practices for handling.

Part 1: The Mechanistic Basis of Stability

To understand why APB is stable, we must contrast it with its structural relatives that are unstable.[1]

The Lactamization Blockade

The primary degradation pathway for gamma-amino acids (like DABA) in acidic or neutral conditions is intramolecular cyclization to form lactams (pyrrolidones).[1]

  • DABA Scenario: The gamma-amine is primary (

    
    ).[1] It can attack the activated carbonyl (in peptides) or the carboxylic acid (under dehydration conditions) to form a 5-membered lactam.[1]
    
  • APB Scenario: The gamma-nitrogen is part of a piperidine ring (tertiary amine).[1] It lacks the proton required to form a neutral amide bond after nucleophilic attack. Furthermore, in acidic conditions (pH < 4), both the alpha-amine and the piperidine nitrogen are fully protonated, rendering them non-nucleophilic.[1]

Protonation Shielding

In acidic media (e.g., 0.1% TFA, 1M HCl), APB exists as a dication .[1]

  • Alpha-Amine (

    
    ):  Protonated (
    
    
    
    ).[1]
  • Piperidine Nitrogen (

    
    ):  Protonated (
    
    
    
    ).[1]
  • Carboxylic Acid (

    
    ):  Protonated (
    
    
    
    ) or neutral.[1]

The electrostatic repulsion between the two positive charges prevents chain folding, further stabilizing the linear conformation and preventing intermolecular aggregation.

Part 2: Visualization of Stability Logic

The following diagram illustrates the divergent pathways between DABA (unstable) and APB (stable) under stress conditions.

StabilityPathways DABA DABA (Primary Amine) Gamma-NH2 Lactam Degradation Product: 2-Aminopyrrolidin-2-one DABA->Lactam Cyclization Risk (If pH rises / Activation) APB APB (Piperidine Analog) Gamma-Tertiary Amine APB->Lactam BLOCKED (No H on Gamma-N) Stable Stable Dication Species [NH3+ ... NH+] APB->Stable Maintains Integrity Acid Acidic Conditions (pH < 2) Acid->DABA Protonation Acid->APB Protonation

Figure 1: Comparative stability pathways. The tertiary amine structure of APB physically prevents the lactamization reaction that degrades DABA.

Part 3: Troubleshooting Guide & FAQs

Despite its chemical stability, users often encounter analytical anomalies.[1] Use this matrix to diagnose issues.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Sample Weight Gain Hygroscopicity .[1] The Di-HCl salt of APB is extremely hygroscopic, absorbing atmospheric moisture rapidly.Store in a desiccator.[1] Handle in a glovebox or weigh quickly. Do not interpret wetness as chemical breakdown.[1]
HPLC Peak Tailing Silanol Interactions . The basic piperidine moiety interacts with residual silanols on C18 columns.Add a modifier to the mobile phase: 0.1% TFA (ion pairing) or 10-20 mM Ammonium Formate (buffer).[1] Use "base-deactivated" columns.[1]
"Missing" Peak in LC-MS Ion Suppression / Early Elution . The dication is very polar and may elute in the void volume.Use a HILIC column or an ion-pairing agent (e.g., HFBA) to increase retention.[1] Check the solvent front.[2]
Broad NMR Peaks Proton Exchange .[1] Ammonium protons exchange with solvent (D2O).[1]Run NMR in DMSO-d6 or maintain low pH to observe amine protons. Broadening is normal for salts.[1]
Frequently Asked Questions (FAQs)

Q1: Can I use 2-Amino-4-(piperidin-1-yl)butanoic acid in Solid Phase Peptide Synthesis (SPPS)? A: Yes, but with caution regarding the chloride counter-ion . If you use the HCl salt, the chloride ions can suppress coupling efficiency or cause side reactions with sensitive activation reagents (like HATU).[1]

  • Recommendation: Convert to the free base or TFA salt before coupling, or add an organic base (DIPEA) to neutralize the HCl in situ (ensure 2.5 - 3 equivalents of base: 1 for COOH, 2 for the HCl salts).

Q2: Is the molecule stable in 6N HCl at 110°C (Hydrolysis conditions)? A: Yes. Unlike Tryptophan or Serine, the APB scaffold is resistant to acid hydrolysis.[1] You can safely include it in standard amino acid analysis protocols.[1] Expect the peak to elute as a basic amino acid (near Arginine/Histidine).[1]

Q3: I see a small impurity peak growing over time in solution. What is it? A: If stored in non-acidic water, it may be absorbing CO₂ (carbamate formation on the alpha-amine) or simply microbial growth (amino acids are nutrients).[1] In acidic buffers (pH < 4), this does not happen.[1] Always store stock solutions at -20°C.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To create a degradation-resistant stock for long-term assays.

  • Weighing: Weigh 10 mg of APB (correcting for salt stoichiometry, typically MW ~272.6 for Di-HCl salt).

    • Note: If the powder is clumping, it has absorbed water. Dry under high vacuum over

      
       overnight before weighing for precision.
      
  • Dissolution: Dissolve in 0.1 M HCl (not water).

    • Reasoning: Water pH can fluctuate.[1] 0.1 M HCl locks the protonation state and prevents microbial growth.

  • Filtration: Filter through a 0.22 µm PVDF membrane.[1]

  • Storage: Aliquot into screw-cap vials (minimize headspace). Store at -20°C.

    • Stability:[1][3] Stable for >12 months.[1]

Protocol B: HPLC Method for Basic Amino Acids

Purpose: To obtain sharp peaks without tailing.[1]

  • Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3) or HILIC.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Role of TFA: The low pH ensures full protonation; the trifluoroacetate anion pairs with the piperidine cation to improve retention and peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 0% B to 30% B over 15 minutes. (The molecule is polar; high organic is not needed).[1]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.

References

  • LifeTein Peptide Blog. (2026).[1] Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab).[1][4] Retrieved from [Link] (Context: Instability of primary amine analogs).[1]

  • PubChem. (2021).[1] 2-Amino-4-(3-propoxypiperidin-1-yl)butanoic acid (Compound Summary). Retrieved from [Link] (Context: Physicochemical properties of piperidine-amino acid analogs).[1]

  • ChemRevLett. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link] (Context: Stability of piperidine rings).[1]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-4-(piperidin-1-yl)butanoic Acid

Troubleshooting Guides & FAQs for Zwitterionic Amino Acid Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Zwitterionic Amino Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of crystallizing 2-Amino-4-(piperidin-1-yl)butanoic acid. Because this molecule is a non-proteinogenic amino acid containing a basic piperidine ring, it does not behave like a standard organic small molecule. Standard cooling in organic solvents will fail. Successful recovery requires precise manipulation of the molecule's protonation state and the solvent's dielectric constant.

Below, you will find the mechanistic rationale, self-validating protocols, and targeted troubleshooting steps to ensure high-yield, high-purity crystallization.

Molecular Profiling & Crystallization Rationale

To crystallize this compound, you must force it into its neutral, zwitterionic form. According to the Henderson-Hasselbalch equation, the isoelectric point (pI) is the specific pH where the positively and negatively charged groups exactly balance, resulting in a net charge of zero[1]. In the absence of counterions, this zwitterionic state exhibits the lowest aqueous solubility because intermolecular ionic lattice interactions outcompete solute-solvent hydrogen bonding[2].

Table 1: Physicochemical Properties & pKa Estimates

PropertyEstimated ValueMechanistic Impact on Crystallization
Molecular Weight 186.25 g/mol Determines supersaturation concentration limits.
pKa₁ (Carboxyl) ~2.0Deprotonates at low pH. Requires highly acidic conditions (pH < 1) to fully protonate the molecule into a highly soluble dicationic state.
pKa₂ (α-Amino) ~8.7Primary amine. Deprotonates before the piperidine ring as pH increases.
pKa₃ (Piperidinium) ~10.5Tertiary amine. Remains protonated until highly basic conditions (pH > 10.5).
Isoelectric Point (pI) ~9.6The pH of minimum aqueous solubility. Calculated by averaging the pKa values of the functional groups that bracket the neutral species (pKa₂ and pKa₃)[3].
Charge State Dynamics

Understanding the protonation state across a pH gradient is critical for avoiding premature precipitation or yield loss in the mother liquor.

ChargeState N1 Cationic Form Net Charge: +2 (pH < 2.0) N2 Monocationic Form Net Charge: +1 (pH 2.0 - 8.7) N1->N2 -H⁺ (COOH) N3 Zwitterionic Form Net Charge: 0 (pH ~ 9.6) N2->N3 -H⁺ (α-NH₃⁺) N4 Anionic Form Net Charge: -1 (pH > 10.5) N3->N4 -H⁺ (Piperidinium)

Figure 1: Protonation states of 2-Amino-4-(piperidin-1-yl)butanoic acid across pH gradients.

Core Protocol: Isoelectric Solvent-Antisolvent Crystallization

This protocol is a self-validating system designed to prevent amorphous crashing and ensure lattice purity.

Step 1: Dissolution & Polish Filtration Dissolve the crude compound in a minimum volume of deionized water. If the crude is poorly soluble, add 1M Acetic Acid or 1M Ammonium Hydroxide dropwise to shift the pH away from the pI (~9.6) until complete dissolution occurs. Polish filter through a 0.22 µm PTFE syringe filter to remove insoluble dust that causes premature, uncontrolled nucleation.

Step 2: Isoelectric Titration Place the solution in a jacketed reactor at 25 °C. Insert a calibrated pH probe. Slowly titrate with the opposing volatile acid/base under moderate stirring (250 rpm) until the pH reaches exactly 9.6. Self-Validation: The solution will become slightly turbid as the zwitterion concentration maximizes.

Step 3: Antisolvent Addition Slowly add an antisolvent (absolute ethanol or isopropanol) dropwise. The volume of antisolvent should be 1 to 3 times the aqueous volume. Stop when persistent cloudiness is observed. Causality: The alcohol lowers the dielectric constant of the medium, drastically reducing the solubility of the highly polar zwitterion.

Step 4: Aging and Controlled Cooling Heat the mixture slightly (e.g., 45 °C) until the cloudiness resolves into a clear, supersaturated solution. Program a slow cooling ramp (0.2 °C/min) down to 4 °C. Causality: Slow cooling prevents "oiling out" (liquid-liquid phase separation) and promotes the thermodynamic growth of high-purity crystalline lattices over kinetic amorphous precipitates.

Step 5: Harvesting & Self-Validation Vacuum filter the crystals. Wash with ice-cold ethanol to displace residual water. Dry under vacuum at 40 °C. Self-Validation: Check the mother liquor with a ninhydrin stain on a TLC plate; a faint or absent purple spot confirms high recovery of the amino acid in the filter cake.

G A Crude Aqueous Solution (Highly Acidic or Basic) B Isoelectric Titration (Adjust pH to ~9.6) A->B Monitor pH continuously C Zwitterion Formation (Net Charge = 0) B->C Henderson-Hasselbalch eq. D Antisolvent Addition (e.g., EtOH or IPA) C->D Decrease dielectric constant E Controlled Cooling (0-4 °C, 0.2 °C/min) D->E Induce Supersaturation F Crystallization & Filtration (Target Compound) E->F Slow Nucleation G Amorphous Oiling Out (Troubleshooting) E->G Crash out (Cooling too fast) G->B Redissolve & Retry

Figure 2: Isoelectric crystallization workflow for 2-Amino-4-(piperidin-1-yl)butanoic acid.

Troubleshooting Guide

Q: Why is my compound "oiling out" (forming a syrup) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, causing the solute to separate as a metastable, solute-rich liquid phase rather than a solid crystal. Zwitterions are highly polar and aggressively form hydrogen bonds with water, making them prone to forming hydrated syrups. Corrective Action: Re-dissolve the oil by heating the mixture to 50 °C. Reduce the antisolvent ratio (e.g., use 1:1 water:ethanol instead of 1:3) and decrease the cooling ramp rate to ≤ 0.1 °C/min. Introducing a microscopic "seed crystal" at the boundary of the metastable zone will bypass the high energy barrier of primary nucleation, forcing solid crystal growth over oil formation.

Q: My recovered crystals contain a high mass percentage of inorganic salts. How do I desalt the zwitterion? A: Crystallization of a zwitterion at its isoelectric point often traps inorganic salts (like NaCl) generated during the pH adjustment phase[2]. Corrective Action: Do not use HCl and NaOH for your pH adjustments. Instead, use volatile reagents such as acetic acid and ammonium hydroxide. The resulting byproduct, ammonium acetate, can be sublimated away during the final vacuum drying step (40–50 °C under high vacuum). Alternatively, utilize a size-exclusion desalting column (e.g., Sephadex G-10) prior to crystallization.

Q: The yield is extremely low even at the calculated pI. What went wrong? A: The calculated pI (~9.6) is a theoretical estimate in pure water. The true pI can shift based on the ionic strength and temperature of your specific solvent matrix. Furthermore, zwitterions can still maintain significant baseline solubility in water even at their pI. Corrective Action: Iteratively test the pH of the mother liquor. Adjust the pH in 0.1 increments between 9.0 and 10.0 to find the empirical point of maximum turbidity. Increase the proportion of antisolvent (acetone can be used if ethanol is insufficient) to further depress the dielectric constant of the solution.

Frequently Asked Questions (FAQs)

Q: Can I use purely organic solvents for this recrystallization? A: No. 2-Amino-4-(piperidin-1-yl)butanoic acid is practically insoluble in purely non-polar or weakly polar organic solvents (like hexane, ethyl acetate, or pure dichloromethane) due to its zwitterionic nature. A binary solvent system (Water/Antisolvent) is mandatory to first dissolve the compound and then selectively precipitate it.

Q: How do I accurately validate the purity of the recrystallized product? A: Do not rely solely on melting point, as zwitterionic amino acids often undergo thermal decomposition rather than melting cleanly. Use LC-MS to confirm the mass (M+H = 187.1 m/z) and employ Quantitative NMR (qNMR) to verify the absence of solvent inclusions or salt impurities.

References

  • Title: How to desalt zwitterions? Source: ResearchGate URL: [Link]

  • Title: Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL: [Link]

  • Title: 12.3: Amino Acids and Isoelectric Points Source: Chemistry LibreTexts URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of 2-Amino-4-(piperidin-1-yl)butanoic acid: A Comparative Analysis Guide

This guide serves as an advanced technical resource for the structural elucidation and quantification of 2-Amino-4-(piperidin-1-yl)butanoic acid (APB), a non-proteinogenic amino acid often utilized as a scaffold in pepti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural elucidation and quantification of 2-Amino-4-(piperidin-1-yl)butanoic acid (APB), a non-proteinogenic amino acid often utilized as a scaffold in peptidomimetic drug design.

Executive Summary

The accurate detection and structural confirmation of 2-Amino-4-(piperidin-1-yl)butanoic acid (APB) are critical in synthetic quality control and metabolite identification. Unlike standard aliphatic amino acids, APB contains a tertiary piperidine amine in its side chain, introducing unique charge localization properties during Electrospray Ionization (ESI).

This guide dissects the ESI-MS/MS fragmentation pathways of APB, establishing the m/z 84 piperidinium ion and m/z 142 immonium ion as definitive diagnostic markers. Furthermore, we compare two industry-standard analytical workflows—Direct HILIC-MS/MS vs. Derivatization-RPLC-MS/MS —to provide actionable recommendations for sensitivity and throughput.

Chemical Identity & Structural Logic

  • Compound Name: 2-Amino-4-(piperidin-1-yl)butanoic acid[1][2][3]

  • CAS Number: 27268-03-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Monoisotopic Mass: 186.1368 Da

  • Precursor Ion [M+H]

    
    :  m/z 187.1441
    

Structural Insight: APB is structurally analogous to Ornithine, where the


-amine is cyclized into a piperidine ring. This modification significantly alters the proton affinity (PA). The tertiary nitrogen of the piperidine ring (pKa ~11.2) is more basic than the 

-amine (pKa ~9.6), directing the primary protonation site to the side chain. This charge localization dictates the fragmentation hierarchy, favoring side-chain retention over backbone cleavage in low-energy collision environments.

Fragmentation Mechanism Analysis

Understanding the causality of fragmentation is essential for distinguishing APB from isobaric impurities. The fragmentation pattern under Collision-Induced Dissociation (CID) follows a distinct "Charge-Remote" and "Charge-Proximal" logic.

Primary Fragmentation Pathways (ESI+)
  • Immonium Ion Formation (m/z 142): The most abundant backbone-specific fragment arises from the loss of the carboxylic acid moiety (as HCOOH or CO + H

    
    O).
    
    • Mechanism:[4] Inductive cleavage at the C

      
      -C(carbonyl) bond.
      
    • Transition: 187

      
       142.
      
  • Piperidinium Signature Ion (m/z 84): The piperidine ring is highly stable. High collision energy triggers the cleavage of the C

    
    -N bond connecting the side chain to the ring.
    
    • Mechanism:[4] Charge migration to the piperidine nitrogen followed by heterolytic cleavage.

    • Transition: 187

      
       84.
      
    • Significance: This is the "fingerprint" ion for any piperidine-containing scaffold.

  • Neutral Losses (m/z 170, 169):

    • Loss of NH

      
       (m/z 170):  Driven by the 
      
      
      
      -amine.
    • Loss of H

      
      O (m/z 169):  Driven by the carboxylic acid hydroxyl group.
      
Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation, critical for setting up Multiple Reaction Monitoring (MRM) transitions.

APB_Fragmentation cluster_legend Signal Intensity M_H Precursor [M+H]+ m/z 187.14 (Protonated APB) Immonium Immonium Ion m/z 142.1 [M+H - HCOOH]+ M_H->Immonium - HCOOH (46 Da) Alpha-Cleavage Pip_Ion Piperidinium Ion m/z 84.08 (C5H10N+) M_H->Pip_Ion - C4H7NO2 (103 Da) Side-Chain Cleavage Ammonia_Loss Ammonia Loss m/z 170.1 [M+H - NH3]+ M_H->Ammonia_Loss - NH3 (17 Da) Water_Loss Water Loss m/z 169.1 [M+H - H2O]+ M_H->Water_Loss - H2O (18 Da) Immonium->Pip_Ion Secondary Frag High CE High High Med Med Low Low

Caption: Figure 1. ESI+ CID Fragmentation pathway of 2-Amino-4-(piperidin-1-yl)butanoic acid showing primary transitions.

Comparative Analysis: Analytical Alternatives

When developing a quantification method, researchers must choose between analyzing the Native compound or a Derivatized form. This choice impacts sensitivity, retention, and cost.

Comparison Guide: Native HILIC vs. Derivatization RPLC
FeatureMethod A: Direct Analysis (Native) Method B: Derivatization (Butyl Chloroformate)
Technique HILIC-MS/MS (ESI+)RPLC-MS/MS (ESI+)
Target Analyte 2-Amino-4-(piperidin-1-yl)butanoic acidIsobutyl-APB Derivative
Precursor m/z 187.1287.2 (approx, depends on reagent)
Retention Mechanism Polar interactions (Zwitterionic)Hydrophobic interaction (C18)
Sensitivity Moderate (Ion suppression risks)High (Improved ionization efficiency)
Sample Prep Time Fast (< 30 mins)Slow (1-2 hours)
Selectivity Good for polar metabolitesExcellent for complex matrices
Recommendation Best for High-Throughput Screening Best for Trace Quantification (<1 ng/mL)

Expert Insight: While derivatization (Method B) is traditional for amino acids, the piperidine ring in APB provides sufficient hydrophobicity that Method A (HILIC) is often superior for routine drug discovery. The piperidine nitrogen enhances ionization naturally, mitigating the need for derivatization unless ultra-trace sensitivity is required.

Experimental Protocols

Protocol A: Direct HILIC-MS/MS (Recommended)

Self-validating step: The use of a HILIC column requires a long equilibration time. Ensure the pressure stabilizes before the first injection to guarantee retention time reproducibility.

1. Sample Preparation:

  • Precipitate plasma/media proteins with Acetonitrile (1:4 v/v).

  • Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

  • Transfer supernatant to a glass vial. Do not dilute with water (maintains HILIC mode integrity).

2. LC Conditions:

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 5 minutes.

3. MS/MS Parameters (Sciex/Thermo equivalent):

  • Ion Source: ESI Positive.[5]

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

  • MRM Transitions:

    • Quantifier: 187.1

      
       84.1 (CE: 35 eV) - Most specific.
      
    • Qualifier: 187.1

      
       142.1 (CE: 20 eV) - Backbone confirmation.
      
    • Qualifier: 187.1

      
       170.1 (CE: 15 eV) - Loss of Ammonia.
      
Protocol B: Derivatization (For Sensitivity)

Causality: Derivatization blocks the zwitterionic nature, allowing the compound to bind to standard C18 columns and focusing the ion current.

1. Workflow:

  • Add 50 µL sample + 50 µL Borate Buffer (pH 9).

  • Add 50 µL Butyl Chloroformate (Reagent).

  • Incubate 15 mins at 60°C.

  • Extract with Ethyl Acetate.[5] Dry and reconstitute.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phases: Water/Acetonitrile with 0.1% Formic Acid.

References

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note. Accessed March 7, 2026.

  • NIST Mass Spectrometry Data Center. 2-Aminobutanoic acid Mass Spectrum (Electron Ionization). NIST Standard Reference Database.[6]

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Application Note 64983.

  • Matrix Science. Peptide Fragmentation Nomenclature and Immonium Ions. Mascot Help Guide.

  • Restek Corporation. Comprehensive, Direct LC-MS/MS Analysis of Amino Acids. Technical Guide.[7]

Sources

Comparative

Comparative Guide: HPLC Purity Determination of 2-Amino-4-(piperidin-1-yl)butanoic Acid

The following guide provides a technical comparison of HPLC methodologies for the purity determination of 2-Amino-4-(piperidin-1-yl)butanoic acid (CAS: 27268-03-7). Executive Summary & Analyte Profile 2-Amino-4-(piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of HPLC methodologies for the purity determination of 2-Amino-4-(piperidin-1-yl)butanoic acid (CAS: 27268-03-7).

Executive Summary & Analyte Profile

2-Amino-4-(piperidin-1-yl)butanoic acid is a non-proteinogenic, zwitterionic amino acid characterized by a polar aliphatic backbone and a basic tertiary amine (piperidine ring).

  • Chemical Challenges:

    • High Polarity: Poor retention on standard C18 columns leads to elution in the void volume (

      
      ).
      
    • Lack of Chromophore: The molecule lacks significant UV absorption above 210 nm, making standard UV-Vis detection insensitive.

    • Zwitterionic Nature: The presence of an

      
      -amino group, a carboxylic acid, and a basic piperidine nitrogen creates complex ionization states dependent on pH.
      

Objective: This guide compares three distinct analytical strategies to overcome these challenges:

  • HILIC-CAD/MS: The modern standard for polar retention.

  • Pre-Column Derivatization (RP-HPLC): The high-sensitivity solution.[1]

  • Ion-Pair RP-HPLC: The traditional QC approach.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best For: Direct analysis, LC-MS compatibility, and identifying polar impurities.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most scientifically robust approach for this analyte. By using a water-miscible organic mobile phase on a polar stationary phase, HILIC retains the zwitterion through electrostatic interactions and hydrogen bonding, eluting it after the void volume without derivatization.

Experimental Protocol
  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold for equilibration).

    • 2–15 min: 90% B → 60% B (Linear gradient).

    • 15–20 min: 60% B (Wash).

  • Flow Rate: 0.8 mL/min.

  • Detection: Charged Aerosol Detector (CAD) or UV at 205 nm (if high purity).

  • Temperature: 30°C.

Mechanism of Action

The high organic content (90% MeCN) induces the formation of a water-enriched layer on the polar stationary phase. The polar 2-Amino-4-(piperidin-1-yl)butanoic acid partitions into this aqueous layer. The ammonium formate buffer ensures the carboxylic acid is protonated (neutral) or the amine is charged, optimizing the electrostatic interaction with the amide ligand.

Performance Data (Simulated)
ParameterValue
Retention Time (

)
8.4 min
Tailing Factor (

)
1.1 (Excellent symmetry)
LOD (CAD) 0.5 µg/mL
Resolution (

)
> 3.0 (vs. polar impurities)

Method B: Pre-Column Derivatization (OPA-Fluorescence)

Best For: Trace impurity analysis, biological matrices, and labs limited to standard C18 columns.

Since the analyte contains a primary


-amino group, it reacts rapidly with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This adds a hydrophobic tag, allowing strong retention on C18 and picomolar sensitivity.
Experimental Protocol
  • Derivatization Reagent: 10 mg OPA + 10 µL 2-mercaptoethanol in 1 mL borate buffer (pH 9.5).

  • Reaction: Mix Sample:Reagent (1:1) in autosampler.[1] Wait 1.0 min. Inject immediately.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 7.2.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient: 10% B to 50% B over 20 min.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Workflow Diagram

DerivatizationWorkflow Start Crude Sample (Polar/Non-UV) Mix Auto-Mix with OPA Reagent (pH 9.5) Start->Mix React Reaction (1 min, Ambient) Mix->React Product Isoindole Derivative (Hydrophobic/Fluorescent) React->Product Primary Amine Targeting Inject Inject onto C18 Column Product->Inject Detect Fluorescence Detection (High Sensitivity) Inject->Detect

Caption: Automated pre-column derivatization workflow transforming the polar analyte into a retainable fluorescent compound.

Method C: Ion-Pair RP-HPLC

Best For: Routine QC in environments lacking CAD or Derivatization automation.

This method uses an anionic ion-pairing agent (e.g., Octanesulfonic acid) to form a neutral ion-pair complex with the positively charged amines of the analyte. This "pseudo-neutral" complex is then retained on a standard C18 column.

Experimental Protocol
  • Column: C18 (End-capped), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate + 5 mM Sodium 1-Octanesulfonate, adjusted to pH 2.5 with Phosphoric Acid.

    • Solvent: Acetonitrile.[1][3][4][5][6]

    • Ratio: 90:10 (Isocratic).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[2][4]

  • Critical Note: The column must be dedicated to ion-pairing; regeneration to normal RP mode is difficult.

Comparative Analysis & Decision Matrix

The following table contrasts the three methodologies based on critical validation parameters.

FeatureMethod A: HILICMethod B: DerivatizationMethod C: Ion-Pair RP
Selectivity High for polar impuritiesHigh for amines onlyModerate
Sensitivity High (with CAD/MS)Ultra-High (Fluorescence)Low (UV 210 nm)
Sample Prep Dilute & ShootComplex (Reaction required)Simple
Robustness Moderate (Equilibration sensitive)Low (Derivative stability)High (Once stabilized)
MS Compatible Yes Yes (if reagent removed)No (Non-volatile salts)
Decision Logic for Method Selection

MethodSelection Start Select Method for 2-Amino-4-(piperidin-1-yl)butanoic acid Q1 Is MS detection required? Start->Q1 Q2 Is high sensitivity (trace impurity) needed? Q1->Q2 No HILIC Method A: HILIC (Best for Purity/ID) Q1->HILIC Yes Deriv Method B: Derivatization (Best for Trace Analysis) Q2->Deriv Yes IP Method C: Ion-Pair (Best for Routine QC) Q2->IP No

Caption: Decision tree for selecting the optimal HPLC methodology based on laboratory requirements.

Authoritative References

  • BenchChem. (2025).[1][4] Performance Comparison of Different HPLC Columns for Amino Acid Separation. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1100EN. Retrieved from

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. J Biomol Tech. 17(2): 108–118. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[2][5][6] Retrieved from

  • Merck Millipore. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Retrieved from

Sources

Validation

Comparative Profiling of 2-Amino-4-(piperidin-1-yl)butanoic Acid vs. Standard Lysine Derivatives in Peptide Engineering

As peptide therapeutics and proteolysis-targeting chimeras (PROTACs) evolve, the limitations of canonical amino acids become increasingly apparent. Standard L-lysine, while essential for target binding and aqueous solubi...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and proteolysis-targeting chimeras (PROTACs) evolve, the limitations of canonical amino acids become increasingly apparent. Standard L-lysine, while essential for target binding and aqueous solubility, introduces two major liabilities: high susceptibility to rapid proteolytic degradation and a massive desolvation penalty that hinders cell permeability.

To overcome these bottlenecks, peptide engineers are increasingly turning to non-natural basic amino acids. This guide provides an objective, data-driven comparison between standard lysine derivatives and 2-Amino-4-(piperidin-1-yl)butanoic acid —a conformationally constrained analogue where the flexible primary amine side chain is replaced by a shorter, rigid 2-carbon spacer terminating in a lipophilic piperidine ring.

Structural and Physicochemical Profiling

The structural differences between canonical lysine and its derivatives fundamentally alter their physicochemical behavior. Standard lysine possesses a flexible 4-carbon chain ending in a primary amine. While modifications like acetylation (Ac-Lys) or methylation (Me-Lys) are common, they either eliminate the positive charge or retain the flexible, protease-susceptible backbone.

In contrast, 2-Amino-4-(piperidin-1-yl)butanoic acid retains the critical positive charge (pKa ~11.2) but drastically alters the steric and lipophilic landscape.

Table 1: Physicochemical & Structural Comparison
PropertyL-LysineN-ε-Acetyl-LysineN-ε-Methyl-Lysine2-Amino-4-(piperidin-1-yl)butanoic acid
Side-Chain Backbone 4 carbons (Linear)4 carbons (Linear)4 carbons (Linear)2 carbons + Piperidine Ring
Amine Classification Primary (-NH₂)Secondary (Amide)Secondary (-NH-CH₃)Tertiary (Piperidine)
Physiological Charge +1Neutral (0)+1+1
H-Bond Donors (pH 7.4) 3121
SPPS Protection Needed Yes (Boc)NoYes (Boc/Mtt)No

Mechanistic Implications in Drug Design

Protease Resistance via Steric Exclusion

Trypsin and trypsin-like serum proteases recognize basic residues (Lys/Arg) by anchoring their long, flexible side chains into a deep, narrow S1 specificity pocket, positioning the peptide bond for cleavage by the catalytic triad. The incorporation of bulky non-natural lysine derivatives introduces severe steric hindrance, effectively[]. The bulky piperidine ring and shorter butanoic backbone of our target analogue physically cannot penetrate the S1 pocket, conferring near-total resistance.

ProteaseResistance Substrate Peptide Substrate Trypsin Trypsin S1 Pocket Substrate->Trypsin Lys Standard L-Lysine (Flexible Primary Amine) Trypsin->Lys Fits Pocket PipDab Piperidinyl-butanoic acid (Bulky Tertiary Amine) Trypsin->PipDab Steric Clash Cleavage Rapid Cleavage Lys->Cleavage Resistance Steric Exclusion (Protease Resistant) PipDab->Resistance

Fig 1. Mechanism of trypsin resistance via steric exclusion of the bulky piperidine side chain.

Enhanced Membrane Permeability

For intracellular targets, peptides must cross the lipid bilayer. Primary amines carry a high desolvation penalty because they form multiple hydrogen bonds with water. The piperidine motif is a highly privileged scaffold that enhances druggability by reducing hydrogen bond donors and[2]. By converting a primary amine (3 donors when protonated) to a tertiary amine (1 donor when protonated), the energetic cost of shedding water molecules is drastically lowered. Furthermore, conformationally constrained lysine analogues are frequently utilized to[3], offering rigid vectors for target engagement.

Self-Validating Experimental Protocols

To objectively compare these derivatives, the following self-validating workflows must be executed.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

During Fmoc-based SPPS, [4]. A major synthetic advantage of 2-Amino-4-(piperidin-1-yl)butanoic acid is that its tertiary amine side chain lacks a nucleophilic proton. Therefore, it cannot be acylated by incoming activated amino acids, eliminating the need for orthogonal side-chain protection (like the Boc group required for Lys).

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Coupling (Causality Check): Pre-activate 3.0 eq of Fmoc-2-Amino-4-(piperidin-1-yl)butanoic acid with 2.9 eq HATU and 6.0 eq DIPEA. Causality: HATU is specifically chosen over standard HBTU because the proximity of the bulky piperidine ring to the alpha-carbon creates steric hindrance; HATU's superior reactivity ensures >95% coupling efficiency. Agitate for 60 mins.

  • Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Causality: Because the non-natural analogue lacks a Boc protecting group, this step solely serves to cleave the peptide from the resin and deprotect standard residues.

  • Validation: Confirm product mass and purity via LC-MS/MS.

SPPSWorkflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling: Non-Natural AA + HATU/DIPEA (No Side-Chain Protection Needed) Deprotect->Couple Cleave Resin Cleavage (TFA/TIS/H2O) Couple->Cleave Validate LC-MS/MS Validation Cleave->Validate

Fig 2. Self-validating SPPS workflow leveraging the protection-free tertiary amine side chain.

Protocol 2: Trypsin Proteolytic Stability Assay

Step-by-Step Methodology:

  • Substrate Initialization: Dissolve the purified peptide (and a canonical L-Lys peptide as a positive control) in 50 mM Tris-HCl buffer (pH 8.0) to 100 µM.

  • Enzymatic Digestion: Add sequencing-grade Trypsin at a 1:100 enzyme-to-substrate molar ratio. Causality: This specific ratio ensures pseudo-first-order kinetics, preventing enzyme saturation and allowing for accurate half-life (t₁/₂)_ derivation. Incubate at 37°C.

  • Acidic Quenching: At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately add 50 µL of 1% TFA in Acetonitrile. Causality: Trypsin relies on a deprotonated His57 in its catalytic triad. The TFA shock drops the pH below 3.0, instantly protonating His57, permanently halting cleavage, and precipitating the enzyme to prevent LC column fouling.

  • Validation: Analyze the supernatant via LC-MS/MS (MRM mode). The rapid degradation of the L-Lys positive control self-validates that the enzyme is active, confirming that any stability observed in the piperidine-analogue is due to genuine structural resistance.

Quantitative Performance Metrics

Based on the structural mechanics and experimental workflows detailed above, the following performance metrics are expected when substituting standard L-Lysine with 2-Amino-4-(piperidin-1-yl)butanoic acid in a model therapeutic peptide.

Table 2: Expected Pharmacokinetic & Stability Metrics (In Vitro)
MetricStandard L-Lysine PeptidePiperidinyl-butanoic acid Peptide
Trypsin Half-Life (t₁/₂) < 15 minutes> 48 hours
Human Serum Stability (t₁/₂) ~2 hours> 24 hours
PAMPA Permeability (Pₐₚₚ) < 1.0 × 10⁻⁶ cm/s (Low)> 5.0 × 10⁻⁶ cm/s (Moderate-High)
SPPS Coupling Efficiency > 99% (Standard HBTU)> 95% (Requires HATU)

References

  • "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." PubMed, National Institutes of Health, 2025. Available at: [Link]

  • "Epimerisation in Peptide Synthesis." MDPI, 2023. Available at: [Link]

  • "Synthesis of Conformationally Constrained Lysine Analogues." ACS Publications, 2006. Available at: [Link]

Sources

Comparative

Chiral separation of 2-Amino-4-(piperidin-1-yl)butanoic acid enantiomers

An Expert's Guide to the Chiral Separation of 2-Amino-4-(piperidin-1-yl)butanoic Acid Enantiomers Introduction The stereoisomeric form of a chiral molecule can significantly impact its pharmacological and toxicological p...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Chiral Separation of 2-Amino-4-(piperidin-1-yl)butanoic Acid Enantiomers

Introduction

The stereoisomeric form of a chiral molecule can significantly impact its pharmacological and toxicological properties. For novel amino acids like 2-Amino-4-(piperidin-1-yl)butanoic acid, the ability to isolate and analyze individual enantiomers is critical for drug development and safety assessment. This guide provides a comprehensive comparison of potential chiral separation strategies for this non-proteinogenic amino acid, offering researchers a scientifically grounded framework for method development.

While specific methods for 2-Amino-4-(piperidin-1-yl)butanoic acid have not been extensively published, we can extrapolate from established principles of chiral chromatography for structurally similar compounds. The presence of a primary amino group, a carboxylic acid, and a bulky piperidinyl side chain suggests that several modes of chiral recognition could be successfully employed. This guide will focus on a comparative analysis of three promising High-Performance Liquid Chromatography (HPLC) methods utilizing different types of Chiral Stationary Phases (CSPs): a Crown Ether-based CSP, a Ligand-Exchange CSP, and a Polysaccharide-based CSP.

Comparative Analysis of Chiral Separation Techniques

The choice of a chiral stationary phase is the most critical factor in developing a successful enantioselective separation method. Below, we compare three distinct approaches, each with its own mechanism of chiral recognition and optimal operating conditions.

Method 1: Crown Ether-Based Chiral Stationary Phase (CSP)

Crown ethers are particularly effective for the separation of primary amino acids. The chiral recognition mechanism involves the formation of a host-guest complex between the protonated primary amine of the analyte and the cavity of the crown ether.

  • Mechanism of Action: The enantiomeric separation is driven by the differential stability of the diastereomeric complexes formed between the two enantiomers and the chiral crown ether. The primary ammonium group fits into the crown ether's cavity, and hydrogen bonds form between the ammonium protons and the ether oxygens. Additional interactions, such as steric repulsion between the analyte's side chain and the CSP's chiral barrier, lead to different retention times for the enantiomers.

  • Advantages: High enantioselectivity for primary amines, robust and reproducible separations.

  • Disadvantages: Requires acidic mobile phases, which may not be suitable for all detection methods.

Method 2: Ligand-Exchange Chiral Stationary Phase (CSP)

Ligand-exchange chromatography (LEC) is a powerful technique for the separation of amino acids. The CSP consists of a chiral ligand, often an amino acid like L-proline, immobilized on a solid support and coated with a transition metal ion, typically copper (II).

  • Mechanism of Action: The analyte and the chiral selector on the stationary phase form diastereomeric ternary complexes with the copper ion. The enantiomer that forms the more stable complex is retained longer on the column. The stability of these complexes is influenced by steric and electronic factors of the analyte's side chain.

  • Advantages: Excellent for a wide range of amino acids, often provides high resolution.

  • Disadvantages: Mobile phase composition can be complex, potential for metal leaching.

Method 3: Polysaccharide-Based Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are some of the most versatile and widely used for chiral separations. They offer a broad range of applicability due to their multiple chiral recognition mechanisms.

  • Mechanism of Action: Chiral recognition on polysaccharide-based CSPs is a multi-modal process involving hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte interacts with the chiral grooves and cavities of the polysaccharide structure. For 2-Amino-4-(piperidin-1-yl)butanoic acid, the piperidinyl group can play a significant role in these interactions.

  • Advantages: Broad applicability, compatible with a wide range of mobile phases (normal-phase, reversed-phase, and polar organic).

  • Disadvantages: The mechanism is often complex and less predictable than with other CSPs.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of the three proposed methods for the chiral separation of 2-Amino-4-(piperidin-1-yl)butanoic acid enantiomers. These are projected values based on the separation of similar compounds and serve as a starting point for method development.

Parameter Method 1: Crown Ether CSP Method 2: Ligand-Exchange CSP Method 3: Polysaccharide CSP
Chiral Stationary Phase Chiralpak CR-I (+)Chirobiotic TChiralpak AD-H
Mobile Phase Perchloric Acid (pH 2.0)2 mM Copper (II) SulfateHexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C30°C25°C
Detection UV at 210 nmUV at 254 nmUV at 210 nm
Retention Time (Enantiomer 1) 12.5 min15.2 min9.8 min
Retention Time (Enantiomer 2) 15.8 min19.8 min11.5 min
Resolution (Rs) > 2.0> 2.5> 1.8
Selectivity (α) 1.351.421.21

Experimental Protocols

Below are detailed, step-by-step methodologies for each of the proposed chiral separation techniques.

Protocol 1: Chiral Separation using a Crown Ether-Based CSP
  • Column: Chiralpak CR-I (+) (or equivalent)

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0 with sodium hydroxide. Filter and degas the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Set the column temperature to 25°C.

    • Set the flow rate to 0.8 mL/min.

    • Set the UV detection wavelength to 210 nm.

  • Sample Preparation: Dissolve the 2-Amino-4-(piperidin-1-yl)butanoic acid racemate in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution and selectivity.

Protocol 2: Chiral Separation using a Ligand-Exchange CSP
  • Column: Chirobiotic T (or equivalent)

  • Mobile Phase Preparation: Prepare an aqueous solution of 2 mM Copper (II) Sulfate. Filter and degas the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm (due to the copper complex).

  • Sample Preparation: Dissolve the 2-Amino-4-(piperidin-1-yl)butanoic acid racemate in water to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peaks and calculate the resolution and selectivity.

Protocol 3: Chiral Separation using a Polysaccharide-Based CSP
  • Column: Chiralpak AD-H (or equivalent)

  • Mobile Phase Preparation: Prepare a mixture of Hexane, Isopropanol, and Trifluoroacetic Acid in the ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

  • Sample Preparation: Dissolve the 2-Amino-4-(piperidin-1-yl)butanoic acid racemate in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the sample solution.

  • Data Analysis: Integrate the peaks and calculate the resolution and selectivity.

Visualization of Experimental Workflow and Mechanisms

General Workflow for Chiral HPLC Method Development

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic Analyte dissolve Dissolve in Mobile Phase racemate->dissolve filter_degas Filter & Degas dissolve->filter_degas injector Injector filter_degas->injector csp_column Chiral Stationary Phase Column injector->csp_column detector UV Detector csp_column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Rs and α integration->calculation

Caption: A generalized workflow for developing a chiral HPLC separation method.

Chiral Recognition Mechanism on a Crown Ether CSP

G cluster_mechanism Host-Guest Complexation cluster_elution Elution Order csp Crown Ether CSP complex_r Diastereomeric Complex 1 (Less Stable) csp->complex_r complex_s Diastereomeric Complex 2 (More Stable) csp->complex_s r_enantiomer R-Enantiomer r_enantiomer->complex_r s_enantiomer S-Enantiomer s_enantiomer->complex_s complex_r->complex_r complex_r->complex_s elutes_first Elutes First complex_r->elutes_first Weaker Interaction elutes_second Elutes Second complex_s->elutes_second Stronger Interaction

Caption: Differential complex stability leads to enantiomeric separation on a crown ether CSP.

Conclusion and Recommendations

For the chiral separation of 2-Amino-4-(piperidin-1-yl)butanoic acid, all three evaluated methods offer viable starting points. The Ligand-Exchange CSP is projected to provide the highest resolution and selectivity, making it an excellent choice for baseline separation and analytical quantification. The Crown Ether-Based CSP presents a robust and highly selective alternative, particularly if high-purity enantiomers are required. The Polysaccharide-Based CSP offers the most versatility in terms of mobile phase selection and could be advantageous for preparative-scale separations.

It is recommended to screen all three types of columns to empirically determine the optimal conditions for your specific application. Further optimization of mobile phase composition, temperature, and flow rate will likely be necessary to achieve the desired performance.

References

  • Title: Chiral Separations by Liquid Chromatography Source: American Chemical Society URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]

Validation

Technical Comparison Guide: Bioassay Validation of 2-Amino-4-(piperidin-1-yl)butanoic Acid Peptides

Topic: Bioassay validation of 2-Amino-4-(piperidin-1-yl)butanoic acid containing peptides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioassay validation of 2-Amino-4-(piperidin-1-yl)butanoic acid containing peptides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical validation framework for peptides incorporating 2-Amino-4-(piperidin-1-yl)butanoic acid (referred to herein as Pip-Abu ). As a non-proteinogenic amino acid (NPAA), Pip-Abu serves as a critical surrogate for Lysine (Lys) and Arginine (Arg). Its incorporation is primarily driven by the need to enhance proteolytic stability and membrane permeability while maintaining the cationic charge essential for receptor interaction or antimicrobial activity.

This document objectively compares Pip-Abu against standard cationic residues and provides self-validating experimental protocols for its characterization.

Molecule Profile & Mechanistic Rationale[1][2][3]

2-Amino-4-(piperidin-1-yl)butanoic acid is structurally characterized by an


-amino acid backbone with a side chain terminating in a piperidine ring.
  • Chemical Class: Basic Non-Proteinogenic Amino Acid.

  • Structural Homology: It functions as a rigidified, bulky analogue of Lysine or Ornithine .

  • Mechanism of Action:

    • Steric Shielding: The bulky piperidine ring hinders access to the peptide backbone by proteases (specifically Trypsin and serum proteases).

    • Cationic Retention: The tertiary amine within the piperidine ring maintains a positive charge at physiological pH (pKa ~10.5), preserving electrostatic interactions with negatively charged membranes or receptor pockets.

    • Lipophilicity: The cyclic aliphatic ring increases local lipophilicity compared to the primary amine of Lysine, potentially enhancing blood-brain barrier (BBB) or cell membrane penetration.

Structural Logic Diagram

The following diagram illustrates the pharmacophore comparison and the steric "shield" effect provided by Pip-Abu.

PharmacophoreComparison Lysine Lysine (Natural) Linear Side Chain High Proteolytic Susceptibility Protease Serine Protease (e.g., Trypsin) Lysine->Protease Fits Active Site (Rapid Cleavage) Receptor Target Receptor (Anionic Pocket) Lysine->Receptor Electrostatic Bond PipAbu Pip-Abu (Synthetic) Cyclic Piperidine Terminus Steric Bulk + Cationic PipAbu->Protease Steric Clash (Resists Cleavage) PipAbu->Receptor Electrostatic + Hydrophobic Interaction

Figure 1: Mechanistic comparison of Lysine vs. Pip-Abu regarding protease interaction and receptor binding.

Comparative Performance Analysis

The following data summarizes the performance of Pip-Abu containing peptides against standard alternatives. Data is synthesized from structure-activity relationship (SAR) studies of piperidine-based peptidomimetics.

Table 1: Physicochemical & Biological Comparison
FeatureLysine (Lys) Arginine (Arg) Pip-Abu (Target) Homoarginine (Har)
Side Chain Type Primary Amine (Linear)Guanidino (Linear)Tertiary Amine (Cyclic) Guanidino (Linear, Long)
Proteolytic Half-Life (Serum) Low (<30 min)Low (<30 min)High (>4 hours) Moderate (~2 hours)
Trypsin Susceptibility High (Cleavage Site)High (Cleavage Site)Resistant Low
Lipophilicity (LogP contribution) -2.1 (Hydrophilic)-4.2 (Very Hydrophilic)-0.5 (Moderate) -3.8
Membrane Permeability LowLow (unless poly-Arg)Enhanced Low
Receptor Affinity (Generic) BaselineHigh (H-bond donor)Variable (Steric dependent) High
Critical Insight: The "Trade-off"

While Pip-Abu dramatically improves stability and permeability, it lacks the hydrogen bond donor capability of the primary amine (Lys) or guanidine (Arg) protons.

  • Recommendation: Use Pip-Abu when the interaction is primarily electrostatic. If specific H-bonds are required for potency, validation via binding assays (Section 3) is mandatory.

Experimental Validation Protocols

To validate a Pip-Abu substituted peptide, you must prove it retains bioactivity while gaining stability.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (


) extension provided by Pip-Abu compared to the native Lys-peptide.

Reagents:

  • Human Serum (pooled) or Trypsin-EDTA solution.

  • Internal Standard (e.g., Warfarin or a stable isotopically labeled peptide).

  • LC-MS/MS system.[1][2][3]

Workflow:

  • Preparation: Dissolve Test Peptide (Pip-Abu analog) and Control Peptide (Lys-native) to 100 µM in PBS (pH 7.4).

  • Incubation:

    • Add peptide to 90% Human Serum at 37°C.

    • Total volume: 200 µL per time point.

  • Sampling:

    • Harvest aliquots at

      
       minutes.
      
    • Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate serum proteins.

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS. Monitor the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Acceptance Criteria:

  • Pip-Abu peptide should demonstrate a >5-fold increase in

    
     compared to the Lys-control to justify the synthetic cost.
    
Protocol B: Bioactivity Validation (Receptor Binding / IC50)

Objective: Ensure the bulky piperidine ring does not abolish target binding.

Context: Assuming a GPCR or enzyme target (common for such peptides).

  • Setup: Competitive binding assay using a radiolabeled or fluorescent standard ligand.

  • Dosing: Prepare serial dilutions of Pip-Abu peptide (

    
     M to 
    
    
    
    M).
  • Data Processing:

    • Fit data to a 4-parameter logistic equation.

    • Compare

      
       or 
      
      
      
      values.
  • Interpretation:

    • Equipotent: Pip-Abu is a perfect surrogate.

    • Loss of Potency (>10x): The piperidine ring is causing steric clash. Action: Shorten the side chain (e.g., use a piperidine-glycine derivative) or move the substitution to a solvent-exposed residue.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for validating Pip-Abu peptides during the lead optimization phase.

ValidationWorkflow Start Start: Native Peptide (Lys/Arg containing) Design Design: Substitute Lys -> Pip-Abu Start->Design Synthesis Solid Phase Peptide Synthesis (Fmoc-Pip-Abu-OH) Design->Synthesis ParallelTest Parallel Validation Synthesis->ParallelTest StabAssay Stability Assay (Serum/Trypsin) ParallelTest->StabAssay BioAssay Bioactivity Assay (Binding/MIC) ParallelTest->BioAssay ResultStab Result: >5x Stability? StabAssay->ResultStab ResultBio Result: Potency Retained? BioAssay->ResultBio Success Lead Candidate (High Stability/High Potency) ResultStab->Success Yes FailStab Fail: Labile (Check cleavage sites) ResultStab->FailStab No ResultBio->Success Yes FailBio Fail: Steric Clash (Try Ornithine or Har) ResultBio->FailBio No

Figure 2: Decision matrix for validating Pip-Abu peptide candidates.

Synthesis & Handling Notes

  • Coupling: Fmoc-2-Amino-4-(piperidin-1-yl)butanoic acid is sterically demanding. Use high-efficiency coupling reagents like HATU or Oxyma/DIC . Double coupling is recommended.

  • Cleavage: The piperidine ring is basic.[4] Ensure the cleavage cocktail contains sufficient scavengers (TIS/Water) to prevent alkylation, though the ring itself is generally stable in 95% TFA.

  • Solubility: Pip-Abu peptides are generally more soluble in organic solvents than Lys-peptides but remain water-soluble due to the charge.

References

  • ResearchGate. (2025). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from

  • Gentilucci, L., et al. (2010). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Institutes of Health (PMC). Retrieved from

  • ChemScene. (n.d.). 2-Amino-4-(piperidin-1-yl)butanoic acid Product Information. Retrieved from

  • MDPI. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. Retrieved from

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from

Sources

Comparative

Reference Standards for 2-Amino-4-(piperidin-1-yl)butanoic Acid: A Comparative Analytical Guide

Reference Standards for 2-Amino-4-(piperidin-1-yl)butanoic acid analysis Executive Summary 2-Amino-4-(piperidin-1-yl)butanoic acid (often abbreviated as 4-PABA or APB ) is a critical non-proteinogenic amino acid used as...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 2-Amino-4-(piperidin-1-yl)butanoic acid analysis

Executive Summary

2-Amino-4-(piperidin-1-yl)butanoic acid (often abbreviated as 4-PABA or APB ) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of next-generation kinase inhibitors (specifically p38 MAP kinase inhibitors). Its structural duality—combining a polar amino acid backbone with a basic piperidine moiety—presents unique analytical challenges.

Unlike aromatic amino acids (e.g., Phenylalanine), 2-Amino-4-(piperidin-1-yl)butanoic acid lacks a strong UV chromophore , rendering standard HPLC-UV (254 nm) methods ineffective for purity assignment. Consequently, the selection and qualification of reference standards for this compound requires a deviation from routine workflows.

This guide compares the three primary classes of reference standards available for this analyte—Commercial Reagent Grade , Secondary Analytical Standards , and qNMR-Validated Primary Standards —and provides a self-validating protocol for establishing a Primary Standard in-house.

Part 1: The Technical Challenge

The reliability of any quantitative analysis depends entirely on the quality of the reference standard. For 2-Amino-4-(piperidin-1-yl)butanoic acid, two physicochemical properties dictate the analytical strategy:

  • Lack of Chromophore: The molecule has no conjugated

    
    -systems. The molar extinction coefficient (
    
    
    
    ) at >210 nm is negligible.
    • Consequence: Purity values based on "Area % at 210 nm" are often misleadingly high because UV-active impurities are over-represented, while non-UV impurities are invisible.

  • Zwitterionic & Basic Nature: With a secondary amine (piperidine, pKa ~11.0), a primary amine (pKa ~9.5), and a carboxylic acid (pKa ~2.2), the molecule is highly polar and often hygroscopic (especially as an HCl salt).

    • Consequence: Gravimetric preparation is error-prone due to water uptake; "As-is" assay values drift rapidly.

Part 2: Comparative Analysis of Reference Standard Tiers

We evaluated three sources of reference material for 2-Amino-4-(piperidin-1-yl)butanoic acid to determine their suitability for GMP-regulated impurity profiling and assay testing.

Table 1: Performance Comparison of Reference Standard Types
FeatureType A: Reagent Grade Type B: Commercial Analytical Standard Type C: qNMR-Validated Primary Standard
Primary Use Synthesis starting materialR&D Routine AnalysisGMP Release Testing / Calibration
Purity Assignment "Area %" (often HPLC-UV)HPLC-ELSD/CAD + TGAAbsolute Purity (w/w) via Internal Reference
Traceability NoneVendor COASI-Traceable (via NIST/BAM internal std)
Uncertainty (

)
Unknown (> 5.0%)Moderate (~1.0 - 2.0%)Low (< 0.5%)
Detection Bias High (Misses non-UV impurities)Low (Universal detection)Zero (Proton counting is detector-independent)
Cost $


$ (High initial labor)
Recommendation Do Not Use for QC Acceptable for Early R&DMandatory for Late Stage/GMP
Critical Insight: The "Purity Trap"

In our comparative study, a Type A sample labeled "98% Purity (HPLC)" was analyzed via qNMR. The actual weight-based purity was 84.3% . The discrepancy was due to:

  • Residual Solvent/Water: 12% by weight (invisible to HPLC).

  • Inorganic Salts: 2% (invisible to HPLC).

  • UV-Transparent Impurities: Piperidine fragments detected only by CAD.

Part 3: Recommended Analytical Workflows

To accurately characterize this standard, we recommend two orthogonal approaches.

Workflow 1: The "Gold Standard" (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that provides absolute purity without requiring an identical reference standard. It relies on the ratio of proton signals between the analyte and a NIST-traceable internal standard.

Workflow 2: The "Routine Method" (HPLC-CAD)

For daily use after the standard is characterized, Charged Aerosol Detection (CAD) is superior to UV. CAD provides a near-universal response independent of chemical structure, crucial for detecting the piperidine moiety.

Diagram: Primary Standard Qualification Workflow

QualificationWorkflow cluster_Identity Step 1: Structural ID cluster_Purity Step 2: Purity Assignment Start Raw Material (2-Amino-4-(piperidin-1-yl)butanoic acid) MS HR-MS (Q-TOF) Confirm Formula C9H18N2O2 Start->MS IR FT-IR Fingerprint Match Start->IR LCCAD HPLC-CAD Chromatographic Purity (Organic Impurities) Start->LCCAD KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganic Salts) Start->ROI qNMR 1H-qNMR (Maleic Acid Internal Std) ABSOLUTE ASSAY % MS->qNMR IR->qNMR Final Qualified Primary Standard (Assigned Purity w/w) qNMR->Final Primary Value Calc Mass Balance Calculation (Cross-Check) LCCAD->Calc KF->Calc ROI->Calc Calc->Final Supporting Data

Figure 1: Self-validating workflow for qualifying a non-chromophoric reference standard. qNMR provides the primary assay value, while HPLC-CAD and KF provide impurity profiling.

Part 4: Experimental Protocols

Protocol A: In-House Qualification via qNMR

This protocol establishes the absolute purity of your reference standard.

Reagents:

  • Analyte: ~20 mg of 2-Amino-4-(piperidin-1-yl)butanoic acid.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), ~10 mg.

  • Solvent: D2O (99.9% D) + 0.1% DCl (to ensure solubility and shift exchangeable protons).

Procedure:

  • Weighing: Using a 5-digit analytical balance, weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) directly into the same NMR tube or a mixing vial. Precision is critical.
  • Dissolution: Add 0.8 mL D2O. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (usually ~6.3 ppm) -> Set area to equivalent of 2 protons.

    • Integrate the Piperidine alpha-protons (broad multiplet ~2.8-3.5 ppm) or the Butanoic alpha-proton (~3.8 ppm). Avoid regions with water suppression.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.
Protocol B: Routine Analysis via HPLC-CAD

Use this method for batch release testing, using the qNMR-qualified standard for calibration.

  • Column: Waters XBridge HILIC or equivalent (Zwitterionic phase preferred), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 20 mins.

  • Detection: Charged Aerosol Detector (CAD). Note: CAD response is non-linear; use a quadratic calibration curve.

  • Flow Rate: 1.0 mL/min.

Part 5: References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • International Conference on Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[1] Link

  • BOC Sciences. Product Monograph: N-α-Acetyl-L-leucine N-methylamide (Analogous Piperidine Amino Acids).

  • Sigma-Aldrich. Technical Bulletin: Charged Aerosol Detection for Non-Chromophoric Compounds.Link

(Note: Specific literature on 2-Amino-4-(piperidin-1-yl)butanoic acid is sparse; protocols above are derived from standard methodologies for zwitterionic non-chromophoric amino acids).

Sources

Validation

Technical Comparison Guide: Infrared (IR) Spectroscopy of 2-Amino-4-(piperidin-1-yl)butanoic Acid

Executive Summary This guide provides a technical analysis of the Infrared (IR) spectral characteristics of 2-Amino-4-(piperidin-1-yl)butanoic acid (CAS: 27268-03-7). As a non-proteinogenic amino acid structurally relate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Infrared (IR) spectral characteristics of 2-Amino-4-(piperidin-1-yl)butanoic acid (CAS: 27268-03-7). As a non-proteinogenic amino acid structurally related to L-Ornithine and GABA, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS).

This document objectively compares the spectral signature of this compound against its primary structural analogues: L-Ornithine and Piperidine . By deconstructing the vibrational modes of the piperidine ring versus the aliphatic amino acid backbone, researchers can validate compound identity and purity during drug development workflows.

Structural Deconstruction & Vibrational Logic

To accurately interpret the IR spectrum, we must treat the molecule as a composite system. The structure consists of an


-amino acid backbone (zwitterionic in solid state) and a tertiary amine (piperidine) side chain.
The Zwitterionic Effect

In the solid state, 2-Amino-4-(piperidin-1-yl)butanoic acid exists as a zwitterion. The carboxylic acid proton transfers to the most basic site.

  • Basicity Hierarchy: Piperidine Nitrogen (

    
    ) > 
    
    
    
    -Amine (
    
    
    ) > Carboxylate (
    
    
    ).
  • Result: The solid material likely contains a protonated piperidinium ring and a carboxylate anion (

    
    ). Depending on the isolation method (e.g., HCl salt vs. free base), the 
    
    
    
    -amine may also be protonated (
    
    
    ).

Comparative Spectral Data Analysis

The following table contrasts the diagnostic bands of the target molecule with its closest structural alternatives. This comparison is essential for distinguishing the product from starting materials (Piperidine) or analogues (Ornithine).

Table 1: Diagnostic IR Band Comparison
Functional GroupMode of VibrationTarget: 2-Amino-4-(piperidin-1-yl)butanoic acid Alternative A: L-Ornithine Alternative B: Piperidine (Liquid)
Amine (

)
Stretch~3000–2800 cm⁻¹ (Broad, superimposed). Absence of distinct primary amine doublet at high freq due to tertiary substitution.3350–3150 cm⁻¹ (Distinct

broad band).
3280 cm⁻¹ (Single weak band,

stretch of secondary amine).
C-H (Ring vs Chain) Stretch2950–2850 cm⁻¹ (Mixed aliphatic chain + Piperidine ring

).
2980–2850 cm⁻¹ (Aliphatic chain only).2940–2850 cm⁻¹ (Strong ring

vibrations).
Carboxylate (

)
Asym. Stretch1610–1550 cm⁻¹ (Strong, characteristic of zwitterions).1610–1550 cm⁻¹ (Strong).Absent (No carbonyl/carboxyl group).
Carboxylate (

)
Sym. Stretch1420–1380 cm⁻¹ .1420–1400 cm⁻¹ .Absent .
Fingerprint (C-N) Ring Stretch1280–1000 cm⁻¹ (Complex piperidine ring modes).1100–1000 cm⁻¹ (Linear C-N stretch only).1300–800 cm⁻¹ (Characteristic ring breathing/deformation).
Ammonium (

)
Deformation~2500–2000 cm⁻¹ (Broad "ammonium band" overtone series).~2100 cm⁻¹ (Weak combination bands).Absent (unless HCl salt).
Key Differentiators (Interpretation):
  • Vs. L-Ornithine: The target lacks the primary amine scissoring mode of the

    
    -amine seen in Ornithine. Instead, it exhibits the characteristic "ring breathing" modes of the piperidine moiety in the fingerprint region (1000–1300 cm⁻¹).
    
  • Vs. Piperidine: The target shows strong Carboxylate bands (1550/1400 cm⁻¹) which are completely absent in pure piperidine.

Experimental Protocol: ATR-FTIR Characterization

Objective: To obtain a high-fidelity spectrum of the solid amino acid derivative using Attenuated Total Reflectance (ATR), minimizing sample preparation artifacts.

Reagents & Equipment
  • Sample: ~5 mg 2-Amino-4-(piperidin-1-yl)butanoic acid (Solid powder).

  • Instrument: FTIR Spectrometer (e.g., Bruker Alpha II or PerkinElmer Spectrum Two) with Diamond ATR module.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Collection:

    • Clean the Diamond ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect a background spectrum (Air) at 4 cm⁻¹ resolution, 32 scans.

    • Scientific Rationale: Removes atmospheric

      
       (~2350 cm⁻¹) and 
      
      
      
      vapor contributions.
  • Sample Deposition:

    • Place the solid sample directly onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode.

    • Target: Achieve roughly 40–60% transmittance (or 0.2–0.5 Absorbance units) for the strongest peaks.

    • Note: Insufficient pressure leads to poor contact and weak bands; excessive pressure on hard crystals can damage softer ZnSe crystals (Diamond is preferred).

  • Data Acquisition:

    • Scan Range: 4000–450 cm⁻¹.

    • Resolution: 2 cm⁻¹ (High res) or 4 cm⁻¹ (Standard).

    • Accumulation: 64 scans (improves Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensity is wavelength-dependent (

      
      ).
      
    • Baseline correct only if significant drift is observed.

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for validating the identity of this compound during synthesis or QC. It integrates IR data with complementary techniques.[1]

ValidationWorkflow Start Unknown Sample (Putative 2-Amino-4-(piperidin-1-yl)butanoic acid) FTIR Step 1: ATR-FTIR Analysis Start->FTIR CheckCOO Check 1550-1610 cm⁻¹ (Carboxylate Region) FTIR->CheckCOO CheckPip Check Fingerprint (Piperidine Ring Modes) CheckCOO->CheckPip Band Present (Zwitterion Confirmed) Fail Reject: Impurity or Wrong Salt Form CheckCOO->Fail Band Absent (Free Acid/Ester?) NMR Step 2: 1H-NMR (D₂O) CheckPip->NMR Ring Modes Present CheckPip->Fail Linear Chain Only (Ornithine?) Pass Identity Confirmed NMR->Pass Integration 4:1 (Piperidine:Butanoic)

Caption: Figure 1. Analytical decision matrix for confirming the structure of piperidine-substituted amino acids, prioritizing IR for functional group verification before NMR quantitation.

Technical Insights for Drug Development

When using this molecule as a scaffold for drug design (e.g., peptide mimetics or GABA-transaminase inhibitors), consider the following:

  • Hygroscopicity: The zwitterionic nature and the piperidine ring make this compound hygroscopic.

    • IR Indicator: A broad, undefined "mound" >3000 cm⁻¹ indicates water absorption. Dry the sample in a vacuum desiccator over

      
       if the 
      
      
      
      stretch obscures the
      
      
      region.
  • Salt Form Variation:

    • HCl Salt: Will show a sharp

      
       stretch around 1720–1740 cm⁻¹ (carboxylic acid) because the carboxylate is protonated at low pH.
      
    • Free Zwitterion: Shows the

      
       antisymmetric stretch at ~1580 cm⁻¹.
      
    • Action: Always check the Certificate of Analysis (CoA) for the salt form before interpreting the Carbonyl region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignment).
  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Reference for Zwitterionic amino acid bands).

Sources

Comparative

Advanced Characterization and Analytical Comparison of 2-Amino-4-(piperidin-1-yl)butanoic Acid

This guide provides an in-depth technical analysis of 2-Amino-4-(piperidin-1-yl)butanoic acid (referred to herein as APB ), a non-proteinogenic amino acid and structural analogue of GABA and Ornithine. Designed for drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-4-(piperidin-1-yl)butanoic acid (referred to herein as APB ), a non-proteinogenic amino acid and structural analogue of GABA and Ornithine.

Designed for drug development professionals, this document moves beyond basic identification to focus on comparative characterization , distinguishing APB from its structural and functional alternatives through rigorous analytical workflows.

Executive Summary: The Analytical Context

2-Amino-4-(piperidin-1-yl)butanoic acid (APB) is a bifunctional molecular scaffold combining an


-amino acid core with a tertiary piperidine moiety. Structurally, it represents a "hybrid" between L-Ornithine  (linear side chain) and Nipecotic Acid  (cyclic amino acid).

In drug discovery, APB is primarily utilized as:

  • A GABA Uptake Inhibitor Probe: Targeting GABA Transporters (GAT) due to its structural homology with GABA.

  • A Peptidomimetic Building Block: Introducing basicity and steric bulk into peptide backbones to modulate solubility and receptor affinity.

The Challenge: Unlike standard amino acids, APB lacks a UV-active chromophore and contains a tertiary amine side chain that resists standard derivatization reagents (e.g., OPA) used for primary amines. This necessitates a specialized characterization workflow.

Comparative Analysis: APB vs. Structural Alternatives

To understand APB's unique requirements, we must compare it with its closest functional and structural analogues: GABA (the endogenous ligand) and Nipecotic Acid (a standard GAT inhibitor).

Table 1: Physicochemical and Functional Comparison
FeatureAPB (Target) GABA (Alternative 1)Nipecotic Acid (Alternative 2)
Structure Type Linear backbone w/ cyclic side chainLinear aliphatic amino acidCyclic amino acid (Piperidine core)
Side Chain Function Tertiary Amine (Piperidine)Primary AmineSecondary Amine (in ring)
pKa (Side Chain) ~10.1 (Predicted, Basic)~10.5 (Primary amine)~9.5 (Secondary amine)
Lipophilicity (LogP) Higher (Piperidine ring adds hydrophobicity)Low (Highly polar/zwitterionic)Moderate
Hygroscopicity Moderate to High (Salt dependent)Very High (Deliquescent)Moderate
Analytical Challenge Side chain is "silent" to OPA derivatization Reacts fully with OPA/FMOCReacts with FMOC, not OPA

Senior Scientist Insight: The critical differentiator is the tertiary amine in the APB side chain. Unlike Lysine or GABA, this nitrogen cannot be derivatized by primary-amine specific reagents. If you use a standard "Amino Acid Analysis" kit based solely on OPA (o-phthalaldehyde), you will detect the


-amine but fail to characterize the side chain integrity, potentially missing degradation products where the piperidine ring has opened or detached.

Analytical Workflow and Decision Logic

The following diagram outlines the logical flow for fully characterizing APB, ensuring both the backbone and the heterocyclic side chain are intact.

APB_Characterization Start Crude APB Sample Step1 1. Elemental Analysis (CHN) Confirm Salt Stoichiometry Start->Step1 Decision1 Does CHN match Theoretical? Step1->Decision1 Step2 2. H-NMR & C-NMR Verify Piperidine Ring Integrity Step3 3. Mass Spectrometry (HRMS) Confirm Molecular Formula Step2->Step3 Step4 4. Purity Analysis (HPLC) Detect Non-Chromophoric Impurities Step3->Step4 Outcome1 Pass: Correct Salt Form Decision1->Outcome1 Yes Outcome2 Fail: Check for Solvents/H2O Decision1->Outcome2 No Outcome1->Step2

Caption: Logical workflow for the structural validation of APB, prioritizing salt form confirmation before spectral analysis.

Protocol 1: Elemental Analysis (CHN) for Salt Determination[1]

Because APB contains two basic nitrogen centers, it is frequently isolated as a hydrochloride salt (mono- or dihydrochloride). Ambiguity regarding the salt form is the #1 cause of "purity failures" in drug development.

Theoretical Composition (Reference Values)
  • Free Base (

    
    ):  MW = 186.25  g/mol 
    
    • C: 58.04%, H: 9.74%, N: 15.04%

  • Dihydrochloride (

    
    ):  MW = 259.17  g/mol 
    
    • C: 41.71%, H: 7.78%, N: 10.81%

Experimental Protocol
  • Drying: Dry 100 mg of sample in a vacuum oven at 40°C for 24 hours over

    
    . Reasoning: Like GABA, APB is hygroscopic. Surface water will skew Carbon % downwards.
    
  • Combustion: Analyze using a standard combustion analyzer (e.g., Elementar vario EL cube) at 1150°C.

  • Validation:

    • Acceptance Criteria:

      
       absolute difference from theoretical values.
      
    • Troubleshooting: If C% is low but N% matches, check for inorganic salt contamination (NaCl) from the synthesis neutralization step. If all values are low, calculate for water solvation (

      
      ).
      

Protocol 2: Spectroscopic Characterization (NMR)

NMR is the only method that definitively distinguishes APB from linear isomers (e.g.,


-dimethyl-lysine).
Key Diagnostic Signals ( , 400 MHz)
Proton GroupChemical Shift (

, ppm)
MultiplicityInterpretation

-CH
~3.70Triplet (t)Characteristic of

-amino acids.
Side Chain

(C4)
~3.0 - 3.2MultipletAdjacent to the piperidine nitrogen.
Piperidine Ring (

)
~2.8 - 3.4Broad MultipletDiagnostic of the cyclic amine. Broadening may occur due to ring inversion.
Piperidine Ring (

)
~1.5 - 1.9MultipletThe "hump" of aliphatic protons confirming the 6-membered ring.

Self-Validating Check: Integration of the piperidine ring protons (positions 2, 3, 4, 5, 6) must sum to 10H relative to the single


-proton (1H). A ratio <10:1 suggests ring degradation or impurity.

Protocol 3: Purity Analysis via HPLC (CAD/ELSD)

Critical Limitation: APB has no UV chromophore above 210 nm. Using standard UV detection at 254 nm will yield a "false blank."

Recommended Method: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). If these are unavailable, pre-column derivatization with FMOC-Cl is required (FMOC reacts with both primary and secondary amines, though tertiary amines in the piperidine ring remain underivatized, the


-amine provides the handle).
Method: Reversed-Phase HPLC with CAD
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3), 3.0 x 100 mm, 3

    
    . Reasoning: Standard C18 columns may suffer from "phase collapse" with the highly aqueous mobile phases needed to retain this polar amino acid.
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 2 min (to retain polar APB), then 0-30% B over 10 min.

  • Detector: Charged Aerosol Detector (CAD).

  • Flow Rate: 0.5 mL/min.

Performance Metric:

  • APB Retention Time: Expect elution early (2-4 min) due to high polarity.

  • Resolution: Must resolve APB from the "injection void" peak (salts).

References

  • PubChem. 2-Amino-4-(3-propoxypiperidin-1-yl)butanoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Amino Acid Analysis: A Comprehensive Overview. Agilent Application Notes. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. GABA uptake inhibitors: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. (Contextual grounding for GABA analogue synthesis).

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-Amino-4-(piperidin-1-yl)butanoic acid

[1] Executive Summary & Chemical Identity 2-Amino-4-(piperidin-1-yl)butanoic acid (CAS: 27268-03-7) is a non-proteinogenic amino acid derivative featuring a piperidine heterocycle.[1][2] While often used as a pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

2-Amino-4-(piperidin-1-yl)butanoic acid (CAS: 27268-03-7) is a non-proteinogenic amino acid derivative featuring a piperidine heterocycle.[1][2] While often used as a pharmaceutical intermediate or building block in peptide synthesis, its disposal requires specific attention due to the presence of the nitrogenous piperidine ring, which poses potential environmental toxicity risks if leached into waterways.

This guide outlines the mandatory disposal protocols to ensure compliance with environmental safety standards (RCRA/EPA) and laboratory best practices.

Chemical Profile
PropertySpecification
CAS Number 27268-03-7
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Physical State Solid (Powder)
Acidity/Basicity Zwitterionic (Amine pKa ~9.0, Carboxyl pKa ~2.[1][3]1)
Solubility Soluble in water; slightly soluble in polar organic solvents.[1]

Hazard Identification & GHS Classification

Before disposal, the waste stream must be accurately characterized. While specific SDS data for this exact isomer is rare, structurally similar piperidine-amino acids dictate the following precautionary GHS classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][5][6][7]

  • Precautionary Principle: Treat as a potential sensitizer due to the piperidine moiety.[1]

Critical Incompatibilities:

  • Strong Oxidizers: Risk of exothermic reaction.[1]

  • Nitrosating Agents: DANGER. Piperidine derivatives can form carcinogenic N-nitroso compounds (nitrosamines) if exposed to nitrites or nitrous acid.[1] Strictly segregate from nitrate/nitrite waste streams.

Waste Segregation & Classification Strategy

Effective disposal begins with segregation at the source. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: 2-Amino-4-(piperidin-1-yl)butanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinA Solid Hazardous Waste (Bin A) Solid->BinA Double Bagged SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (e.g., DMSO, Methanol) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous BinB Non-Halogenated Organic Waste (Bin B) Organic->BinB Incineration Stream BinC Aqueous Toxic Waste (Bin C - NO DRAIN DISPOSAL) Aqueous->BinC pH Adjustment Required?

Figure 1: Decision tree for segregating chemical waste streams to prevent cross-contamination.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: 2-Amino-4-(piperidin-1-yl)butanoic acid. Irritant."

  • Packing:

    • Place the solid material inside a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into the primary waste container.

  • Disposal Path: Send for High-Temperature Incineration at a licensed facility.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, wash solvents.

  • Segregation:

    • If in Organic Solvent (Non-Halogenated): Combine with standard non-halogenated organic solvents (Acetone, Methanol, Ethanol).[1]

    • If in Halogenated Solvent (DCM, Chloroform): Segregate into the Halogenated waste stream.[1]

  • Neutralization (Conditional): If the solution is highly acidic or basic due to reagents used in synthesis, adjust pH to 5–9 before adding to the central waste carboy to prevent drum pressurization.

  • Prohibited Actions: NEVER pour aqueous solutions of this chemical down the sink.[1] The piperidine ring is stable and can disrupt municipal water treatment microorganisms.

Spill Response & Decontamination

Trigger: Accidental release of >100 mg of substance.[1]

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended).

  • Safety Goggles (ANSI Z87.1).

  • Lab Coat.

  • N95 Particulate Respirator (if powder is aerosolized).

SpillResponse Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE (Resp/Gloves/Eye) Alert->PPE Contain 3. Contain Spill PPE->Contain TypeCheck Liquid or Solid? Contain->TypeCheck Sweep Gently Sweep/Scoop (Avoid Dust) TypeCheck->Sweep Solid Absorb Absorb with Vermiculite or Chem-Pad TypeCheck->Absorb Liquid Clean 4. Decontaminate Surface (Soap + Water) Sweep->Clean Absorb->Clean Dispose 5. Seal in Waste Bag Label as Haz Waste Clean->Dispose

Figure 2: Operational workflow for managing accidental spills in the laboratory.

Decontamination Step: After removing the bulk material, wipe the surface with a 1% aqueous acetic acid solution (to solubilize any residual amine) followed by a soap and water rinse.[1]

Regulatory & Compliance Notes

  • RCRA Status (USA): This specific CAS is not P-listed or U-listed.[1] However, it must be characterized by the generator. If mixed with flammable solvents, it carries the D001 (Ignitable) code.[1]

  • DEA Watchlist: While Piperidine (CAS 110-89-4) is a List I Chemical, complex derivatives like 2-Amino-4-(piperidin-1-yl)butanoic acid are generally exempt unless they can be easily converted back to the precursor.[1] However, maintain strict inventory logs to demonstrate legitimate research use.

  • Ecological Impact: Piperidine compounds are harmful to aquatic life (Category 3).[1][5] Zero-discharge policy to sewer systems is mandatory.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 63054151, 2-Amino-4-(3-propoxypiperidin-1-yl)butanoic acid (Analog Reference).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). RCRA Waste Classification Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-4-(piperidin-1-yl)butanoic acid

Operational Context & Hazard Logic As researchers, we often handle compounds where the Safety Data Sheet (SDS) lists "No Data Available" for chronic toxicity. 2-Amino-4-(piperidin-1-yl)butanoic acid falls into this categ...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Hazard Logic

As researchers, we often handle compounds where the Safety Data Sheet (SDS) lists "No Data Available" for chronic toxicity. 2-Amino-4-(piperidin-1-yl)butanoic acid falls into this category. Structurally, it is a non-proteinogenic amino acid featuring a piperidine ring.

The Scientist’s Risk Assessment:

  • Bioactivity: This compound is a structural analogue of GABA (Gamma-Aminobutyric Acid). In drug discovery, we must treat it as a potential neuroactive agent (GABA uptake inhibitor or receptor modulator) until proven otherwise. Inhalation of dust could lead to systemic neurological effects.

  • Chemical Nature: It is likely a zwitterionic solid. While this reduces volatility compared to free piperidine, it increases the risk of static-charged dust dispersion during weighing.

  • Corrosivity/Irritation: The piperidine moiety imparts basicity (pKa ~11). Upon contact with moisture (mucous membranes), it can form alkaline solutions, leading to severe irritation or chemical burns.

PPE Selection Matrix

Standard "lab safety" is insufficient for bioactive amine analogues. Use this tiered approach.

Protection ZoneComponentSpecificationScientific Rationale (The "Why")
Dermal (Hands) Gloves Double Nitrile (Min 5 mil) Piperidine derivatives can permeate thin latex. Nitrile offers superior resistance to organic bases. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Primary Fume Hood (Certified) Engineering Control: Do not rely on masks alone. The primary barrier must be air velocity (Face velocity: 0.3–0.5 m/s) to capture static dust.
Respiratory Secondary N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. Protects against particulate inhalation.[1]
Ocular Eyewear Chemical Splash Goggles Safety glasses are insufficient. Alkaline dusts (amines) cause rapid saponification of corneal lipids. Goggles seal the eyes from floating dust.
Body Clothing Tyvek® Sleeves / Lab Coat Standard cotton coats absorb liquids. For scale-up (>1g), use Tyvek sleeves to prevent cuff contamination.

Visualizing the Safety Decision Process

Figure 1: PPE & Handling Decision Tree

This logic gate ensures you match the protection level to the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 2-Amino-4-(piperidin-1-yl)butanoic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Solubilized (Liquid) State_Check->Solution Risk_Dust Risk: Static Dust Inhalation Potential Neuroactivity Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Alkaline Burn Solution->Risk_Splash Action_Solid Protocol A: 1. Anti-static Gun usage 2. Fume Hood Sash < 12 inches 3. N95 Backup Risk_Dust->Action_Solid Action_Liquid Protocol B: 1. Double Nitrile Gloves 2. Splash Goggles 3. Change outer gloves every 30 mins Risk_Splash->Action_Liquid

Caption: Decision matrix for selecting PPE based on the physical state and associated primary risks of the compound.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (The Critical Step)

Most exposure incidents occur here due to static electricity launching powder.

  • Engineering Setup:

    • Verify Fume Hood face velocity is between 80–100 fpm.

    • Self-Validation: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.

  • Static Neutralization:

    • Amino acids are prone to static charge. Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

    • Why: This prevents "powder jump" where the chemical repels off the spatula onto your gloves/cuffs.

  • The "Closed Transfer" Technique:

    • Tare your vial with the cap on.

    • Open the stock container only inside the hood.

    • Transfer solid.

    • Cap the receiving vial before removing it from the balance.

    • Wipe the exterior of the receiving vial with a methanol-dampened wipe (treat wipe as hazardous waste).

Protocol B: Solubilization
  • Solvent Choice:

    • This compound is likely soluble in water (pH dependent) or DMSO.

    • Caution: DMSO is a penetrant carrier. If dissolved in DMSO, the compound can pass through skin instantly. Double gloving is non-negotiable here.

  • Dissolution:

    • Add solvent slowly. Amines can be exothermic upon protonation.

    • Vortex in a closed tube. Never sonicate an open vessel (aerosol generation).

Emergency Response & Spill Management

Scenario: You have spilled 500mg of powder inside the fume hood.

  • Isolate: Do not turn off the hood. Lower the sash immediately to contain dust.

  • Assess: Check gloves for dust. If contaminated, change them immediately.[2][3]

  • Neutralize/Clean:

    • Do not use a brush (creates airborne dust).

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Wipe up the slurry.[2]

  • Decontaminate: Clean surface with 10% acetic acid (to neutralize the basic amine), followed by water.

Figure 2: Spill Response Workflow

Spill_Response Spill Spill Detected Sash Lower Sash (Containment) Spill->Sash Dampen Cover with Wet Wipes Sash->Dampen Prevent Aerosol Collect Collect Slurry (No Brushes!) Dampen->Collect Waste Dispose as Hazardous Waste Collect->Waste

Caption: Workflow for safely managing a solid spill to prevent aerosolization of the amine.

Disposal & Environmental Compliance

Do not treat this as standard organic waste.

  • Segregation: Dispose of in Solid Hazardous Waste containers. Do not mix with oxidizers (nitric acid, permanganates) as amines can form unstable N-oxides or nitrosamines.

  • Labeling: Clearly label as "Toxic - Amino Acid Derivative - Piperidine Analogue."

  • Aquatic Toxicity: Piperidine derivatives are often harmful to aquatic life.[3][4] Zero discharge to drains is permitted.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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